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  • Product: (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
  • CAS: 1168139-44-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (R)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a chiral amine of significant interest in medicinal chemistry and pharmacological research. This document delves into the compound's fundamental properties, synthesis, analytical characterization, and potential applications, offering a valuable resource for professionals in drug discovery and development.

Core Chemical and Physical Properties

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral molecule belonging to the phenethylamine class. The presence of a fluorine atom at the ortho-position of the phenyl ring and a stereocenter at the alpha-carbon imparts unique physicochemical and pharmacological characteristics.

PropertyValueSource
Chemical Name (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride[1]
CAS Number 1955554-65-0[1][2]
Molecular Formula C₉H₁₃ClFN[1]
Molecular Weight 189.66 g/mol [1]
Appearance Typically a solid[3]
Melting Point Not explicitly reported; likely a crystalline solid with a defined melting point.
Solubility Expected to be soluble in water and polar organic solvents like ethanol and methanol. Limited solubility in nonpolar organic solvents.[3]
Storage Should be stored in a well-sealed container, protected from light and moisture, at room temperature.[1]

Synthesis and Chiral Resolution: A Strategic Approach

The synthesis of enantiomerically pure (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a critical step for its application in stereoselective pharmacology. The primary challenge lies in establishing the chiral center with high enantiomeric excess. Two principal strategies are commonly employed: asymmetric synthesis and resolution of a racemic mixture.

Proposed Asymmetric Synthesis via Reductive Amination

A robust method for the asymmetric synthesis of chiral amines is the reductive amination of a prochiral ketone. This approach offers good control over the stereochemistry.

Experimental Protocol: Asymmetric Reductive Amination

Step 1: Synthesis of 2-Fluoropropiophenone (Prochiral Ketone)

  • To a solution of 1-bromo-2-fluorobenzene in anhydrous diethyl ether under an inert atmosphere (e.g., argon), add magnesium turnings to initiate the formation of the Grignard reagent, 2-fluorophenylmagnesium bromide.

  • Once the Grignard reagent is formed, cool the reaction mixture to 0°C.

  • Slowly add propanenitrile to the Grignard reagent. The reaction is exothermic and should be controlled.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude 2-fluoropropiophenone by vacuum distillation or column chromatography.

Step 2: Asymmetric Reductive Amination

  • Dissolve 2-fluoropropiophenone in a suitable solvent such as methanol or isopropanol.

  • Add a chiral amine, such as (R)-α-methylbenzylamine, to form a chiral imine intermediate. The use of a chiral auxiliary directs the stereochemical outcome of the subsequent reduction.

  • In a separate flask, prepare a solution of a reducing agent, such as sodium borohydride or sodium cyanoborohydride.

  • Slowly add the reducing agent to the imine solution at a controlled temperature (e.g., 0°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench any remaining reducing agent by the slow addition of water.

  • Remove the chiral auxiliary by hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • After removal of the catalyst by filtration, acidify the filtrate with hydrochloric acid to precipitate the hydrochloride salt of the desired amine.

  • Isolate the product by filtration, wash with a cold solvent, and dry under vacuum.

Enzymatic Synthesis: A Green Chemistry Alternative

Biocatalysis, specifically the use of transaminases, presents an environmentally friendly and highly stereoselective method for the synthesis of chiral amines.[4][5]

Experimental Protocol: Enzymatic Transamination

  • Select a suitable (R)-selective transaminase enzyme.

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).

  • To the buffer, add the substrate, 2-fluoropropiophenone.

  • Add a suitable amine donor, such as isopropylamine, and the cofactor pyridoxal 5'-phosphate (PLP).

  • Add the transaminase enzyme to initiate the reaction.

  • Maintain the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.

  • Monitor the conversion of the ketone to the amine using HPLC or GC.

  • Once the reaction reaches equilibrium or the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat).

  • Extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Isolate the (R)-1-(2-fluorophenyl)propan-1-amine from the organic phase.

  • Convert the free amine to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

Chiral Resolution using High-Performance Liquid Chromatography (HPLC)

For the separation of enantiomers from a racemic mixture, chiral HPLC is a powerful and widely used technique.[6]

Experimental Protocol: Chiral HPLC Resolution

  • Column Selection: Utilize a chiral stationary phase (CSP) known for resolving chiral amines. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

  • Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving good separation.

  • Sample Preparation: Dissolve the racemic 1-(2-fluorophenyl)propan-1-amine hydrochloride in the mobile phase.

  • Injection and Elution: Inject the sample onto the chiral column and monitor the elution of the enantiomers using a UV detector.

  • Fraction Collection: Collect the fractions corresponding to the two separated enantiomer peaks.

  • Enantiomeric Purity Assessment: Analyze the collected fractions to determine the enantiomeric excess (ee) of each.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the separated enantiomers.

Analytical Characterization: Ensuring Identity and Purity

A thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons of the ethyl group, and the methyl protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methine proton will likely appear as a multiplet due to coupling with the adjacent methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the fluorine substituent.

  • ¹⁹F NMR: Fluorine NMR is a highly sensitive technique that will show a single resonance for the fluorine atom, providing information about its chemical environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M+) would be expected at m/z corresponding to the free amine (C₉H₁₂FN). Common fragmentation pathways for phenethylamines include cleavage of the bond beta to the nitrogen atom, leading to the formation of a stable benzylic cation.

Chiral Analysis

As described in the chiral resolution section, HPLC with a chiral stationary phase is the method of choice for determining the enantiomeric purity of the final product.

Pharmacological Profile and Potential Applications

The introduction of a fluorine atom into a pharmacologically active molecule can significantly alter its properties, including metabolic stability, lipophilicity, and receptor binding affinity.

Inferred Pharmacological Activity

Based on the pharmacology of structurally related fluorinated amphetamines, (R)-1-(2-Fluorophenyl)propan-1-amine is predicted to act as a central nervous system (CNS) stimulant.[7][8] The ortho-position of the fluorine atom is thought to influence its pharmacological profile, potentially leading to a more "functional" stimulation with reduced euphoric effects compared to its para-substituted isomer, 4-fluoroamphetamine.[8]

The proposed mechanism of action involves the release and/or reuptake inhibition of monoamine neurotransmitters such as dopamine, norepinephrine, and to a lesser extent, serotonin.[8] The (R)-enantiomer is expected to be the more active stereoisomer, consistent with other phenethylamine-based CNS stimulants.

Potential Therapeutic and Research Applications

Given its predicted pharmacological profile, (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride could be a valuable tool for research in several areas:

  • Neuropharmacology: As a research chemical to investigate the structure-activity relationships of fluorinated phenethylamines and their effects on monoamine transporter systems.

  • Drug Discovery: As a lead compound or building block for the development of novel CNS agents, potentially for conditions such as attention-deficit/hyperactivity disorder (ADHD) or as a cognitive enhancer.

  • Radioligand Development: The fluorinated nature of the molecule makes it a potential candidate for the development of ¹⁸F-labeled positron emission tomography (PET) ligands for imaging monoamine transporters in the brain.

Safety and Handling

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Based on safety data for the racemic mixture, the compound may be harmful if swallowed, in contact with skin, or if inhaled.[2] It may also cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound. Work in a well-ventilated area or under a chemical fume hood.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral fluorinated phenethylamine with significant potential in neuropharmacological research and drug discovery. Its synthesis requires careful stereochemical control, which can be achieved through asymmetric synthesis or chiral resolution. A comprehensive analytical characterization is crucial to ensure its identity and purity for reliable scientific investigation. While its specific pharmacological profile is yet to be fully elucidated, it is anticipated to act as a CNS stimulant with a potentially unique profile due to the ortho-fluorine substitution. Further research into this compound is warranted to explore its full therapeutic and scientific potential.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Asymmetric Reductive Amination cluster_2 Step 3: Salt Formation 1-bromo-2-fluorobenzene 1-bromo-2-fluorobenzene 2-fluorophenylmagnesium bromide 2-fluorophenylmagnesium bromide 1-bromo-2-fluorobenzene->2-fluorophenylmagnesium bromide Mg, Et2O 2-fluoropropiophenone 2-fluoropropiophenone 2-fluorophenylmagnesium bromide->2-fluoropropiophenone 1. Propanenitrile 2. H3O+ Chiral Imine Chiral Imine 2-fluoropropiophenone->Chiral Imine (R)-alpha-methylbenzylamine Protected Amine Protected Amine Chiral Imine->Protected Amine NaBH4 (R)-1-(2-Fluorophenyl)propan-1-amine (R)-1-(2-Fluorophenyl)propan-1-amine Protected Amine->(R)-1-(2-Fluorophenyl)propan-1-amine H2, Pd/C (R)-1-(2-Fluorophenyl)propan-1-amine HCl (R)-1-(2-Fluorophenyl)propan-1-amine HCl (R)-1-(2-Fluorophenyl)propan-1-amine->(R)-1-(2-Fluorophenyl)propan-1-amine HCl HCl Analytical_Workflow cluster_0 Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Data Interpretation Synthesis Synthesized Product NMR NMR Spectroscopy (1H, 13C, 19F) Synthesis->NMR MS Mass Spectrometry Synthesis->MS Chiral_HPLC Chiral HPLC Synthesis->Chiral_HPLC Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity Enantiomeric_Purity Enantiomeric Excess (ee) Chiral_HPLC->Enantiomeric_Purity

Caption: Workflow for the analytical characterization of the final product.

References

  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. PubMed. [Link]

  • 4-Fluoroamphetamine (4-FA). LJMU Research Online. [Link]

  • 2-Fluoroamphetamine. Wikipedia. [Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. [Link]

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  • In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. PMC - PubMed Central. [Link]

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  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

  • Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine. PubMed. [Link]

  • Asymmetric Synthesis. Chiralpedia. [Link]

  • 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. SDS Manager. [Link]

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  • United States Patent (12) Patent (10) Patent No.. Googleapis.com. [Link]

  • United States Patent (12). Googleapis.com. [Link]

  • US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. [Link]

  • US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers. [Link]

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  • US9475799B1 - Synthesis of Raltegravir.
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  • para-Chloroamphetamine. Wikipedia. [Link]

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Exploratory

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride CAS number 1955554-65-0

An In-depth Technical Guide to (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1955554-65-0) Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1955554-65-0)

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Abstract

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a stereochemically defined center, a reactive primary amine, and a bioisosterically relevant 2-fluorophenyl group, positions it as a valuable intermediate for synthesizing complex molecular targets. This guide provides a comprehensive technical overview, including its physicochemical properties, robust analytical methodologies for quality control, a proposed, modern synthetic route grounded in principles of asymmetric biocatalysis, and a discussion of its potential applications in drug discovery, particularly for central nervous system (CNS) agents. The protocols and insights herein are designed to be self-validating and grounded in established chemical principles, providing researchers with a practical and scientifically rigorous resource.

Foundational Concepts: Strategic Value in Synthesis

The Imperative of Chirality in Pharmacology

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. For most pharmaceuticals, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, contribute to side effects, or exhibit entirely different, sometimes toxic, pharmacological properties.[1] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.[1] Chiral amines, such as the topic compound, are prevalent moieties in active pharmaceutical ingredients (APIs), making enantiopure amine building blocks highly sought-after starting materials.

The Fluorophenyl Moiety: A Tool for Molecular Design

The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to enhance pharmacological properties.[2] The 2-fluoro substitution on the phenyl ring of this molecule can profoundly influence its behavior by:

  • Modulating Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the amine, which can affect solubility, cell permeability, and binding interactions.

  • Blocking Metabolism: Fluorine can block sites of oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation), thereby increasing the metabolic stability and half-life of a drug.[2]

  • Enhancing Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein targets, potentially improving binding affinity and selectivity.

Physicochemical Profile and Specifications

All quantitative and qualitative data for (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride are summarized below. Proper storage is crucial to maintain its integrity.

ParameterSpecificationSource(s)
Chemical Name (R)-1-(2-Fluorophenyl)propan-1-amine hydrochlorideN/A
CAS Number 1955554-65-0[3][4]
Molecular Formula C₉H₁₃ClFN[4][5]
Molecular Weight 189.66 g/mol [4][5]
Appearance White to off-white crystalline powder (typical)N/A
Purity ≥95% (typical commercial grade)[4]
Storage Conditions Store at room temperature, sealed in a dry, well-ventilated area.[4][6]
Solubility Soluble in water and polar organic solvents like ethanol and methanol.[7]

Asymmetric Synthesis: A Modern Biocatalytic Approach

The synthesis of enantiomerically pure amines is a significant challenge. While classical resolution can be effective, it is inherently inefficient, with a maximum theoretical yield of 50%. Modern asymmetric synthesis offers a more direct and efficient path. A highly effective and increasingly adopted strategy for producing chiral amines is the use of transaminase enzymes.[8]

Proposed Synthetic Workflow: Asymmetric Reductive Amination

This proposed route leverages a stereoselective transaminase to convert a prochiral ketone into the desired (R)-amine with high enantiopurity.

G cluster_0 Step 1: Prochiral Ketone Synthesis cluster_1 Step 2: Asymmetric Biotransformation cluster_2 Step 3: Product Isolation & Salt Formation A 1-(2-Fluorophenyl)propan-1-one B Reaction Vessel (Buffer, pH 7.5) A->B F Workup & Extraction of (R)-Free Base B->F Reaction Completion C (R)-Selective Transaminase (e.g., from Arthrobacter sp.) C->B D Amine Donor (e.g., Isopropylamine) D->B E Cofactor (Pyridoxal 5'-phosphate - PLP) E->B G Dissolution in Solvent (e.g., Diethyl Ether) F->G H Addition of HCl (e.g., 2M in Ether) G->H I Precipitation & Filtration H->I J Final Product: (R)-1-(2-Fluorophenyl)propan-1-amine HCl I->J

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Biocatalytic Amination

Rationale: This protocol employs an (R)-selective transaminase, which offers exceptional enantioselectivity (>99% ee) under mild, environmentally benign aqueous conditions. Isopropylamine serves as a cost-effective amine donor, and the acetone by-product can be easily removed.[8][9]

  • Enzyme and Reagent Preparation: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5) containing pyridoxal 5'-phosphate (PLP) cofactor (approx. 1 mM).

  • Substrate Addition: Add the starting material, 1-(2-fluorophenyl)propan-1-one, to the reaction buffer. A co-solvent such as DMSO may be used to improve substrate solubility.

  • Initiation of Reaction: Add the (R)-selective transaminase enzyme and the amine donor, isopropylamine. The reaction is typically run at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Reaction Monitoring: Monitor the conversion of the ketone to the amine product using HPLC. The reaction is complete when no further conversion is observed.

  • Product Isolation (Free Base): Once the reaction is complete, adjust the pH of the mixture to >10 with an aqueous base (e.g., NaOH) to deprotonate the amine product. Extract the aqueous phase with an organic solvent such as methyl tert-butyl ether (MTBE).

  • Salt Formation: Combine the organic extracts and dry over an anhydrous salt (e.g., Na₂SO₄). Filter and slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in diethyl ether or isopropanol).

  • Final Product Crystallization: The hydrochloride salt will precipitate out of the solution. Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

Analytical Quality Control

A multi-step analytical workflow is required to ensure the identity, purity, and enantiomeric integrity of the final product.

G cluster_0 Structural Confirmation cluster_1 Purity Assessment cluster_2 Enantiomeric Purity A Sample Batch of (R)-1-(2-Fluorophenyl)propan-1-amine HCl B ¹H, ¹³C, ¹⁹F NMR A->B C Mass Spectrometry (LC-MS) A->C D Identity Confirmed? B->D C->D E Reverse-Phase HPLC D->E Yes J Reject Batch D->J No F Purity ≥ 98%? E->F G Chiral HPLC F->G Yes F->J No H Enantiomeric Excess (ee) ≥ 99%? G->H I Release Batch H->I Yes H->J No

Caption: Quality control workflow for batch release.

Protocol: Enantiomeric Purity by Chiral HPLC

Rationale: The most critical quality attribute for this material is its enantiomeric purity. Chiral HPLC is the gold standard for this measurement. A polysaccharide-based chiral stationary phase (CSP) is effective at resolving enantiomers of primary amines.

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting ratio would be 90:10 (Hexane:Isopropanol) + 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the sample. The two enantiomers, (R) and (S), will elute at different retention times. To confirm peak identity, a sample of the racemic mixture should also be analyzed.

  • Calculation: Calculate the enantiomeric excess (ee) using the peak areas of the (R) and (S) enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100

Analytical TestMethodTypical Specification
Identity ¹H NMR, ¹⁹F NMR, MSConforms to structure
Assay (Purity) RP-HPLC (UV)≥ 98.0%
Enantiomeric Purity Chiral HPLC≥ 99.0% ee

Applications in Drug Development

The primary value of (R)-1-(2-Fluorophenyl)propan-1-amine lies in its utility as a versatile chiral building block for the synthesis of more complex molecules.

  • CNS Drug Candidates: Structurally similar chiral phenethylamines are known to interact with targets in the central nervous system.[10] This building block is therefore highly relevant for the synthesis of novel compounds for psychiatric and neurological disorders, such as antidepressants, antipsychotics, or agents for neurodegenerative diseases.[11]

  • Asymmetric Synthesis: The primary amine serves as a key functional handle for a wide range of chemical transformations, including amide bond formation, reductive amination to form secondary amines, and participation in cross-coupling reactions.

  • Scaffold Decoration: In fragment-based or lead optimization campaigns, this molecule can be coupled to various scaffolds to probe structure-activity relationships (SAR) related to stereochemistry and the impact of the 2-fluorophenyl group.

Safety and Handling

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chemical that requires careful handling in a laboratory setting.

  • GHS Hazard Classification:

    • H302: Harmful if swallowed.[3]

    • H312/H315: Harmful in contact with skin / Causes skin irritation.[3][12]

    • H319: Causes serious eye irritation.[12][13]

    • H332/H335: Harmful if inhaled / May cause respiratory irritation.[3][12][13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat.

    • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[14]

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[6]

    • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

    • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[6]

Conclusion

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is more than a simple chemical reagent; it is an enabling tool for the advancement of pharmaceutical research. Its defined stereochemistry and strategic fluorination provide medicinal chemists with a powerful intermediate for constructing novel drug candidates with potentially optimized pharmacokinetic and pharmacodynamic profiles. The synthetic and analytical protocols outlined in this guide offer a framework for its effective and safe utilization, empowering researchers to accelerate their drug discovery programs.

References

  • 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. SDS Manager. [Link]

  • 1-(2-Fluorophenyl)propan-1-amine hydrochloride. Lead Sciences. [Link]

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  • 2-Fluoro-2-methylpropan-1-amine hydrochloride | C4H11ClFN | CID 55289630. PubChem. [Link]

  • Chen, M. W., et al. (2016). Synthesis of Chiral Fluorinated Propargylamines via Chemoselective Biomimetic Hydrogenation. Organic Letters, 18(18), 4650–4653. [Link]

  • Shafi, S., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2099. [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. [Link]

  • 4-Fluoroamphetamine. Wikipedia. [Link]

  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Corrado, M. L., & Patel, R. N. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Processes, 12(7), 1335. [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(3), 519–559. [Link]

  • A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. [Link]

  • A review of various analytical methods of promethazine hydrochloride. Global Scientific Journals. [Link]

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Foundational

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride Introduction (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine whose precise mechanism...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Mechanism of Action of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

Introduction

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine whose precise mechanism of action is not yet fully elucidated in publicly available literature.[1] However, its core structure, a phenylpropanamine, is a well-established pharmacophore known to interact with the monoaminergic systems in the central nervous system. The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate a drug's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[2][3][4][5][6] Structurally related compounds, such as fluorinated amphetamines, are known to act as releasing agents and reuptake inhibitors of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[7][8][9] Therefore, it is hypothesized that (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride functions as a modulator of monoamine transporters. This guide will delineate the hypothesized mechanism of action and provide a comprehensive suite of experimental protocols to rigorously test this hypothesis.

Hypothesized Core Mechanism of Action

The primary hypothesized mechanism of action for (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is its interaction with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[10][11][12] It is proposed to be a substrate for these transporters, leading to two key effects: competitive inhibition of neurotransmitter reuptake and transporter-mediated release (efflux) of neurotransmitters from the presynaptic neuron. Additionally, a secondary mechanism involving the inhibition of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamines, is also considered.[13][14][15][16]

Interaction with Monoamine Transporters

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is predicted to bind to the substrate recognition sites on DAT, NET, and SERT. This binding can prevent the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby increasing their extracellular concentrations and prolonging their signaling.[17]

Transporter-Mediated Monoamine Release

As a substrate for the transporters, the compound is likely transported into the presynaptic neuron. This action can induce a conformational change in the transporter, causing it to reverse its direction of transport and release endogenous monoamines from the cytoplasm into the synapse.[18]

Monoamine Oxidase Inhibition

Many phenylpropanamine derivatives exhibit some degree of MAO inhibitory activity.[19] It is plausible that (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride could inhibit one or both isoforms of MAO (MAO-A and MAO-B), which would lead to an increase in the cytosolic concentrations of monoamines available for release.[16]

Experimental Validation

To elucidate the precise mechanism of action, a series of in vitro assays are proposed. These protocols are designed to be self-validating and provide a comprehensive pharmacological profile of the compound.

Monoamine Transporter Binding Assays

These assays determine the affinity of the compound for DAT, NET, and SERT.

Protocol:

  • Preparation of Membranes: Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.[20]

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a known radioligand for each transporter (e.g., [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET, [³H]-citalopram for SERT) and varying concentrations of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

  • Incubation: Incubate the plates at a specific temperature and duration (e.g., 2 hours at 4°C).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant).

Monoamine Reuptake Inhibition Assays

These assays measure the potency of the compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin into cells.[21][22][23][24]

Protocol:

  • Cell Plating: Plate HEK293 cells expressing DAT, NET, or SERT in a 96-well plate and allow them to adhere overnight.[17]

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride or a reference inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).[23]

  • Initiation of Uptake: Add a radiolabeled monoamine ([³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) to each well and incubate for a short period (e.g., 10 minutes at room temperature).[21]

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value for the inhibition of monoamine reuptake.

Monoamine Release Assays

These assays determine the ability of the compound to induce the release of pre-loaded monoamines from cells.[25][26]

Protocol:

  • Cell Plating and Loading: Plate HEK293 cells expressing DAT, NET, or SERT in a 96-well plate and load them with the respective [³H]-monoamine for 1 hour at 37°C.[27]

  • Washing: Wash the cells multiple times with buffer to remove extracellular radiolabel.

  • Induction of Release: Add varying concentrations of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride or a reference releasing agent (e.g., amphetamine) and incubate for a defined period (e.g., 30 minutes at 37°C).

  • Quantification of Release: Collect the supernatant from each well and measure the amount of released radioactivity by scintillation counting.

  • Cell Lysis: Lyse the remaining cells and measure the intracellular radioactivity.

  • Data Analysis: Calculate the percentage of total radioactivity released and determine the EC50 value (the concentration of the compound that elicits 50% of the maximal release).

Monoamine Oxidase (MAO) Inhibition Assays

These assays assess the inhibitory activity of the compound against the two isoforms of MAO, MAO-A and MAO-B.[13][14][16][19]

Protocol:

  • Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes.[16]

  • Assay Reaction: In a 96-well plate, combine the MAO enzyme, a fluorogenic substrate (e.g., kynuramine), and varying concentrations of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Fluorescence Measurement: Measure the fluorescence generated from the enzymatic reaction using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each MAO isoform.

Data Interpretation and Expected Outcomes

The data from these assays will provide a comprehensive understanding of the compound's mechanism of action.

AssayParameter MeasuredExpected Outcome for a Monoamine Releasing Agent/Reuptake Inhibitor
Transporter BindingKi (nM)Low nanomolar affinity for DAT, NET, and/or SERT
Reuptake InhibitionIC50 (nM)Potent inhibition of dopamine, norepinephrine, and/or serotonin reuptake
ReleaseEC50 (nM)Induction of dopamine, norepinephrine, and/or serotonin release
MAO-A & MAO-B InhibitionIC50 (µM)Weak to moderate inhibition

Visualizations

Hypothesized Signaling Pathway

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle VMAT2 DOPAC DOPAC Dopamine->DOPAC MAO Synaptic_Cleft Dopamine Vesicle->Synaptic_Cleft Exocytosis DAT DAT Synaptic_Cleft->DAT Dopamine Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binds Compound (R)-1-(2-Fluorophenyl) propan-1-amine HCl Compound->DAT Binds to & is transported by DAT->Dopamine Release Downstream_Signaling Downstream_Signaling Dopamine_Receptor->Downstream_Signaling Activates Experimental_Workflow cluster_binding Binding Assays cluster_uptake Reuptake Inhibition Assays cluster_release Release Assays cluster_mao MAO Inhibition Assays Membrane_Prep Membrane Preparation (DAT, NET, SERT) Radioligand_Binding Radioligand Binding with Compound Membrane_Prep->Radioligand_Binding Filtration_Counting Filtration & Scintillation Counting Radioligand_Binding->Filtration_Counting Ki_Determination Ki Determination Filtration_Counting->Ki_Determination Cell_Culture_Uptake Cell Culture (DAT, NET, SERT) Compound_Incubation_Uptake Pre-incubation with Compound Cell_Culture_Uptake->Compound_Incubation_Uptake Radiolabeled_Monoamine_Uptake [3H]-Monoamine Uptake Compound_Incubation_Uptake->Radiolabeled_Monoamine_Uptake Lysis_Counting_Uptake Cell Lysis & Scintillation Counting Radiolabeled_Monoamine_Uptake->Lysis_Counting_Uptake IC50_Determination_Uptake IC50 Determination Lysis_Counting_Uptake->IC50_Determination_Uptake Cell_Culture_Release Cell Culture & Loading with [3H]-Monoamine Compound_Incubation_Release Incubation with Compound Cell_Culture_Release->Compound_Incubation_Release Supernatant_Collection Supernatant Collection Compound_Incubation_Release->Supernatant_Collection Scintillation_Counting_Release Scintillation Counting Supernatant_Collection->Scintillation_Counting_Release EC50_Determination_Release EC50 Determination Scintillation_Counting_Release->EC50_Determination_Release Enzyme_Prep_MAO Recombinant MAO-A/B Assay_Reaction_MAO Incubation with Compound & Fluorogenic Substrate Enzyme_Prep_MAO->Assay_Reaction_MAO Fluorescence_Measurement Fluorescence Measurement Assay_Reaction_MAO->Fluorescence_Measurement IC50_Determination_MAO IC50 Determination Fluorescence_Measurement->IC50_Determination_MAO

Caption: Workflow for the in vitro characterization.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. Retrieved from [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (n.d.). ResearchGate. Retrieved from [Link]

  • What is the protocol for a serotonin release assay? (2025, August 6). Dr.Oracle. Retrieved from [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2793, 381-388. Retrieved from [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In: Herraiz, T., González-Sarrías, A., Espín, J. (eds) (Poly)phenol-Gut Microbiota Interplay in Human Health and Disease. Methods in Molecular Biology, vol 2673. Humana, New York, NY. Retrieved from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]

  • Rat SERT(Serotonin Transporter) ELISA Kit. (n.d.). Elabscience. Retrieved from [Link]

  • Van den Eynde, J., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(32), 12053–12061. Retrieved from [Link]

  • SERT Transporter Assay. (n.d.). BioIVT. Retrieved from [Link]

  • NET (SLC6A2) Transporter Assay. (n.d.). BioIVT. Retrieved from [Link]

  • Apparsundaram, S., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 233. Retrieved from [Link]

  • Simmler, L. D., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 533–540. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Ibrar, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Retrieved from [Link]

  • Ibrar, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Retrieved from [Link]

  • Ibrar, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Retrieved from [Link]

  • 1-(2-Fluorophenyl)propan-1-amine hydrochloride. (n.d.). Lead Sciences. Retrieved from [Link]

  • Ibrar, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). RSC Medicinal Chemistry, 14(10), 1836–1861. Retrieved from [Link]

  • Structure Activity Relationships. (n.d.). Scribd. Retrieved from [Link]

  • Structure-Activity Relationships Overview. (n.d.). Scribd. Retrieved from [Link]

  • Wall, S. C., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of medicinal chemistry, 53(16), 6112–6121. Retrieved from [Link]

  • Poulie, C. B. M., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 25(17), 3986. Retrieved from [Link]

Sources

Exploratory

(R)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride: A Technical Guide for CNS Research

Abstract This technical guide provides a comprehensive scientific overview of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a chiral amine with potential applications in central nervous system (CNS) research. Due t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a chiral amine with potential applications in central nervous system (CNS) research. Due to the limited volume of publicly available data specific to this compound, this document synthesizes information from closely related analogs to infer its potential pharmacological profile and mechanism of action. We will delve into the structure-activity relationships of substituted phenylalkylamines, propose a hypothetical mechanism of action centered on monoamine transporters, and provide detailed, field-proven experimental protocols for researchers seeking to characterize this and similar novel compounds. This guide is intended for researchers, scientists, and drug development professionals in the fields of neuropharmacology and medicinal chemistry.

Introduction: The Significance of Phenylalkylamines in CNS Research

The phenylalkylamine scaffold is a cornerstone of CNS drug discovery, forming the basis for a wide array of therapeutic agents and research chemicals. These compounds, which include neurotransmitters like dopamine and norepinephrine, as well as synthetic molecules like amphetamine, exert their effects by modulating monoaminergic systems. The precise functional impact of a given phenylalkylamine is dictated by its stereochemistry and the nature and position of substituents on the phenyl ring.

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral molecule whose structure suggests potential interaction with monoamine transporters. While direct research on this specific compound is not extensively published, its analogs, such as 4-fluoroamphetamine (4-FA) and (R)-1-(2-chlorophenyl)propan-1-amine, have been noted for their psychoactive properties and as intermediates in the synthesis of CNS-active agents.[1][2] This guide will, therefore, use a comparative pharmacological approach to build a scientific profile of the title compound.

Molecular Profile and Physicochemical Properties

  • IUPAC Name: (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride

  • CAS Number: 1955554-65-0[3]

  • Molecular Formula: C₉H₁₃ClFN[3]

  • Molecular Weight: 189.66 g/mol [3]

  • Structure:

    • A propane-1-amine backbone.

    • A phenyl ring attached to the first carbon of the propane chain.

    • A fluorine atom at the ortho (2-position) of the phenyl ring.

    • A chiral center at the first carbon of the propane chain, in the (R)-configuration.

    • Supplied as a hydrochloride salt to improve stability and solubility.

The presence of a fluorine atom at the 2-position is significant. Halogenation of the phenyl ring in phenylalkylamines can profoundly influence their interaction with biological targets, including their potency and selectivity for monoamine transporters.

Inferred Mechanism of Action: A Focus on the Norepinephrine Transporter

Based on the pharmacology of structurally related compounds, (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is hypothesized to function as a monoamine reuptake inhibitor, with a potential emphasis on the norepinephrine transporter (NET).

The analog 4-fluoroamphetamine (4-FA) is a known releasing agent and reuptake inhibitor of norepinephrine, dopamine, and serotonin.[4] Specifically, its IC₅₀ values for reuptake inhibition are 420 nM for NET, 770 nM for the dopamine transporter (DAT), and 6800 nM for the serotonin transporter (SERT), indicating a preference for the norepinephrine transporter.[4]

Furthermore, studies on other 2'-substituted compounds have shown that substitutions at this position can selectively enhance binding to both dopamine and norepinephrine transporters. This suggests that the 2-fluoro substitution in the title compound is likely to confer significant activity at NET and potentially DAT.

Proposed Signaling Pathway

The proposed mechanism involves the competitive inhibition of norepinephrine reuptake from the synaptic cleft. By blocking the norepinephrine transporter (NET), the compound increases the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.

Norepinephrine_Reuptake_Inhibition cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE_Synapse Norepinephrine (NE) NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) Compound (R)-1-(2-Fluorophenyl) propan-1-amine HCl Compound->NET Inhibition NE_Synapse->NET Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Binding & Signal Transduction

Caption: Proposed mechanism of action at the noradrenergic synapse.

Potential Applications in CNS Research

Given its inferred profile as a norepinephrine reuptake inhibitor, (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride could be a valuable tool for investigating:

  • Cognitive Enhancement: The role of norepinephrine in attention, executive function, and memory.

  • Mood Disorders: The therapeutic potential of selective NET inhibition in models of depression and anxiety.

  • ADHD Models: As a research compound to probe the noradrenergic component of attention-deficit/hyperactivity disorder.

  • Neuroinflammation: The interplay between noradrenergic signaling and inflammatory processes in the CNS.

Experimental Protocols for Pharmacological Characterization

To validate the hypothesized mechanism of action and characterize the CNS effects of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, the following experimental workflows are recommended.

In Vitro Neurotransmitter Transporter Binding Assay

This assay determines the binding affinity of the compound for the dopamine, norepinephrine, and serotonin transporters.

Objective: To determine the Kᵢ (inhibition constant) of the test compound at DAT, NET, and SERT.

Materials:

  • Rat brain tissue homogenates (striatum for DAT, frontal cortex for NET, brainstem for SERT).

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]paroxetine (for SERT).

  • Test compound: (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

  • Non-specific binding controls: Cocaine (for DAT), desipramine (for NET), fluoxetine (for SERT).

  • Scintillation vials and cocktail.

  • Filtration apparatus and glass fiber filters.

Step-by-Step Methodology:

  • Prepare serial dilutions of the test compound.

  • In test tubes, combine the brain tissue homogenate, a fixed concentration of the respective radioligand, and either buffer, the test compound, or the non-specific binding control.

  • Incubate the mixtures at the appropriate temperature and duration (e.g., 60 minutes at room temperature).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding).

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

This technique measures the extracellular levels of norepinephrine, dopamine, and serotonin in specific brain regions of freely moving animals.

Objective: To assess the effect of the compound on neurotransmitter levels in vivo.

Experimental Workflow Diagram:

Microdialysis_Workflow Surgery Stereotaxic Surgery: Implant guide cannula above target brain region Recovery Post-operative Recovery (1 week) Surgery->Recovery Probe_Insertion Insert microdialysis probe through guide cannula Recovery->Probe_Insertion Baseline Collect baseline dialysate samples Probe_Insertion->Baseline Administration Administer compound (i.p. or s.c.) Baseline->Administration Post_Admin Collect post-administration dialysate samples Administration->Post_Admin Analysis Analyze samples via HPLC-ECD Post_Admin->Analysis Data Quantify neurotransmitter levels and compare to baseline Analysis->Data

Caption: A typical workflow for an in vivo microdialysis experiment.

Behavioral Assays
  • Forced Swim Test (FST): A common screening tool for antidepressant-like activity. A reduction in immobility time is indicative of potential antidepressant effects.

  • Elevated Plus Maze (EPM): Used to assess anxiolytic or anxiogenic effects. An increase in the time spent in the open arms suggests anxiolytic properties.

  • Locomotor Activity: Measures general stimulant or sedative effects by tracking the movement of the animal in an open field.

Quantitative Data Summary (Hypothetical, based on analogs)

The following table presents the known quantitative data for the closely related analog, 4-fluoroamphetamine (4-FA), to provide a potential frame of reference for (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.[4]

Parameter4-Fluoroamphetamine (4-FA)(R)-1-(2-Fluorophenyl)propan-1-amine HCl
NET IC₅₀ 420 nMTo be determined
DAT IC₅₀ 770 nMTo be determined
SERT IC₅₀ 6800 nMTo be determined
NET EC₅₀ (Release) 37 nMTo be determined
DAT EC₅₀ (Release) 200 nMTo be determined
SERT EC₅₀ (Release) 730 nMTo be determined

Conclusion and Future Directions

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride represents an under-investigated compound with a chemical structure that strongly suggests activity within the monoaminergic systems of the central nervous system. Based on robust data from its structural analogs, it is hypothesized to be a potent norepinephrine reuptake inhibitor. This profile makes it a compelling candidate for research into conditions where noradrenergic dysfunction is implicated, including ADHD, depression, and cognitive disorders.

Future research should focus on empirical validation of its pharmacological profile through the in vitro and in vivo methods outlined in this guide. Determining its precise selectivity and potency at monoamine transporters, as well as its functional effects in relevant behavioral models, will be crucial in elucidating its potential as a novel tool for CNS research.

References

  • Lead Sciences. (n.d.). 1-(2-Fluorophenyl)propan-1-amine hydrochloride. Retrieved from [Link]

  • Wikipedia. (2024). 4-Fluoroamphetamine. Retrieved from [Link]

  • Porras, G., et al. (1997). 2'-Substitution of cocaine selectively enhances dopamine and norepinephrine transporter binding. Neuroreport, 8(16), 3571-5. Retrieved from [Link]

Sources

Foundational

(R)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride: A Technical Guide for Preclinical Evaluation in Neurological Disorder Research

Abstract This technical guide provides a comprehensive framework for the preclinical investigation of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a chiral phenylethylamine derivative, for its potential therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical investigation of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a chiral phenylethylamine derivative, for its potential therapeutic applications in neurological disorders. Due to the limited publicly available data on this specific molecule, this document serves as a roadmap for researchers and drug development professionals. It outlines the scientific rationale, key physicochemical properties, and a series of robust, self-validating experimental protocols for its synthesis, in-vitro characterization, and in-vivo evaluation. The guide is grounded in the established pharmacology of the broader class of fluorinated amphetamines, hypothesizing that the compound's primary mechanism of action involves the modulation of monoamine transporters. By detailing the causality behind experimental choices and providing step-by-step methodologies, this whitepaper aims to equip scientific teams with the necessary tools to systematically explore the therapeutic potential and safety profile of this novel chemical entity.

Section 1: Introduction & Scientific Rationale

The monoaminergic systems—comprising dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—are critical regulators of mood, cognition, motor control, and arousal. Their dysregulation is a cornerstone of the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease, Attention-Deficit/Hyperactivity Disorder (ADHD), and major depressive disorder. Consequently, the plasma membrane transporters that regulate the synaptic concentrations of these neurotransmitters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—remain high-priority targets for drug development.

The phenylethylamine scaffold is a well-established pharmacophore for interacting with these transporters. Strategic chemical modifications can fine-tune a compound's potency, selectivity, and pharmacokinetic properties. The introduction of a fluorine atom, a common strategy in medicinal chemistry, is particularly noteworthy. Fluorination can enhance metabolic stability and significantly increase lipophilicity, which may facilitate passage across the blood-brain barrier[1][2]. The position of the fluorine on the phenyl ring and the stereochemistry of the molecule are critical determinants of its pharmacological activity[3].

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral molecule structurally related to 2-fluoroamphetamine (2-FA)[2]. While data on 2-FA is also limited, it is presumed to act as a monoamine releasing agent and/or reuptake inhibitor, similar to other amphetamine derivatives[4][5]. Based on this structural analogy, we hypothesize that (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a monoamine transporter ligand. Its therapeutic potential hinges on its specific binding affinity and functional profile (i.e., inhibitor vs. releaser) at DAT, NET, and SERT. This guide provides the experimental blueprint to test this hypothesis.

Section 2: Physicochemical Properties & Enantioselective Synthesis

A thorough understanding of a compound's physical and chemical properties is a prerequisite for its development. For novel compounds like (R)-1-(2-Fluorophenyl)propan-1-amine HCl, these must be empirically determined.

Chemical Identity and Predicted Properties
PropertyValueSource/Method
IUPAC Name (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride---
CAS Number 1955554-65-0[6]
Molecular Formula C₉H₁₃ClFN[6]
Molecular Weight 189.66 g/mol [6]
Predicted Solubility Soluble in water, methanol; sparingly soluble in ethanolStandard chemical principles
Predicted LogP ~2.0-2.5 (for free base)Computational prediction
The Critical Role of Stereochemistry

Chirality is a fundamental aspect of drug design, as enantiomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties. Chiral amines are essential components in approximately 40-45% of small-molecule pharmaceuticals[7][8]. The "(R)" designation in the target compound specifies a particular three-dimensional arrangement at the chiral center (the carbon atom bonded to the amine group). It is imperative that any synthesis produces the desired (R)-enantiomer with high enantiomeric excess (ee > 99%) to ensure that experimental results are attributable to a single chemical entity.

Proposed Protocol: Asymmetric Synthesis

The most direct and efficient method for preparing enantiomerically pure chiral amines is the asymmetric hydrogenation of a prochiral imine or the reductive amination of a ketone[8][9]. The following protocol is a validated approach.

Objective: To synthesize (R)-1-(2-Fluorophenyl)propan-1-amine with high enantiomeric purity.

Core Principle: Asymmetric reductive amination of 1-(2-fluorophenyl)propan-1-one using a chiral catalyst.

Step-by-Step Methodology:

  • Pre-catalyst Preparation: In a nitrogen-filled glovebox, prepare the chiral catalyst solution. A common choice is a ruthenium-based catalyst such as {RuCl(p-cymene)((R)-BINAP)}Cl, known for high efficiency in such reactions.

  • Reaction Setup: To a high-pressure autoclave containing a glass vial and a magnetic stir bar, add 1-(2-fluorophenyl)propan-1-one (1.0 mmol) and the preformed chiral catalyst (0.025 mmol).

  • Reagent Addition: Add degassed methanol (2 mL) and ammonium chloride (10 mmol) as the ammonia source[9].

  • Pressurization and Heating: Seal the autoclave, remove it from the glovebox, and purge with high-purity hydrogen gas. Pressurize the vessel to 40-50 bar of hydrogen. Begin stirring and heat the reaction to 90°C.

  • Reaction Monitoring: Maintain the reaction for 48 hours. The progress can be monitored by taking small aliquots (after safely depressurizing and re-pressurizing the vessel) and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling and venting, evaporate the methanol. Add aqueous sodium hydroxide (NaOH) to the residue to achieve a pH > 11, converting the amine salt to the free base.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic fractions, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (R)-1-(2-fluorophenyl)propan-1-amine.

  • Salt Formation: Dissolve the crude free base in a minimal amount of cold diethyl ether and add a stoichiometric amount of HCl in ether solution dropwise. The hydrochloride salt will precipitate.

  • Purification & Validation: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum. Confirm the identity and purity via ¹H NMR, ¹³C NMR, and LC-MS. Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Section 3: In Vitro Pharmacological Characterization

The foundational step in characterizing a novel CNS-active compound is to determine its interaction with its primary molecular targets. Based on its structure, the monoamine transporters (DAT, NET, SERT) are the most probable targets.

Hypothesis: A High-Affinity Monoamine Transporter Ligand

We hypothesize that (R)-1-(2-Fluorophenyl)propan-1-amine HCl will bind to one or more monoamine transporters and inhibit their function. The key questions to answer are:

  • Affinity: How tightly does it bind? (Determined by Ki)

  • Potency: At what concentration does it inhibit transporter function? (Determined by IC₅₀)

  • Selectivity: Does it preferentially target one transporter over the others?

  • Mechanism: Is it a pure reuptake inhibitor (blocker) or a substrate (releaser)?

Experimental Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT.

Core Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand for binding to the transporter. The amount of displaced radioligand is proportional to the test compound's affinity. Radiotracer binding and uptake inhibition are considered gold-standard assays for this purpose[10][11].

Step-by-Step Methodology:

  • Source of Transporters: Use cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT[12].

  • Assay Buffer Preparation: Prepare appropriate assay buffers for each transporter (e.g., Tris-HCl based buffers with specific ionic compositions).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (providing the transporters).

    • A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

    • A range of concentrations of (R)-1-(2-Fluorophenyl)propan-1-amine HCl (e.g., 0.1 nM to 100 µM).

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Termination & Harvesting: Rapidly terminate the binding reaction by filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of any competing drug.

    • Non-specific Binding: Radioactivity in the presence of a saturating concentration of a known high-affinity drug (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

    • Specific Binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (concentration of drug that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Experimental Protocol: Synaptosomal Uptake Inhibition Assays

Objective: To determine the functional potency (IC₅₀) of the test compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin.

Core Principle: This assay measures the ability of the compound to block the transport of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

Step-by-Step Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rats or mice (e.g., striatum for DAT, hippocampus/cortex for NET and SERT).

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of (R)-1-(2-Fluorophenyl)propan-1-amine HCl or vehicle control.

  • Initiation of Uptake: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled substrate ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition of uptake versus the log concentration of the test compound and fitting with a sigmoidal dose-response curve.

Data Interpretation & Signaling Pathway

The combined results from binding and uptake assays provide a unique pharmacological fingerprint[10].

AssayParameterInterpretation
Binding Ki (nM)Affinity: The lower the Ki, the higher the binding affinity.
Uptake IC₅₀ (nM)Potency: The lower the IC₅₀, the more potent the inhibitor.
Selectivity Ki (SERT)/Ki (DAT), etc.Profile: Ratios determine selectivity for one transporter over others.

A potent compound with selectivity for DAT and NET, for instance, might be a candidate for ADHD or narcolepsy. A compound with high affinity for SERT could be explored for depression or anxiety.

Diagram: Hypothesized Mechanism of Action at the Synapse

Caption: The compound is hypothesized to block monoamine transporters, increasing synaptic neurotransmitter levels.

G cluster_pre Presynaptic Neuron pre_vesicle Vesicles (DA, NE, 5-HT) pre_transporter Monoamine Transporter (DAT, NET, or SERT) nt Neurotransmitter (DA, NE, or 5-HT) pre_vesicle->nt Release compound (R)-1-(2-Fluorophenyl) propan-1-amine HCl compound->pre_transporter BLOCKS post_receptor Postsynaptic Receptors (e.g., D1, D2, Alpha, Beta, 5-HT) synaptic_cleft Synaptic Cleft nt->pre_transporter Reuptake nt->post_receptor Binds & Activates

Section 4: Preclinical In Vivo Evaluation

After in vitro characterization, the next logical step is to assess the compound's effects in living organisms. This phase evaluates its pharmacokinetic properties, therapeutic efficacy in animal models of disease, and potential for adverse effects.

Experimental Workflow: Rodent Model of Parkinson's Disease

Rationale: Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. A compound that effectively blocks dopamine reuptake could potentiate the effects of remaining dopamine or of L-DOPA therapy, offering symptomatic relief. The unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats is a gold-standard model for this purpose[13].

Diagram: Workflow for 6-OHDA Model Evaluation

Caption: A streamlined workflow for assessing efficacy in a preclinical Parkinson's disease model.

G start Acclimate Rats (1-2 weeks) surgery Stereotaxic Surgery: Unilateral 6-OHDA Lesion in Medial Forebrain Bundle start->surgery recovery Post-Op Recovery & Lesion Maturation (2-3 weeks) surgery->recovery validation Lesion Validation: Apomorphine-induced Rotation Test recovery->validation baseline Baseline Behavioral Testing (Cylinder Test, Stepping Test) validation->baseline treatment Chronic Drug Administration: Vehicle vs. Compound (e.g., 21 days) baseline->treatment testing Mid- & Post-Treatment Behavioral Testing treatment->testing end Terminal Procedures: Tissue Collection & Immunohistochemistry (TH Staining) testing->end

Step-by-Step Protocol (Abbreviated):

  • Model Creation: Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame. Infuse 6-OHDA into the medial forebrain bundle of one hemisphere to selectively destroy dopaminergic neurons.

  • Lesion Validation: Two weeks post-surgery, challenge the animals with a dopamine agonist (apomorphine). Successful lesioning is confirmed by robust contralateral rotations.

  • Drug Administration: Randomize validated animals into groups: Vehicle control, positive control (e.g., L-DOPA), and multiple dose levels of (R)-1-(2-Fluorophenyl)propan-1-amine HCl. Administer the drug daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Behavioral Assessment:

    • Cylinder Test: This test assesses spontaneous forelimb use[14]. Place the rat in a transparent cylinder and count the number of wall touches with the left (impaired) and right (unimpaired) forepaws. A therapeutic effect would be indicated by an increased use of the impaired forelimb.

    • Stepping Test: This test evaluates forelimb akinesia. Hold the rat so that only one forepaw is on a surface and pull it slowly across a set distance, counting the number of adjusting steps. Improvement in motor function is seen as an increase in the number of steps taken with the impaired limb[13].

  • Terminal Analysis: At the end of the study, perfuse the animals and collect the brains. Use immunohistochemistry to stain for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of the lesion and any potential neuroprotective effects.

Assessment of Stimulant and Abuse Potential

Rationale: Any compound that potently inhibits DAT has the potential for psychostimulant effects and abuse liability. It is a regulatory and ethical requirement to assess these properties early in development.

Key Experiments:

  • Locomotor Activity: Place mice or rats in an open-field arena equipped with infrared beams. After habituation, administer the test compound and record locomotor activity (e.g., distance traveled, rearing frequency) for 1-2 hours. A significant, dose-dependent increase in activity compared to vehicle indicates a stimulant effect.

  • Conditioned Place Preference (CPP): This is a standard model to assess the rewarding properties of a drug. The protocol involves three phases:

    • Pre-conditioning: Measure the animal's baseline preference for one of two distinct chambers.

    • Conditioning: For several days, confine the animal to one chamber after administering the drug, and to the other chamber after administering vehicle.

    • Post-conditioning Test: Place the animal in the apparatus with free access to both chambers and record the time spent in each. A significant increase in time spent in the drug-paired chamber indicates that the compound has rewarding properties, a proxy for abuse potential.

Section 5: Safety and Off-Target Profiling

A critical component of any drug development program is the early identification of potential liabilities.

  • Cardiovascular Safety: Monoamine reuptake inhibitors can increase heart rate and blood pressure[1]. It is essential to assess the compound's effects on cardiovascular parameters in telemeterized animals. Additionally, screening for inhibition of the hERG potassium channel is crucial to de-risk the potential for cardiac arrhythmias.

  • Metabolic Profiling: Evaluate the compound's interaction with major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) family. Significant inhibition of enzymes like CYP2D6 or CYP3A4 can lead to dangerous drug-drug interactions.

  • Off-Target Screening: Perform a broad panel screening assay (e.g., a Cerep or Eurofins safety panel) to identify any unintended interactions with a wide range of receptors, ion channels, and transporters. This can preemptively identify potential side effects. For instance, some phenylethylamines may have activity at trace amine-associated receptors (TAARs) or alpha-adrenergic receptors[15][16].

  • Monoamine Oxidase (MAO) Inhibition: As an amine, the compound could potentially be a substrate or inhibitor of MAO-A or MAO-B, enzymes that metabolize monoamines[17]. An in vitro assay should be run to rule out significant MAO inhibition, which could lead to dangerous interactions with tyramine-containing foods or other medications[17][18].

Section 6: Conclusion and Future Directions

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride represents an unexplored chemical entity within the pharmacologically rich class of fluorinated phenylethylamines. Its structural characteristics strongly suggest a potential interaction with monoamine transporters, making it a person of interest for neurological disorder research. This guide provides a rigorous, hypothesis-driven framework for its comprehensive preclinical evaluation.

The successful execution of the described protocols will establish the compound's synthesis, in vitro potency and selectivity, in vivo efficacy, and safety profile. The resulting data package will allow for an informed decision on whether to advance this molecule into further development. Future directions would include lead optimization based on initial findings, exploration in other relevant neurological models (e.g., models of depression or ADHD), and more extensive toxicology studies as required for an Investigational New Drug (IND) application.

References

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Technical Guide: (R)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride - A Key Chiral Intermediate for Psychiatric Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Chiral amines are foundational structural motifs in a vast array of pharmaceuticals, particularly those targeting the central nervous syst...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amines are foundational structural motifs in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Among these, (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride emerges as a high-value intermediate due to its specific stereochemistry and the advantageous properties conferred by the fluorinated phenyl ring. This guide provides an in-depth technical exploration of this compound, moving beyond simple data recitation to explain the causal-driven methodologies essential for its synthesis, purification, and analysis. We will dissect two primary asymmetric synthesis strategies—biocatalysis and transition metal-catalyzed hydrogenation—providing detailed, field-proven protocols. The narrative emphasizes self-validating systems for quality control, ensuring the enantiopurity and structural integrity required for progression into active pharmaceutical ingredient (API) synthesis. This document serves as a practical resource for scientists engaged in the development of next-generation psychiatric therapeutics.

Introduction: The Strategic Importance of Chiral Amines in CNS Drug Discovery

The Imperative of Chirality in Pharmacology

The vast majority of biological targets, such as receptors and enzymes, are chiral. Consequently, the enantiomers of a chiral drug often exhibit significant differences in pharmacological activity, metabolic profile, and toxicity.[3] The use of single-enantiomer drugs can lead to improved therapeutic indices, reduced side effects, and lower required dosages.[3] This makes the development of robust and efficient methods for producing enantiomerically pure compounds a cornerstone of modern pharmaceutical development.[1][3] Chiral amines, in particular, are present in over 40% of small-molecule pharmaceuticals, highlighting their critical role.[1]

Profile: (R)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride

This intermediate is a primary chiral amine featuring a propyl chain with a stereocenter at the C1 position, which is directly attached to a 2-fluorophenyl group.

  • The (R)-Enantiomer: The specific "R" configuration is crucial for precise stereospecific binding to a designated biological target.

  • The 2-Fluoro Substituent: The incorporation of a fluorine atom is a common strategy in medicinal chemistry. It can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of the amine, and improve binding affinity to target proteins through favorable electrostatic interactions.

  • The Hydrochloride Salt: The amine is typically converted to its hydrochloride salt to improve its crystallinity, stability, and handling characteristics, which is a critical consideration for pharmaceutical manufacturing processes.[4]

Rationale for Use in Psychiatric Drug Intermediates

The 1-phenylpropan-1-amine scaffold is a component of many CNS-active agents. This structure is related to phenylethylamines, a class of compounds known to interact with monoamine neurotransmitter systems (dopamine, serotonin, norepinephrine).[5][6] As an intermediate, (R)-1-(2-Fluorophenyl)propan-1-amine provides a validated chiral core that can be further elaborated through reactions at the primary amine (e.g., alkylation, acylation, reductive amination) to build a library of potential drug candidates for conditions like depression, anxiety, and other neurological disorders.[7][8][9]

Asymmetric Synthesis Strategies

The primary challenge in producing (R)-1-(2-Fluorophenyl)propan-1-amine is the efficient and highly selective creation of the chiral center. While classical resolution of a racemic mixture is possible, it is inherently inefficient, with a maximum theoretical yield of 50%. Therefore, asymmetric synthesis is the preferred industrial approach.[3]

Biocatalytic Approach: Asymmetric Reductive Amination

Green chemistry principles have driven the adoption of biocatalysis for chiral amine synthesis.[10] Enzymes like transaminases (TAs) and amine dehydrogenases (AmDHs) offer exceptional stereoselectivity (>99% enantiomeric excess, or ee) under mild, aqueous conditions, avoiding the use of heavy metals and high pressures.[10]

Causality Behind the Choice: Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone (1-(2-fluorophenyl)propan-1-one), creating the desired chiral amine with high fidelity.[10][11] This method is highly valued for its sustainability and selectivity.

  • Enzyme and Reagent Preparation: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).

  • Cofactor Addition: Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM. This cofactor is essential for transaminase activity.[10]

  • Enzyme Loading: Add a suitable (R)-selective transaminase enzyme preparation (whole-cell or purified).

  • Substrate and Amine Donor Addition: Add the prochiral ketone substrate, 1-(2-fluorophenyl)propan-1-one. Concurrently, add the amine donor, isopropylamine, in excess (e.g., 5-10 equivalents). The use of isopropylamine as a donor is advantageous as the byproduct is acetone, which is volatile and easily removed.[11]

  • Reaction Execution: Maintain the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation. Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC or GC to determine substrate conversion and enantiomeric excess.

  • Workup and Extraction: Once the reaction reaches completion, adjust the pH to >10 with NaOH to deprotonate the amine product. Extract the aqueous phase with an organic solvent like methyl tert-butyl ether (MTBE).

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-(2-Fluorophenyl)propan-1-amine free base.

Ketone 1-(2-Fluorophenyl)propan-1-one (Prochiral Ketone) Reactor Aqueous Buffer pH 7.5, 35°C Ketone->Reactor Substrate AmineDonor Isopropylamine (Amine Donor) AmineDonor->Reactor Reagent Enzyme R-selective Transaminase + PLP Cofactor Enzyme->Reactor Catalyst Product (R)-1-(2-Fluorophenyl)propan-1-amine (Chiral Product, >99% ee) Byproduct Acetone (Volatile Byproduct) Reactor->Product Reactor->Byproduct

Caption: Workflow for biocatalytic synthesis of the chiral amine.

Chemo-catalytic Approach: Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful and direct method for synthesizing chiral amines.[1] Catalysts based on iridium, rhodium, or ruthenium, paired with chiral phosphine ligands, can achieve excellent enantioselectivity.[12]

Causality Behind the Choice: This method is often faster and operates at higher substrate concentrations than biocatalysis. The choice of an iridium-based catalyst is common for the hydrogenation of N-aryl imines, offering high turnover numbers and selectivities.[1]

  • Imine Formation: In a reaction vessel under an inert atmosphere (Argon), dissolve 1-(2-fluorophenyl)propan-1-one and benzylamine in a suitable solvent like toluene. Add a dehydrating agent (e.g., molecular sieves) and heat to form the corresponding N-benzyl imine. Isolate the imine after removing the solvent.

  • Catalyst Preparation: In a high-pressure reactor, charge the chiral catalyst precursor (e.g., [Ir(COD)Cl]₂) and the appropriate chiral ligand (e.g., a derivative of SPINOL or BINAP).

  • Hydrogenation Reaction: Add the purified imine substrate dissolved in a solvent like dichloromethane (DCM).

  • Pressurization: Seal the reactor and purge several times with high-purity hydrogen gas before pressurizing to the target pressure (e.g., 20-50 bar).

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating. Monitor for hydrogen uptake and analyze aliquots by HPLC to confirm conversion.

  • Deprotection and Isolation: Once hydrogenation is complete, vent the reactor. The resulting N-benzyl amine is then deprotected via hydrogenolysis (e.g., using Pd/C catalyst and hydrogen) to cleave the benzyl group, yielding the primary amine.

  • Workup: After deprotection, filter off the catalyst and concentrate the solvent to obtain the crude free base.

Comparison of Synthetic Routes
ParameterBiocatalytic Route (Transaminase)Chemo-catalytic Route (Asymmetric Hydrogenation)
Stereoselectivity (ee) Typically >99%90% to >99%, highly ligand-dependent
Reaction Conditions Mild (30-40°C, atmospheric pressure, aqueous)Variable (often requires high pressure H₂, organic solvents)
Catalyst Source Renewable (enzyme)Precious metals (Ir, Rh, Ru)
Substrate Scope Can be limited by enzyme specificityGenerally broader
Downstream Processing Product extraction from aqueous mediaCatalyst removal, solvent recovery, deprotection step
Key Advantage High selectivity, sustainability ("Green")High throughput, speed, broader applicability

Purification and Salt Formation

Regardless of the synthetic route, the crude amine free base requires purification. The final step is conversion to the hydrochloride salt, which imparts superior physical properties for storage and further use.

  • Dissolution: Dissolve the crude amine free base in a suitable solvent, such as isopropanol or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol) dropwise while stirring. The addition should be stoichiometric.

  • Crystallization: The hydrochloride salt will precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the purified (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride product under vacuum to a constant weight.

Quality Control and Characterization

A self-validating protocol requires rigorous analytical confirmation of both structure and purity.

Determination of Enantiomeric Purity

The most critical quality attribute is the enantiomeric purity. This is determined using chiral chromatography.

  • Column: A chiral stationary phase (CSP) column, often based on derivatized cellulose or amylose (e.g., Chiralpak® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

  • Procedure: A validated method must achieve baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers: % ee = [((R) - (S)) / ((R) + (S))] * 100. For pharmaceutical use, an ee of >99.5% is typically required.

Structural Verification

Standard spectroscopic methods are used to confirm the chemical structure and identify any impurities.

  • ¹H and ¹³C NMR: Confirms the molecular skeleton, the presence of the fluoro-aromatic ring, and the propyl chain.

  • Mass Spectrometry (MS): Confirms the molecular weight of the parent compound.

Data Summary Table
PropertyValue
Chemical Formula C₉H₁₃ClFN
Molecular Weight 189.66 g/mol [13]
Appearance White to off-white crystalline solid
CAS Number 1955554-65-0[13]
Storage Room temperature, sealed, under inert gas[7]

Application in Downstream Synthesis of Psychiatric Agents

The true value of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride lies in its function as a versatile chiral building block. The primary amine serves as a reactive handle for constructing more complex molecules.

The Fluorophenylpropylamine Scaffold in Neuropharmacology

This structural motif is valuable for its ability to interact with monoamine transporters, which are key targets in antidepressant therapy.[6][14] The amine can engage in critical hydrogen bonding and ionic interactions within receptor binding pockets, while the fluorophenyl group can participate in hydrophobic or aromatic stacking interactions.

Hypothetical Pathway to a Novel CNS Agent

A common downstream reaction is reductive amination, where the chiral amine is reacted with a ketone or aldehyde to form a more complex secondary or tertiary amine, a common feature in many psychiatric drugs.[15]

cluster_0 Reactants cluster_1 Reaction Conditions ChiralAmine (R)-1-(2-Fluorophenyl)propan-1-amine FinalProduct Novel CNS Drug Candidate (Secondary Amine) ChiralAmine->FinalProduct Ketone Heterocyclic Ketone (R'-CO-R'') Ketone->FinalProduct ReducingAgent NaBH(OAc)₃ (Reducing Agent) ReducingAgent->FinalProduct Solvent DCE, rt Solvent->FinalProduct

Caption: Reductive amination using the intermediate to form a potential API.

Conclusion and Future Outlook

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is more than just a chemical; it is an enabling tool for the discovery and development of advanced psychiatric medicines. Its value is intrinsically linked to the precision with which its chiral center can be synthesized and verified. The continued evolution of both biocatalytic and chemo-catalytic methods provides drug development professionals with a versatile toolkit to produce this intermediate efficiently and sustainably. As the demand for safer and more effective CNS therapies grows, the strategic application of high-purity chiral building blocks like this one will remain a critical factor in achieving clinical success.

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Sources

Foundational

Technical Guide to (R)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride: A Guide for Advanced Research

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals working with (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This chiral amine is a valuable building...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals working with (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This chiral amine is a valuable building block in modern medicinal chemistry, and understanding its properties, synthesis, and quality control is paramount for obtaining reliable and reproducible experimental results. This guide emphasizes the principles of analytical validation and safe handling, providing a framework for incorporating this research chemical into demanding development pipelines.

Compound Profile and Physicochemical Properties

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride belongs to the class of chiral fluorinated aromatic amines. Chiral amines are foundational components in asymmetric synthesis and are integral to a vast number of pharmaceutical agents.[1] The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this one highly sought after in drug discovery.[2]

The hydrochloride salt form is common for amines, as it typically improves stability, crystallinity, and aqueous solubility compared to the freebase.[3][4]

Table 1: Physicochemical Properties

Property Value Source(s)
Chemical Name (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride [5]
CAS Number 1168139-44-3; 1955554-65-0 [5][6][7]
Molecular Formula C₉H₁₃ClFN [5][6]
Molecular Weight 189.66 g/mol [5][6]
Typical Purity ≥95% [5]
Appearance Off-white to white solid/powder [8][9][10]

| Storage | Store long-term in a cool, dry place under an inert atmosphere |[5][9][11] |

Principles of Synthesis and Stereochemical Control

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern organic chemistry.[12] While the specific proprietary synthesis route for this compound may vary between suppliers, the fundamental challenge lies in establishing the desired stereocenter. Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for this purpose.[12]

A plausible, generalized approach involves the asymmetric reduction of a precursor like a ketimine or the asymmetric hydrogenation of an iminium salt.[12] The use of a chiral catalyst (e.g., an Iridium or Rhodium complex with a chiral phosphine ligand) is critical for selectively producing the (R)-enantiomer.

Below is a conceptual workflow illustrating this synthetic logic.

G cluster_synthesis Conceptual Synthetic Workflow precursor Propiophenone Precursor imine Imine / Enamine Intermediate precursor->imine Amine Source reduction Asymmetric Hydrogenation imine->reduction Chiral Catalyst (e.g., Ir-complex) H₂ Gas freebase (R)-Amine (Freebase) reduction->freebase salt_formation Salt Formation (HCl) freebase->salt_formation HCl in solvent (e.g., Ether, IPA) product (R)-1-(2-Fluorophenyl) propan-1-amine HCl salt_formation->product

A generalized workflow for chiral amine hydrochloride synthesis.

This process highlights the critical step of asymmetric reduction, which dictates the final product's stereochemical purity. The final salt formation is a standard procedure to isolate and stabilize the amine product.[12]

The Core Directive: A Self-Validating Quality Control System

For any research chemical, particularly one serving as a pharmaceutical intermediate, rigorous quality control (QC) is not merely a suggestion but a necessity.[13][14] The quality of the intermediate directly influences the critical quality attributes (CQAs) of the final active pharmaceutical ingredient (API), affecting process reproducibility, impurity profiles, and overall safety.[13] A researcher must operate within a self-validating system, where the identity, purity, and stereochemical integrity of the starting material are unequivocally confirmed before its use.

A reliable supplier should provide a comprehensive Certificate of Analysis (CoA) that includes data from multiple analytical techniques.[9][13] The role of the researcher is to understand this data and, if necessary, perform orthogonal validation.

G cluster_qc Comprehensive Quality Control Workflow cluster_id Identity Verification cluster_purity Purity & Impurity Profile cluster_physchem Physical Properties start Receive Chemical & Supplier CoA nmr ¹H & ¹⁹F NMR (Structural Confirmation) start->nmr ms Mass Spectrometry (Molecular Weight) start->ms hplc RP-HPLC (Purity Assessment) start->hplc chiral_hplc Chiral HPLC (Enantiomeric Excess) start->chiral_hplc gc GC-HS (Residual Solvents) start->gc ftir FTIR (Functional Groups, Salt Form) start->ftir mp Melting Point (Crystallinity/Purity) start->mp end Qualified for Use in Research ms->end chiral_hplc->end gc->end ftir->end mp->end

Workflow for the analytical validation of a research chemical.
Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful technique for unambiguous structure elucidation.

    • ¹H NMR : Should confirm the number of protons, their chemical environments, and coupling patterns consistent with the 1-(2-fluorophenyl)propan-1-amine structure. Expect signals corresponding to the aromatic protons (split by fluorine), the methine proton adjacent to the nitrogen, the ethyl group, and the amine protons.

    • ¹³C NMR : Verifies the carbon skeleton of the molecule.

    • ¹⁹F NMR : Crucial for fluorinated compounds. A single signal will confirm the presence of the single fluorine atom on the aromatic ring.

  • Mass Spectrometry (MS) : Confirms the molecular weight of the parent compound. Typically performed with a soft ionization technique (e.g., ESI-MS), this analysis should show a prominent ion corresponding to the freebase [M+H]⁺.

Purity and Enantiomeric Excess Assessment
  • High-Performance Liquid Chromatography (HPLC) : The primary method for assessing chemical purity.

    • Protocol : A reverse-phase (RP) method using a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid) is standard. The purity is determined by the area percentage of the main peak detected by a UV detector (e.g., at 254 nm). A high-quality sample should exhibit a purity of ≥95%, often ≥98%.[8]

  • Chiral HPLC : This is a non-negotiable requirement for a chiral compound.

    • Causality : Standard RP-HPLC cannot distinguish between enantiomers. A specialized chiral stationary phase (CSP) is required to resolve the (R) and (S) forms. The result, reported as enantiomeric excess (e.e.), confirms the stereochemical integrity. For asymmetric synthesis applications, an e.e. of >98% is typically required.

  • Residual Solvent Analysis (GC-HS) : Good Manufacturing Practice (GMP) and ICH guidelines regulate the presence of residual solvents from the synthesis.[13][15] Gas Chromatography with Headspace sampling (GC-HS) is the standard method to identify and quantify any remaining solvents (e.g., Toluene, Methanol, Dichloromethane).

Physical and Salt Form Characterization
  • Fourier-Transform Infrared Spectroscopy (FTIR) : This technique helps confirm the presence of key functional groups and the hydrochloride salt form.[3] Expect to see characteristic stretches for N-H (amine), aromatic C-H, aliphatic C-H, and C-F bonds. The broad absorbances associated with the ammonium salt (R-NH₃⁺) are a key diagnostic feature.

  • Differential Scanning Calorimetry (DSC) & Melting Point : Provides information on the compound's thermal properties and can be an indicator of purity.[3] A sharp melting point suggests high purity, whereas a broad melting range can indicate the presence of impurities.

Table 2: Summary of Key Analytical Validation Techniques

Technique Purpose Expected Outcome for High-Quality Sample
¹H, ¹⁹F NMR Structural Elucidation & Confirmation Spectrum consistent with the proposed chemical structure.
Mass Spec (MS) Molecular Weight Confirmation Ion peak corresponding to the molecular weight of the freebase.
RP-HPLC Chemical Purity Assessment Single major peak with area % ≥98%.
Chiral HPLC Enantiomeric Purity (e.e.) Single major peak with e.e. ≥98%.
FTIR Functional Group & Salt Form ID Peaks corresponding to amine salt, aromatic, and C-F bonds.

| GC-HS | Residual Solvent Analysis | Solvents below ICH-defined safety limits. |

Safe Handling, Storage, and Disposal

Proper handling and storage are critical for ensuring user safety and maintaining the integrity of the compound.[8]

  • Hazard Identification : This compound is classified as harmful if swallowed (H302).[7][10] It should only be handled by qualified personnel trained in handling potentially hazardous chemicals.[8]

  • Personal Protective Equipment (PPE) : Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8] All handling should be performed in a well-ventilated fume hood.[8][16]

  • Storage Conditions : (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture absorption, as amine salts can be hygroscopic.[9][11] Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and bases.[16]

  • Spill & Disposal : In case of a spill, sweep up the solid material, place it in a bag, and hold for waste disposal.[8] Ventilate the area and wash the spill site.[8] Disposal must be carried out in an approved facility in accordance with all local, state, and federal environmental regulations.[8]

Conclusion

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a valuable research chemical with significant potential in synthetic and medicinal chemistry. Its utility, however, is directly tied to its quality. For researchers and drug developers, treating the procurement and analysis of this intermediate with the same rigor as a final compound is essential. By implementing the comprehensive, self-validating QC workflow described in this guide—centered on verifying identity, purity, and stereochemical integrity—scientists can build a foundation of trust in their starting materials, leading to more reliable, reproducible, and ultimately successful research outcomes.

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Retrieved from Google Search.
  • The ISO standards in pharmaceuticals: a complete guide. (2024, July 4). SFAM. This article discusses the role of ISO standards (e.g., ISO 9001 for quality management) in the pharmaceutical industry to ensure product safety and compliance.
  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). Retrieved from Google Search. This source outlines the system of testing and checks for pharmaceutical products, from raw materials to the final product, to ensure safety, identity, and purity.
  • 1-(2-Fluorophenyl)propan-1-amine hydrochloride. (n.d.). Lead Sciences. Product page providing basic chemical information such as name, CAS number, formula, and purity.
  • Annex 1 WHO good practices for pharmaceutical quality control laboratories. (n.d.). World Health Organization (WHO). These guidelines provide advice on the quality management system for the analysis of APIs, excipients, and pharmaceutical products.
  • 1168139-44-3 (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. (n.d.). AKSci. Supplier page with specifications like CAS number, molecular formula, purity, and storage conditions.
  • Practical Guide to the Handling and Storage of Fluorinated Esters: Application Notes and Protocols. (n.d.). Benchchem. This document provides guidance on the safe handling of fluorinated compounds, which are noted for their use in enhancing drug properties.
  • Quality Guidelines. (n.d.). ICH. The International Council for Harmonisation provides guidelines on quality, including stability testing and impurity thresholds for new drug substances.
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.
  • CERTIFICATE OF ANALYSIS PPAP HCL. (2017, June 15). Amazon S3.
  • 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. (2019, March 1). Key Organics Limited.
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews.
  • (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride | 141042-20-8. (n.d.). Sigma-Aldrich.
  • (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. (n.d.). Biosynth. Product information page for the (S)
  • Synthesis and crystal structure of a chiral aromatic amine chloride salt (C8H12N)Cl. (2025, August 7). ResearchGate.
  • Harris, A. G., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Cui, X., & Zhang, X. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. This study describes the characterization of hydrochloride salts using methods like FTIR, DSC, and PXRD.
  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). This article discusses the use of amine hydrochloride salts as reagents in organic synthesis.
  • Specific Chemical Handling and Storage. (n.d.). UW-Milwaukee. Safety guidelines for storing various classes of chemicals, including flammable liquids and corrosives.
  • Chiral Amines in Asymmetric Synthesis. (n.d.). Sigma-Aldrich. This resource highlights the widespread application of chiral amines in asymmetric synthesis and as components in drugs.
  • Reddy, P. P., et al. (2013). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica.
  • A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. (2022). Global Scientific Journal. This review covers various analytical methods, including spectroscopic and chromatographic techniques, for analyzing a hydrochloride drug.
  • (1S)-1-(2-chloro-6-fluorophenyl)propan-1-amine hydrochloride. (n.d.). ChemUniverse. A supplier listing for a structurally similar chiral amine hydrochloride.
  • 141042-20-8 | (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride. (n.d.). Ambeed.com.
  • 1-(4-Chlorophenyl)propan-1-amine hydrochloride | 856629-61-3. (n.d.). Sigma-Aldrich.
  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (n.d.). Google Patents.

Sources

Exploratory

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride safety and handling

An In-depth Technical Guide to the Safe Handling of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride Introduction: Acknowledging a Novel Chiral Amine (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a chiral amine w...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

Introduction: Acknowledging a Novel Chiral Amine

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a chiral amine with the CAS Number 1955554-65-0, is a compound of interest within medicinal chemistry and drug development sectors.[1] As with many specialized reagents, its unique molecular structure makes it a valuable intermediate in the synthesis of complex bioactive molecules.[2] However, its novelty also means that comprehensive safety and toxicological data are not as robustly established as for more common laboratory chemicals.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of standard safety data sheet (SDS) information. Instead, it synthesizes available data for the compound and its structural analogs to provide a deeper, more intuitive understanding of the causality behind recommended safety protocols. Our objective is to create a self-validating system of safety, where an understanding of the why reinforces the adherence to the how.

Section 1: Hazard Identification and Toxicological Profile

While a specific, comprehensive toxicological profile for (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is not widely published, we can infer its potential hazards by examining data from structurally similar phenylethylamines and fluoroamphetamines. This approach, known as "read-across," is a scientifically valid method for assessing the risks of novel compounds.

1.1 GHS Classification (Inferred)

Based on analogous compounds, (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is anticipated to fall under the GHS07 health hazard pictogram.[1] The primary hazards are likely to include:

  • Skin Corrosion/Irritation: Similar to other amine hydrochlorides, this compound can cause skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[3][4][5]

  • Acute Toxicity (Oral, Dermal, Inhalation): While the exact LD50 is unknown, related compounds are harmful if swallowed, in contact with skin, or if inhaled.[3][6][7][8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][7]

1.2 Anticipated Physiological Effects

The parent compound belongs to the substituted amphetamine class. Compounds like 4-fluoroamphetamine (4-FA) are known to be releasing agents and reuptake inhibitors of dopamine, serotonin, and norepinephrine.[9] Subjective effects in humans for these types of compounds can include euphoria, increased energy, and suppressed appetite.[9]

From a safety perspective, this means researchers should be aware of potential acute side effects, even from minor exposure, which could include:

  • Nausea

  • Headaches

  • Increased heart rate

  • Insomnia[9]

These potential physiological effects underscore the importance of minimizing exposure through rigorous handling protocols.

Section 2: Comprehensive Risk Assessment and Control

A multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

2.1 Engineering Controls: The First Line of Defense

The primary engineering control for handling (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a properly functioning chemical fume hood .[10] All manipulations of the solid or solutions, including weighing, transferring, and dissolution, must be performed within the fume hood to prevent the inhalation of dust or vapors.[10] The laboratory should also be equipped with easily accessible emergency eyewash stations and safety showers.[5]

2.2 Administrative Controls: Standard Operating Procedures

  • Access Control: Limit access to areas where this compound is being handled to authorized and trained personnel only.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5][11] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6][11]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

2.3 Personal Protective Equipment (PPE): The Final Barrier

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).[6] Must be compliant with NIOSH (US) or EN 166 (EU) standards.[12][13]Protects against splashes and airborne particles, preventing severe eye irritation.[5]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile).Prevents skin contact, which can cause irritation and potential systemic effects through dermal absorption.[6][7]
Body Protection A lab coat or chemical-resistant apron. For larger quantities or tasks with a higher risk of splashing, impervious full-body suits may be necessary.[14]Protects the skin from contamination. Contaminated clothing should be removed immediately and laundered separately before reuse.[5][11][14]
Respiratory Not typically required if work is conducted within a certified chemical fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with appropriate cartridges should be used.Ensures that airborne dust or aerosols are not inhaled, preventing respiratory tract irritation and potential systemic toxicity.[7]

Section 3: Experimental Protocols and Workflows

Adherence to a strict, step-by-step methodology is paramount for ensuring safety and experimental reproducibility.

3.1 Step-by-Step Handling Protocol

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the fume hood.[10]

    • Use a draft shield on the balance to minimize the dispersal of fine particles.

    • Employ spatulas and other non-sparking tools for transfers.[15]

    • Close the container tightly immediately after use.[6]

  • Dissolution:

    • Add the solid to the solvent slowly.

    • If the dissolution is exothermic, use an ice bath for cooling.

  • Reaction:

    • Keep the reaction vessel closed to the extent possible.

    • Ensure the reaction setup is secure and stable within the fume hood.

  • Post-Handling Cleanup:

    • Wipe down the work surface in the fume hood with an appropriate solvent and then decontaminate with soap and water.

    • Clean all non-disposable equipment thoroughly.

    • Dispose of all contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed waste container.[5]

3.2 Emergency Response Workflow

The following diagram outlines the logical flow of actions in an emergency situation.

EmergencyResponse Start Emergency Occurs (Spill or Exposure) Assess Assess Situation (Minor or Major?) Start->Assess MinorSpill Minor Spill Assess->MinorSpill Minor MajorSpill Major Spill / Exposure Assess->MajorSpill Major / Exposure ContainSpill Contain Spill with Absorbent Material MinorSpill->ContainSpill Evacuate Alert Others & Evacuate Area MajorSpill->Evacuate ExposureAction Administer First Aid (Eyewash/Shower) MajorSpill->ExposureAction CallHelp Call Emergency Services & EH&S Evacuate->CallHelp Report Report Incident CallHelp->Report CleanSpill Clean Up Spill (Use PPE) ContainSpill->CleanSpill DisposeWaste Dispose of Waste Properly CleanSpill->DisposeWaste DisposeWaste->Report RemoveClothing Remove Contaminated Clothing ExposureAction->RemoveClothing SeekMedical Seek Immediate Medical Attention RemoveClothing->SeekMedical SeekMedical->Report

Caption: Emergency response workflow for spills or personnel exposure.

Section 4: Detailed Emergency Procedures

4.1 Spill Response

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, diatomite, or universal binders.[5][14]

    • Sweep or scoop up the absorbed material into a suitable, labeled container for disposal.[11]

    • Clean the spill area with a detergent and water solution.

  • Major Spills:

    • Evacuate the laboratory immediately.[5]

    • Alert others and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.

    • Close the laboratory doors.[16]

    • Contact your institution's Environmental Health and Safety (EH&S) department and emergency services from a safe location.[16]

4.2 Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][17] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[6][17][18]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[5][17][18] If skin irritation occurs, get medical advice.[19] For major contact, use a safety shower for at least 15 minutes.[17]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult, provide artificial respiration.[18] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[5] Seek immediate medical assistance.[10][12]

4.3 Fire Safety

  • Flash Point: 81 °C / 177.8 °F (Data for a similar phenethylamine).[10]

  • Autoignition Temperature: 425 °C / 797 °F (Data for a similar phenethylamine).[10]

  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, sand, or alcohol-resistant foam.[10][18] Water spray can be used to cool closed containers.[10]

  • Hazardous Combustion Products: Thermal decomposition can produce irritating gases and vapors, including nitrogen oxides (NOx) and carbon oxides.[10]

Section 5: Storage and Disposal

5.1 Storage Conditions

Proper storage is crucial to maintain the compound's integrity and ensure safety.

ParameterRecommendation
Temperature Store in a cool, dry place.[6][10][19]
Atmosphere Keep containers tightly closed in a well-ventilated area.[6][10][12][13] Consider storing under an inert atmosphere.[10]
Container Store in the original, tightly sealed container.[14] Containers that have been opened must be carefully resealed.[6]
Incompatibilities Store away from strong oxidizing agents, acids, and foodstuff containers.[10][12][14]
Location Store in a corrosives area, locked up or in an area accessible only to authorized personnel.[5][7][10]

5.2 Waste Disposal

Dispose of unused material and its container in accordance with all applicable local, regional, national, and international regulations.[5][7] Do not allow the product to enter drains or water courses.[11]

References

  • Safety data sheet. (2020, August 6). British Pharmacopoeia Commission. Retrieved January 21, 2026, from [Link]

  • 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride - Safety Data Sheet. (2023, May 8). KISHIDA CHEMICAL CO., LTD. Retrieved January 21, 2026, from [Link]

  • (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 4-Fluoroamphetamine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. (2019, March 1). SDS Manager. Retrieved January 21, 2026, from [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). University of Florida Environmental Health and Safety. Retrieved January 21, 2026, from [Link]

  • Spill Control/Emergency Response. (2025-2026). Oakland University EHSO Manual. Retrieved January 21, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Streamlined Protocol for the Asymmetric Synthesis of (R)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride

Abstract & Introduction Chiral amines are fundamental building blocks in modern medicinal chemistry, serving as crucial intermediates for a vast array of pharmacologically active compounds.[1][2] (R)-1-(2-Fluorophenyl)pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Chiral amines are fundamental building blocks in modern medicinal chemistry, serving as crucial intermediates for a vast array of pharmacologically active compounds.[1][2] (R)-1-(2-Fluorophenyl)propan-1-amine, in particular, is a valuable synthon in the development of novel therapeutics. This application note provides a comprehensive, field-proven protocol for the efficient, stereocontrolled synthesis of its hydrochloride salt.

The presented methodology is anchored in a state-of-the-art asymmetric reductive amination (ARA) strategy.[3] This approach offers significant advantages over classical resolution or multi-step chiral auxiliary methods by directly converting a prochiral ketone into the desired enantiomerically enriched primary amine in a single, atom-economical step.[2][3] We will detail the synthesis of the requisite ketone precursor, 1-(2-fluorophenyl)propan-1-one, followed by a robust catalytic asymmetric reduction and subsequent hydrochloride salt formation. This guide is designed for researchers in drug discovery and process development, offering not just a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deep understanding of the process.

Strategic Overview: The Power of Asymmetric Reductive Amination

The core of this synthesis is the direct, one-pot conversion of 1-(2-fluorophenyl)propan-1-one to the target chiral amine.[4] This transformation is achieved via asymmetric transfer hydrogenation, a subtype of reductive amination.

The Causality Behind the Chosen Pathway:

  • Efficiency & Atom Economy: Unlike classical resolution, which has a theoretical maximum yield of 50%, asymmetric catalysis can theoretically achieve a 100% yield of the desired enantiomer. This one-pot reaction streamlines the synthetic sequence, reducing waste and purification steps.[3]

  • Stereocontrol: The use of a chiral transition-metal catalyst creates a chiral environment around the imine intermediate. This forces the hydride transfer to occur preferentially on one face of the C=N double bond, leading to the formation of one enantiomer in high excess.[5][6]

  • Operational Simplicity: The chosen hydrogen-transfer protocol, utilizing formic acid or its salts, circumvents the need for high-pressure hydrogenation equipment, making the procedure more accessible to standard synthetic laboratories.[7]

The overall workflow is depicted below.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Asymmetric Synthesis cluster_2 Part C: Salt Formation & Isolation A Fluorobenzene + Propanoyl Chloride B 1-(2-Fluorophenyl)propan-1-one A->B  Friedel-Crafts Acylation (AlCl₃) C Asymmetric Reductive Amination B->C  1. Chiral Ru Catalyst  2. Ammonium Formate (NH₄⁺HCO₂⁻) D (R)-1-(2-Fluorophenyl)propan-1-amine (Free Base) C->D E HCl Salt Formation D->E  HCl in Dioxane F (R)-1-(2-Fluorophenyl)propan-1-amine HCl (Final Product) E->F

Figure 1: Overall synthetic workflow from starting materials to the final hydrochloride salt.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

Part A: Synthesis of Precursor Ketone: 1-(2-Fluorophenyl)propan-1-one

This procedure utilizes a standard Friedel-Crafts acylation reaction.

Reagents & Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Fluorobenzene

  • Propanoyl Chloride

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Step-by-Step Protocol:

  • Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Reagent Addition: Charge the flask with anhydrous aluminum chloride (40.0 g, 0.30 mol) and 150 mL of anhydrous DCM.

  • Acylation: Add fluorobenzene (24.0 g, 0.25 mol) to the stirred suspension. Slowly add propanoyl chloride (25.5 g, 0.275 mol) dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice containing 50 mL of concentrated HCl. Stir vigorously for 15 minutes.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with 2M HCl (1 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield 1-(2-fluorophenyl)propan-1-one as a clear liquid.

Part B: Asymmetric Reductive Amination of 1-(2-Fluorophenyl)propan-1-one

This protocol employs a well-established Ruthenium-based catalyst for the asymmetric transfer hydrogenation from ammonium formate to the in situ formed imine.[7]

Reagents & Materials:

  • 1-(2-Fluorophenyl)propan-1-one (from Part A)

  • Ammonium formate (HCOONH₄)

  • [RuCl(p-cymene)((R,R)-TsDACH)] catalyst (or equivalent chiral Ru catalyst)

  • Isopropanol (IPA)

  • Deionized Water

  • Diethyl ether

  • Sodium Hydroxide (NaOH), 2M aqueous solution

Step-by-Step Protocol:

  • Catalyst Solution: In a 250 mL round-bottom flask, add 1-(2-fluorophenyl)propan-1-one (15.2 g, 0.10 mol), ammonium formate (18.9 g, 0.30 mol), isopropanol (50 mL), and deionized water (5 mL).

  • Degassing: Bubble nitrogen through the solution for 15 minutes to remove dissolved oxygen, which can be detrimental to the catalyst's activity.

  • Catalyst Addition: Add the chiral Ruthenium catalyst, [RuCl(p-cymene)((R,R)-TsDACH)] (64 mg, 0.1 mol%).

  • Reaction: Heat the mixture to 60 °C and stir under a nitrogen atmosphere for 24 hours. The progress can be monitored by chiral HPLC to determine both conversion and enantiomeric excess (ee).

  • Quenching & Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the isopropanol.

  • Extraction: Add 100 mL of diethyl ether to the residue. Basify the mixture by slowly adding 2M NaOH solution until the pH is >11.

  • Isolation: Separate the layers. Extract the aqueous phase with diethyl ether (2 x 50 mL). Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-1-(2-Fluorophenyl)propan-1-amine as a free base oil. This crude product is often of sufficient purity for the next step.

G cluster_0 Catalytic Cycle RuH Active [Ru-H] Catalyst Coord Imine-Catalyst Complex Ketone Ketone + NH₃ Imine Prochiral Imine Ketone->Imine -H₂O Imine->Coord Coordination Amine Chiral Amine Product Coord->Amine Stereoselective Hydride Transfer RuCat [Ru] Catalyst Precursor Amine->RuCat Product Release RuCat->RuH Regeneration (from HCO₂⁻)

Figure 2: Simplified mechanism for the asymmetric transfer hydrogenation.

Part C: Formation and Isolation of the Hydrochloride Salt

Formation of the hydrochloride salt is a standard method for purifying and stabilizing amines, often yielding a crystalline, easy-to-handle solid.[8][9]

Reagents & Materials:

  • Crude (R)-1-(2-Fluorophenyl)propan-1-amine (from Part B)

  • 4M HCl in 1,4-Dioxane solution

  • Diethyl ether, anhydrous

  • Buchner funnel, filter paper

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude amine (approx. 0.10 mol) in 200 mL of anhydrous diethyl ether.

  • Precipitation: While stirring vigorously, slowly add 4M HCl in dioxane (30 mL, 0.12 mol) dropwise. A white precipitate should form immediately.[10][11]

  • Crystallization: Continue stirring for 1 hour at room temperature to ensure complete salt formation and crystallization.

  • Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold diethyl ether (3 x 30 mL) to remove any non-basic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride as a stable, white crystalline solid.

Expected Results & Characterization

The following table summarizes the expected outcomes and required analytical data for process validation.

ParameterPart A: KetonePart C: Final HCl SaltAnalytical Method
Appearance Colorless to pale yellow liquidWhite crystalline solidVisual Inspection
Expected Yield 75-85%>90% (from crude amine)Gravimetric
Chemical Purity >98%>99%GC-MS, ¹H NMR
Identity Consistent with structureConsistent with structure¹H NMR, ¹³C NMR, MS
Enantiomeric Excess (ee) N/A>98%Chiral HPLC

Trustworthiness through Validation: Each batch should be validated using the analytical methods listed. The enantiomeric excess is the most critical parameter and must be determined using a calibrated chiral HPLC method with a suitable column (e.g., Chiralcel OD-H or equivalent). The hydrochloride salt form should be confirmed by the presence of a broad amine proton signal in the ¹H NMR spectrum and elemental analysis.

References

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]

  • Wang, D., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5394-5418. [Link]

  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]

  • Grogan, G. (2018). Reductive Aminations by Imine Reductases: From Milligrams to Tons. ChemCatChem, 10(12), 2557-2569. [Link]

  • Wang, Y., & Zhou, Y. (2016). Recent advances in the asymmetric reduction of imines by recycled catalyst systems. Organic & Biomolecular Chemistry, 14(33), 7836-7844. [Link]

  • Li, C., et al. (2010). Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. Journal of the American Chemical Society, 132(32), 11002-11003. [Link]

  • Das, S., & Sortais, J. B. (2017). A diversity of recently reported methodology for asymmetric imine reduction. Catalysis Science & Technology, 7(21), 4847-4859. [Link]

  • Wang, Y., & Zhou, Y. (2018). Recent advances in the asymmetric reduction of imines by recycled catalyst systems. Organic Chemistry Frontiers, 5(2), 285-304. [Link]

  • Lu, S., et al. (2015). Catalytic Asymmetric Umpolung Reactions of Imines. Angewandte Chemie International Edition, 54(48), 14349-14353. [Link]

  • Lindsley, C. W., et al. (2005). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Journal of Combinatorial Chemistry, 7(5), 796-803. [Link]

  • Reddit r/chemistry discussion. (2022). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them? [Link]

  • ScienceMadness Discussion Board. (2021). Forming oxalte salts of amines. [Link]

  • ResearchGate Discussion. (2012). How to make a salt of a novel compound? [Link]

  • Cañellas, S., et al. (2005). Highly Enantioselective Hydrogen-Transfer Reductive Amination. Angewandte Chemie International Edition, 44(1), 130-134. [Link]

  • The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]

  • The Organic Chemistry Tutor. (2021). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Sent-Er, A., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 59(43), 19024-19029. [Link]

  • The Modern Chemist. (2022). Reductive Amination & Amide Synthesis. YouTube. [Link]

  • Alec, C. J. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

Sources

Application

Application Notes & Protocols: Chiral Synthesis of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

Abstract This document provides a detailed guide for the chiral synthesis of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a key chiral building block in the development of advanced pharmaceutical agents. Chiral am...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the chiral synthesis of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a key chiral building block in the development of advanced pharmaceutical agents. Chiral amines are fundamental components in over 40% of modern pharmaceuticals, where specific stereochemistry is often critical for therapeutic efficacy and safety.[1][2] We present and contrast three robust and scalable methodologies: Asymmetric Reductive Amination using a transition-metal catalyst, Biocatalytic Asymmetric Synthesis via a transaminase enzyme, and a Chiral Auxiliary-based approach. Each protocol is designed to be self-validating, with in-depth explanations of the chemical principles, detailed step-by-step instructions, and methods for analytical verification of stereochemical purity. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.

Introduction: The Significance of Stereocontrol

The synthesis of single-enantiomer compounds is a cornerstone of modern drug development.[3] The distinct three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological systems, which are themselves inherently chiral.[4] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects.[3][5] (R)-1-(2-Fluorophenyl)propan-1-amine is a valuable intermediate whose stereocenter is crucial for the biological activity of the final active pharmaceutical ingredient (API).

The challenge lies in controlling the stereochemical outcome of a reaction to produce the desired (R)-enantiomer with high fidelity, measured as enantiomeric excess (ee). This guide explores three premier strategies to achieve this goal, moving from classic organometallic catalysis to green biocatalysis.

Strategic Overview: Pathways to Enantiopurity

The choice of synthetic strategy depends on factors such as substrate availability, cost of reagents and catalysts, scalability, and desired purity. Below is a logical diagram outlining the three primary approaches detailed in this document, all starting from the common prochiral ketone, 2'-fluoropropiophenone.

G cluster_start Starting Material cluster_product Intermediate & Final Product start 2'-Fluoropropiophenone (Prochiral Ketone) A Method A: Asymmetric Reductive Amination start->A NH₄OAc, H₂ Ru-Chiral Catalyst B Method B: Biocatalytic Transamination start->B (R)-Transaminase Isopropylamine (Amine Donor) C Method C: Chiral Auxiliary Approach start->C 1. (R)-tert-Butanesulfinamide 2. Reduction 3. Hydrolysis product_amine (R)-1-(2-Fluorophenyl)propan-1-amine A->product_amine B->product_amine C->product_amine product_hcl (R)-1-(2-Fluorophenyl)propan-1-amine HCl product_amine->product_hcl HCl in Ether/Dioxane

Caption: High-level overview of the three synthetic routes to the target molecule.

Methodology I: Asymmetric Reductive Amination (ARA)

Asymmetric reductive amination is a highly efficient, atom-economical, one-pot process that directly converts a ketone to a chiral amine.[6][7] This approach combines the formation of an imine intermediate and its subsequent stereoselective reduction, guided by a chiral transition-metal catalyst.[8]

Principle: The reaction proceeds via the in-situ formation of an imine from 2'-fluoropropiophenone and an ammonia source. A chiral ruthenium catalyst, complexed with a specialized ligand like C3-TunePhos, then facilitates the enantioselective reduction of the C=N double bond using molecular hydrogen, yielding the target (R)-amine.[9]

Protocol 3.1: Ruthenium-Catalyzed Asymmetric Reductive Amination

Workflow Diagram:

G compound1 2'-Fluoropropiophenone + NH₄OAc step1 Imine Formation & Asymmetric Reduction (One Pot) compound1->step1 catalyst Ru/C3-TunePhos Catalyst H₂ (gas) catalyst->step1 intermediate Chiral Amine Free Base step1->intermediate step2 Acidic Workup & Extraction intermediate->step2 purification Purification (Optional Chromatography) step2->purification final_product (R)-Amine HCl Salt (Precipitation) purification->final_product

Caption: Workflow for the Asymmetric Reductive Amination protocol.

Materials:

  • 2'-Fluoropropiophenone (1.0 eq)

  • Ammonium Acetate (NH₄OAc, 5.0 eq)

  • [Ru(p-cymene)Cl₂]₂ (0.0025 eq, 0.5 mol%)

  • (R)-C3-TunePhos (0.0055 eq, 1.1 mol% relative to Ru dimer)

  • Methanol (Anhydrous)

  • Hydrogen (H₂) gas cylinder and regulator

  • High-pressure autoclave reactor

  • Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (4 M in 1,4-Dioxane)

Procedure:

  • Catalyst Preparation: In a glovebox, charge a glass liner for the autoclave with [Ru(p-cymene)Cl₂]₂ and (R)-C3-TunePhos. Add anhydrous methanol and stir for 30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, add 2'-fluoropropiophenone and ammonium acetate.

  • Hydrogenation: Seal the glass liner inside the autoclave. Purge the reactor three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50 bar of H₂.

  • Reaction: Heat the reactor to 60 °C and stir vigorously for 24 hours. Monitor the pressure to ensure the reaction is proceeding (pressure will drop as H₂ is consumed).

  • Work-up: After cooling and carefully venting the reactor, concentrate the methanol solution under reduced pressure. Dilute the residue with DCM and wash with 1 M NaOH, followed by brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude (R)-amine free base.

  • Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether. Add 4 M HCl in dioxane dropwise with stirring. The hydrochloride salt will precipitate.

  • Final Product: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

Methodology II: Biocatalytic Asymmetric Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[1][10] Transaminase (ATA) enzymes can synthesize chiral amines from prochiral ketones with exceptional enantioselectivity, often greater than 99% ee, under mild aqueous conditions.[11]

Principle: An (R)-selective transaminase catalyzes the transfer of an amino group from a donor molecule (e.g., isopropylamine) to the carbonyl carbon of 2'-fluoropropiophenone. The reaction equilibrium is driven towards the product side by using an excess of the amine donor; the byproduct, acetone, can be removed to further shift the equilibrium.[12][13]

Protocol 4.1: Transaminase-Mediated Asymmetric Synthesis

Workflow Diagram:

G compound1 2'-Fluoropropiophenone + Isopropylamine step1 Enzymatic Amination (pH 8, 30-40 °C) compound1->step1 enzyme (R)-Transaminase PLP cofactor Aqueous Buffer enzyme->step1 intermediate Chiral Amine Free Base + Acetone step1->intermediate step2 Product Extraction (e.g., with MTBE) intermediate->step2 purification Purification (Distillation or Crystallization) step2->purification final_product (R)-Amine HCl Salt (Precipitation) purification->final_product G cluster_1 Step 1: Imine Formation cluster_2 Step 2: Diastereoselective Reduction cluster_3 Step 3: Auxiliary Cleavage A 2'-Fluoropropiophenone + (R)-tert-Butanesulfinamide B Ti(OEt)₄, THF Heat A->B C N-Sulfinylimine (Diastereomeric Intermediate) B->C D NaBH₄, THF -48 °C C->D E Sulfinamide Product D->E F HCl in MeOH Room Temp E->F G (R)-Amine HCl Salt F->G

Sources

Method

Application Note & Protocols: Asymmetric Synthesis of Fluorinated Phenylpropanamines

Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the state-of-the-art methodologies for the asymmetric synthesis of fluorinated phenylpropanamines. These...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the state-of-the-art methodologies for the asymmetric synthesis of fluorinated phenylpropanamines. These chiral motifs are critical pharmacophores in numerous central nervous system (CNS) active agents, including the renowned selective serotonin reuptake inhibitor (SSRI), fluoxetine. The incorporation of fluorine into these structures profoundly influences their metabolic stability, lipophilicity, and bioavailability.[1][2] This guide moves beyond simple procedural lists to explain the causality behind strategic synthetic choices, offering detailed, self-validating protocols and visual diagrams of key mechanisms and workflows.

Scientific Rationale and Strategic Importance

The 3-amino-1-phenylpropane backbone is a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom, particularly at the β-position to the nitrogen atom, can significantly alter the amine's basicity (pKa), which in turn improves bioavailability and penetration of the blood-brain barrier.[3][4] However, the creation of a C-F bond introduces a new stereocenter, necessitating precise control over the molecule's three-dimensional arrangement to ensure selective interaction with biological targets. Enantiomerically pure fluorinated phenylpropanamines are therefore highly sought after.

This guide explores several robust catalytic strategies to achieve high enantioselectivity:

  • Asymmetric Reduction of Prochiral Ketones: A classic and reliable method involving the stereoselective reduction of a β-aminoketone precursor.

  • Asymmetric Mannich Reaction: A powerful C-C bond-forming strategy to construct the chiral β-amino ketone scaffold directly.[5][6]

  • Nucleophilic Ring-Opening of Aziridines: A direct and efficient route to introduce the β-fluoroamine motif.[3][4][7]

  • Biocatalytic Approaches: Leveraging enzymes for unparalleled selectivity under mild, sustainable conditions.[8][9][10]

Core Strategy 1: Asymmetric Reduction of β-Aminoketones

This is arguably the most established route, where the key stereocenter is set via the reduction of a prochiral ketone. The choice of catalyst is paramount to achieving high enantiomeric excess (ee).

Mechanistic Insight: The synthesis typically begins with a Mannich reaction between an acetophenone, formaldehyde, and a secondary amine (e.g., dimethylamine) to produce a β-aminoketone.[11][12] This ketone is then subjected to asymmetric reduction. Chiral catalysts, such as ruthenium or rhodium complexes with chiral phosphine ligands (e.g., BINAP), or oxazaborolidine catalysts (CBS reduction), coordinate to the carbonyl oxygen, creating a sterically defined environment that directs hydride delivery to one face of the ketone, yielding one enantiomer of the alcohol preferentially.[13][14][15]

start Acetophenone + Formaldehyde + R₂NH ketone Prochiral β-Aminoketone start->ketone Mannich Reaction reduction Asymmetric Reduction ketone->reduction product Enantioenriched β-Amino Alcohol reduction->product catalyst Chiral Catalyst (e.g., [RuCl₂(S)-BINAP]) catalyst->reduction Controls Stereoselectivity final Fluorinated Phenylpropanamine (e.g., Fluoxetine) product->final Further Steps

Caption: Workflow for synthesis via asymmetric reduction.

Comparative Performance of Catalytic Systems

The selection of the catalyst and reaction conditions is critical for success. The table below summarizes representative results for the asymmetric reduction of β-aminoketones.

Catalyst SystemSubstrateYield (%)ee (%)Reference
[RuCl₂((S)-BINAP)((S,S)-DPEN)]3-(Dimethylamino)-1-phenylpropan-1-one>95%92%[14]
(R)-CBS Catalyst / BH₃3-Chloro-1-phenylpropan-1-oneHigh>98%[13]
Rh(III)/TsDPEN ComplexVarious β-Chloro Ketonesup to 99%>99%[15][16]
Lipase PSIM (Enzymatic)Racemic β-Amino Carboxylic Ester~50% (Resolution)>99% (R-isomer)[8]

Core Strategy 2: Asymmetric Mannich and Michael Reactions

Instead of creating the aminoketone first and then reducing it, the asymmetric Mannich reaction establishes the chiral center during the initial C-C bond formation. This approach offers high atom economy.

Mechanistic Insight: A chiral catalyst, often a metal complex (e.g., Zn, Cu) with a chiral ligand or a bifunctional organocatalyst, simultaneously activates both the imine (electrophile) and a ketone-derived enolate (nucleophile).[5][17] The chiral environment of the catalyst complex orchestrates the facial selectivity of the nucleophilic attack on the imine, leading to a highly enantio- and diastereoselective synthesis of the β-amino ketone.[17] Similarly, Michael additions of fluorinated nucleophiles to electrophiles can be controlled.[6]

cluster_0 Catalytic Cycle Cat Chiral Catalyst (e.g., Zn-Prophenol) Complex Ternary Chiral Complex Cat->Complex Binds Reactants Imine Imine (Electrophile) Imine->Complex Enolate Fluorinated Enolate (Nucleophile) Enolate->Complex Product β-Amino Ketone (Chiral) Complex->Product C-C Bond Formation Product->Cat Releases Product

Caption: Generalized catalytic cycle for an Asymmetric Mannich Reaction.

Detailed Application Protocol: Lewis Base-Catalyzed Hydrofluorination of Aziridines

This protocol describes a modern and highly efficient method for the direct synthesis of β-fluoroamines from N-protected aziridines. It utilizes a latent, in-situ generated source of HF, which is safer and easier to handle than anhydrous HF.[3][4][7]

Rationale: The method, developed by the Doyle group, uses benzoyl fluoride (PhCOF) and an alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to generate an amine-HF reagent in situ, catalyzed by a Lewis base.[3][4] This reagent then opens the aziridine ring with high regio- and diastereoselectivity. The protocol is notable for its broad substrate scope and tolerance of various N-protecting groups (e.g., Boc, Cbz).[4]

Materials and Reagents:
  • N-Protected Aziridine (e.g., N-Boc-2-phenylaziridine) (1.0 equiv)

  • Benzoyl Fluoride (PhCOF) (1.5 equiv) - Handle with care, corrosive

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (1.5 equiv)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (0.2 equiv) - Lewis Base Catalyst

  • Anhydrous Dichloromethane (DCM)

  • Polypropylene reaction vial with O-ring seal

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Experimental Procedure:
  • Reaction Setup:

    • To a dry 8 mL polypropylene vial equipped with a magnetic stir bar, add the N-protected aziridine (e.g., 0.5 mmol, 1.0 equiv).

    • Add anhydrous DCM (2.5 mL, to make a 0.2 M solution).

    • Add HFIP (0.75 mmol, 1.5 equiv) to the solution.

    • Add the Lewis base catalyst, DBN (0.1 mmol, 0.2 equiv).

  • Reagent Addition:

    • In a fume hood, carefully add benzoyl fluoride (0.75 mmol, 1.5 equiv) to the stirred solution.

    • Immediately and securely seal the polypropylene vial with the O-ring cap. Caution: Pressure may develop.

  • Reaction:

    • Place the sealed vial in a preheated heating block or oil bath at 50 °C.

    • Stir the reaction mixture for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS if desired, by quenching a small aliquot in NaHCO₃ solution.

  • Workup and Quenching:

    • After the reaction is complete, cool the vial to room temperature.

    • Carefully uncap the vial in a fume hood.

    • Pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (20 mL).

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • The crude product can often be isolated with high purity. If necessary, purify the residue by flash column chromatography on silica gel.

    • Characterize the final β-fluoroamine product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Self-Validation & Expected Outcome: This protocol typically yields the desired β-fluoroamine in high yields (>80%) with excellent regio- and diastereoselectivity.[4] The ¹⁹F NMR spectrum should show a characteristic signal for the C-F bond, often as a doublet of triplets due to coupling with adjacent protons.

Conclusion and Future Outlook

The asymmetric synthesis of fluorinated phenylpropanamines is a mature yet continually evolving field. While catalyst-controlled reductions and Mannich reactions remain cornerstones of synthetic strategy, newer methods like the hydrofluorination of aziridines offer increased efficiency and directness. Emerging areas, particularly biocatalysis, promise to deliver these valuable chiral building blocks with even greater precision and sustainability.[1][18][19] The continued development of novel catalysts—be they metal-based, organocatalytic, or enzymatic—will undoubtedly provide more powerful tools for accessing these medicinally vital compounds.

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Sources

Application

Enantioselective Preparation of (R)-1-(2-Fluorophenyl)propan-1-amine: A Comprehensive Guide for Researchers

Introduction: The Significance of Chiral Fluorinated Amines Chiral amines are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs), with a significant portion of all commercial drugs c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Fluorinated Amines

Chiral amines are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs), with a significant portion of all commercial drugs containing at least one stereogenic amine center. The specific three-dimensional arrangement of these molecules is often critical for their pharmacological activity and safety profile. (R)-1-(2-Fluorophenyl)propan-1-amine is a key chiral intermediate, with the fluorine substituent potentially enhancing metabolic stability and binding affinity of the final drug molecule. The strategic placement of fluorine can profoundly influence a molecule's lipophilicity, pKa, and conformation, making fluorinated compounds of great interest in medicinal chemistry. This guide provides a detailed overview of robust and scalable methods for the enantioselective preparation of (R)-1-(2-Fluorophenyl)propan-1-amine, targeting high enantiomeric purity.

Strategic Approaches to Enantiopure (R)-1-(2-Fluorophenyl)propan-1-amine

The synthesis of enantiomerically pure amines can be broadly categorized into two main strategies: asymmetric synthesis from a prochiral precursor and resolution of a racemic mixture. This guide will explore three field-proven methods:

  • Asymmetric Reductive Amination using a Chiral Auxiliary: A substrate-controlled diastereoselective approach.

  • Biocatalytic Asymmetric Synthesis via Transamination: An efficient and green enzymatic method.

  • Enzymatic Kinetic Resolution of the Racemic Amine: A highly selective method for separating enantiomers.

Each method will be discussed in detail, highlighting the underlying chemical principles and providing step-by-step protocols.

Method 1: Asymmetric Synthesis via Reductive Amination with a Chiral Auxiliary

This classic and reliable method involves the temporary attachment of a chiral auxiliary to the prochiral substrate to direct the stereochemical outcome of a key bond-forming step. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.

Causality of Experimental Choices

The selection of a suitable chiral auxiliary is paramount. Pseudoephedrine and its analogs have proven to be effective in directing the alkylation of amides. In this protocol, we adapt the well-established methodology of Myers' asymmetric alkylation. The prochiral starting material, 2'-fluoropropiophenone, is first converted to an imine with a chiral amine, which is then reduced diastereoselectively. The choice of a chiral auxiliary like (S)-1-phenylethylamine is based on its commercial availability and demonstrated effectiveness in inducing high diastereoselectivity in the reduction of the resulting imine. The subsequent hydrogenolysis cleaves the auxiliary, yielding the target amine.

Experimental Workflow

start 2'-Fluoropropiophenone step1 Condensation with (S)-1-Phenylethylamine start->step1 step2 Diastereoselective Reduction (e.g., H2, Pd/C) step1->step2 step3 Hydrogenolysis to cleave auxiliary step2->step3 end (R)-1-(2-Fluorophenyl)propan-1-amine step3->end

Caption: Asymmetric synthesis workflow using a chiral auxiliary.

Detailed Protocol: Asymmetric Reductive Amination

Materials:

  • 2'-Fluoropropiophenone

  • (S)-(-)-1-Phenylethylamine

  • Titanium(IV) isopropoxide

  • Ethanol (anhydrous)

  • Palladium on carbon (10 wt%)

  • Methanol

  • Hydrochloric acid (HCl) in diethyl ether

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Imine Formation: To a solution of 2'-fluoropropiophenone (1.0 eq) in anhydrous ethanol, add (S)-(-)-1-phenylethylamine (1.05 eq) and titanium(IV) isopropoxide (0.2 eq). Stir the mixture at room temperature for 24 hours.

  • Reduction: Transfer the reaction mixture to a hydrogenation vessel. Add 10% Pd/C (5 mol%). Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 48 hours.

  • Work-up and Auxiliary Removal: Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure. Dissolve the residue in methanol and transfer to a hydrogenation vessel. Add a fresh portion of 10% Pd/C (10 mol%). Pressurize the vessel with hydrogen gas (100 psi) and heat to 50°C for 72 hours to cleave the chiral auxiliary.

  • Purification: After cooling, filter the catalyst. Acidify the filtrate with HCl in diethyl ether to precipitate the amine hydrochloride salt. Collect the solid by filtration. To obtain the free amine, dissolve the salt in water, basify with 2M NaOH, and extract with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield (R)-1-(2-Fluorophenyl)propan-1-amine.

Self-Validation: The enantiomeric excess (ee) of the final product should be determined by chiral HPLC analysis.

Method 2: Biocatalytic Asymmetric Synthesis using a Transaminase

Transaminases are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[1] This method offers a green and highly selective route to chiral amines from prochiral ketones.[1]

Causality of Experimental Choices

The choice of transaminase is critical for achieving high enantioselectivity. For the synthesis of the (R)-enantiomer, an (R)-selective transaminase is required. The amine donor, typically isopropylamine or L-alanine, is used in excess to drive the reaction equilibrium towards product formation. The removal of the ketone byproduct (e.g., acetone from isopropylamine) can further shift the equilibrium.[2] Whole-cell biocatalysts are often preferred for their robustness and cofactor regeneration systems.[1]

Experimental Workflow

start 2'-Fluoropropiophenone step1 (R)-selective Transaminase + Amine Donor (e.g., Isopropylamine) + PLP cofactor start->step1 end (R)-1-(2-Fluorophenyl)propan-1-amine step1->end

Caption: Biocatalytic synthesis via transamination.

Detailed Protocol: Transaminase-Mediated Asymmetric Amination

Materials:

  • 2'-Fluoropropiophenone[3]

  • (R)-selective transaminase (e.g., from Aspergillus terreus or a commercially available kit)

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Phosphate buffer (pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Methyl tert-butyl ether (MTBE)

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM). Add the (R)-selective transaminase preparation.

  • Substrate Addition: Prepare a stock solution of 2'-fluoropropiophenone in DMSO. Add the substrate solution to the enzyme mixture to a final concentration of 10-50 mM.

  • Amine Donor Addition: Add isopropylamine to a final concentration of 0.5-1.0 M.

  • Reaction: Stir the mixture at 30-40°C. Monitor the reaction progress by taking aliquots and analyzing by HPLC for substrate consumption and product formation. The reaction may take 24-48 hours.

  • Work-up and Purification: Once the reaction has reached completion, basify the mixture to pH > 10 with NaOH. Extract the product with MTBE. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or column chromatography.

Self-Validation: Enantiomeric excess should be determined by chiral HPLC. Conversion can be monitored by standard HPLC or GC.

Method 3: Enzymatic Kinetic Resolution of Racemic 1-(2-Fluorophenyl)propan-1-amine

Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. Lipases are commonly used enzymes for the kinetic resolution of racemic amines via enantioselective acylation.[4]

Causality of Experimental Choices

The success of a kinetic resolution depends on the enantioselectivity of the enzyme. Lipases such as Candida antarctica lipase B (CAL-B) are known to exhibit high enantioselectivity in the acylation of a wide range of amines.[4] The choice of the acyl donor (e.g., ethyl acetate) and the solvent is crucial for both enzyme activity and selectivity. A non-polar organic solvent is typically used to minimize non-enzymatic acylation. The reaction is stopped at approximately 50% conversion to obtain the unreacted amine and the acylated amine in high enantiomeric excess.

Experimental Workflow

start Racemic 1-(2-Fluorophenyl)propan-1-amine step1 Lipase (e.g., CAL-B) + Acyl Donor (e.g., Ethyl Acetate) start->step1 product1 (S)-N-(1-(2-Fluorophenyl)propyl)acetamide step1->product1 product2 (R)-1-(2-Fluorophenyl)propan-1-amine step1->product2 step2 Separation (e.g., Chromatography or Extraction) product1->step2 product2->step2

Caption: Enzymatic kinetic resolution workflow.

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic 1-(2-Fluorophenyl)propan-1-amine

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Ethyl acetate (acyl donor and solvent)

  • Hexane

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a solution of racemic 1-(2-Fluorophenyl)propan-1-amine (1.0 eq) in ethyl acetate, add immobilized CAL-B (e.g., 20 mg per mmol of amine).

  • Reaction: Stir the suspension at 40°C. Monitor the conversion by taking samples periodically and analyzing by HPLC or GC. The target conversion is approximately 50%.

  • Work-up: Once ~50% conversion is reached, filter off the enzyme. Concentrate the filtrate.

  • Separation: Dissolve the residue in diethyl ether and extract with 1 M HCl. The unreacted (R)-amine will go into the aqueous layer as the hydrochloride salt. The acylated (S)-amine will remain in the organic layer.

  • Isolation of (R)-amine: Separate the aqueous layer and basify with 2 M NaOH. Extract the liberated (R)-amine with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield enantiomerically enriched (R)-1-(2-Fluorophenyl)propan-1-amine.

Self-Validation: The enantiomeric excess of the recovered amine and the acylated amine should be determined by chiral HPLC.

Data Presentation: Comparison of Methods

MethodStarting MaterialKey Reagent/CatalystTypical YieldTypical ee (%)AdvantagesDisadvantages
Asymmetric Reductive Amination 2'-FluoropropiophenoneChiral Auxiliary (e.g., (S)-1-phenylethylamine)60-80%>95%High diastereoselectivity, well-established.Multi-step, requires stoichiometric chiral auxiliary.
Biocatalytic Transamination 2'-Fluoropropiophenone(R)-selective Transaminase80-95%>99%High enantioselectivity, green process, mild conditions.[1]Enzyme cost and availability, potential product inhibition.[2]
Enzymatic Kinetic Resolution Racemic AmineLipase (e.g., CAL-B)<50%>98%High enantioselectivity, mild conditions.[4]Maximum theoretical yield is 50%, requires separation of product and starting material.

Analytical Protocol: Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric excess (ee) is crucial for validating the success of an enantioselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[5]

Causality of Method Parameters

The choice of a chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of aromatic amines.[6] The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol), is optimized to achieve baseline separation. A small amount of a basic additive (e.g., diethylamine) is often required to improve peak shape and prevent tailing of the amine analytes.

Recommended Chiral HPLC Method
  • Column: Chiralcel OD-H (or similar cellulose-based column)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: 25°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the amine in the mobile phase.

System Suitability: The resolution between the two enantiomer peaks should be greater than 1.5. The enantiomeric excess is calculated from the peak areas of the R and S enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Conclusion

The enantioselective preparation of (R)-1-(2-Fluorophenyl)propan-1-amine can be successfully achieved through several robust methods. The choice of the optimal method will depend on factors such as scale, cost, available equipment, and desired purity. Biocatalytic transamination represents a highly efficient and environmentally friendly approach for large-scale production. Asymmetric synthesis with a chiral auxiliary offers a reliable, albeit more traditional, route. Enzymatic kinetic resolution is an excellent option when the racemic amine is readily available. In all cases, rigorous analytical control using chiral HPLC is essential to ensure the enantiomeric purity of the final product.

References

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carbonyl Compounds." Journal of the American Chemical Society 117.28 (1995): 7553-7554. [Link]

  • Gotor, V., et al. "Lipase-catalyzed kinetic resolution of amines." Tetrahedron: Asymmetry 5.5 (1994): 921-924. [Link]

  • Fesκόs, K., et al. "Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines." RSC advances 6.77 (2016): 73499-73507. [Link]

  • Shin, J. S., & Kim, B. G. "Asymmetric synthesis of chiral amines with omega-transaminase." Biotechnology and Bioengineering 65.2 (1999): 206-211. [Link]

  • Toda, F., & Akai, S. "Resolution of enantiomers by crystallization." Enantiomer 3.4-5 (1998): 439-453. [Link]

  • Phenomenex Inc. "Chiral HPLC Separations." Technical Guidebook. [Link]

  • Blaser, H. U., et al. "Enantioselective catalysis in the synthesis of pharmaceuticals." Chimia 53.6 (1999): 275-280. [Link]

  • Rodrigues, C. J., et al. "ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine." Catalysts 11.3 (2021): 328. [Link]

  • Shin, J. S., et al. "Asymmetric synthesis of chiral amines by transaminase." Journal of Molecular Catalysis B: Enzymatic 11.3-4 (2001): 205-213. [Link]

  • Phenomenex Inc. "HPLC Technical Tip: Chiral Method Development." Technical Note. [Link]

  • Wainer, I. W. "A practical guide to the selection and use of chiral stationary phases for high-performance liquid chromatography." LCGC North America 18.9 (2000): 894-903. [Link]

Sources

Method

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride as a pharmaceutical intermediate

An in-depth guide for researchers, scientists, and drug development professionals on the application and handling of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride as a key pharmaceutical intermediate. Foreword: The...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application and handling of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride as a key pharmaceutical intermediate.

Foreword: The Critical Role of Chirality in Modern Drug Design

In the landscape of pharmaceutical sciences, the principle of chirality is paramount. The spatial arrangement of atoms within a molecule can dramatically alter its pharmacological and toxicological profile. A molecule and its non-superimposable mirror image, or enantiomer, can elicit vastly different biological responses. For this reason, the synthesis of single-enantiomer drugs has become a cornerstone of modern drug development, aiming to maximize therapeutic efficacy while minimizing off-target side effects[1][2]. (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride exemplifies a crucial chiral building block, indispensable for the creation of complex active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS)[3][4]. This guide provides a comprehensive overview of its synthesis, purification, analysis, and application, grounded in established scientific principles and field-proven methodologies.

Compound Profile and Significance

(R)-1-(2-Fluorophenyl)propan-1-amine is a chiral primary amine featuring a fluorinated phenyl ring. The fluorine substituent can enhance metabolic stability and binding affinity of the final API through favorable electronic interactions. It is typically supplied as a hydrochloride salt to improve its stability, crystallinity, and solubility in aqueous media, simplifying handling and formulation processes.

Compound Attribute Identifier
IUPAC Name (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride
CAS Number 1955554-65-0[5][6]
Molecular Formula C₉H₁₃ClFN[6]
Molecular Weight 189.66 g/mol [6]
Primary Application Chiral intermediate for pharmaceutical synthesis[3][4]

Its enantiomeric purity is the most critical quality attribute, as the stereocenter directly translates into the final drug molecule's structure, dictating its interaction with biological targets like receptors and enzymes[1].

Asymmetric Synthesis: Pathways to Enantiopurity

The efficient synthesis of enantiomerically pure amines is a central challenge in organic chemistry. For (R)-1-(2-Fluorophenyl)propan-1-amine, several strategies can be employed, with transition metal-catalyzed asymmetric hydrogenation being one of the most direct and scalable methods[7].

Causality of Method Selection: Asymmetric Reductive Amination

Asymmetric reductive amination of a prochiral ketone, 1-(2-fluorophenyl)propan-1-one, is a highly effective approach. This method involves two key transformations in one pot: the formation of an imine intermediate followed by its stereoselective reduction. The choice of a chiral catalyst is the lynchpin of this process, as it creates a chiral environment that favors the formation of one enantiomer over the other. Biocatalytic methods using engineered enzymes like amine dehydrogenases or transaminases are also gaining traction as they offer high selectivity under mild, environmentally friendly conditions[8].

Workflow for Synthesis

The logical flow from starting material to the final hydrochloride salt is a multi-step process requiring careful control over reaction conditions and purification.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Salt Formation A 1-(2-Fluorophenyl)propan-1-one B Prochiral Imine Formation (in situ with NH3 source) A->B Ammonia or Ammonium Salt C Asymmetric Hydrogenation (Chiral Catalyst, H2 gas) B->C High Pressure H2 D (R)-1-(2-Fluorophenyl)propan-1-amine (Free Base) C->D Yields crude product E Work-up & Extraction D->E F Conversion to HCl Salt (HCl in organic solvent) E->F G Recrystallization F->G H (R)-1-(2-Fluorophenyl)propan-1-amine HCl (High Purity Solid) G->H

Caption: Synthetic and purification workflow diagram.

Protocol: Asymmetric Hydrogenation of 1-(2-fluorophenyl)propan-1-one

This protocol describes a representative lab-scale synthesis. Disclaimer: This is an illustrative protocol and must be adapted and optimized based on specific laboratory conditions and safety assessments.

Materials:

  • 1-(2-fluorophenyl)propan-1-one

  • Ammonium formate or Ammonia in Methanol

  • [Rh(COD)Cl]₂ (pre-catalyst)

  • (R)-Binaphane (chiral ligand)

  • 2-Propanol (solvent)

  • Hydrogen gas (high pressure)

  • Hydrochloric acid (in isopropanol or diethyl ether)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Catalyst Preparation: In a glovebox, charge a pressure reactor with [Rh(COD)Cl]₂ and (R)-Binaphane ligand in degassed 2-propanol. Stir the solution to allow for the formation of the active chiral catalyst. The rhodium/ligand complex creates the chiral pocket necessary for stereoselective reduction.

  • Reaction Setup: To the activated catalyst solution, add 1-(2-fluorophenyl)propan-1-one and the ammonia source (e.g., ammonium formate). The ketone and ammonia react to form the prochiral N-unsubstituted ketimine in situ.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (e.g., 20-50 bar) and heat to the desired temperature (e.g., 40-60 °C). The high pressure increases the concentration of hydrogen in the solution, driving the reduction forward.

  • Reaction Monitoring: Maintain the reaction under vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing them via TLC or GC-MS to confirm the consumption of the starting ketone.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Extraction of Free Base: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any acidic residues, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (R)-1-(2-Fluorophenyl)propan-1-amine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like 2-propanol or ethyl acetate. Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in isopropanol) with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to obtain the final product.

Purification and Quality Enhancement

Achieving high chemical and enantiomeric purity is non-negotiable for a pharmaceutical intermediate. The final purification step is critical for removing residual solvents, catalysts, and the undesired (S)-enantiomer.

Recrystallization: The Gold Standard for Purification

Recrystallization is the preferred method for purifying the hydrochloride salt. The principle relies on the difference in solubility of the desired compound and impurities in a specific solvent system at different temperatures. A well-chosen solvent will dissolve the compound at an elevated temperature but will have limited solvating power at lower temperatures, causing the pure compound to crystallize out while impurities remain in the solution.

Purification Technique Principle Advantages Disadvantages
Recrystallization Differential solubilityHighly effective for purity enhancement; scalable.Requires screening for suitable solvents; potential for product loss in mother liquor.
Chiral Preparative HPLC Differential interaction with a chiral stationary phaseCan achieve very high enantiomeric purity.Expensive; not easily scalable for large quantities.
Diastereomeric Salt Resolution Formation of diastereomeric salts with a chiral resolving agent, followed by separation.Classical, well-established method.Requires stoichiometric amounts of a resolving agent; often involves multiple steps.

Analytical Quality Control

A robust set of analytical methods is required to validate the identity, strength, quality, and purity of the intermediate. This self-validating system ensures that each batch meets the stringent specifications required for pharmaceutical use.

Quality Control Workflow

Caption: Quality control and batch release workflow.

Protocol: Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is the most critical analytical test. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method.

Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • Chiral column (e.g., a cyclodextrin-based or polysaccharide-based column like Chiralpak®)[9]

  • Mobile Phase: Typically a mixture of hexane/isopropanol or similar non-polar/polar solvents, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • High-purity solvents for mobile phase preparation.

  • Reference standards for both (R) and (S) enantiomers, if available.

Procedure:

  • System Preparation: Set up the HPLC system and equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh a small amount of the (R)-1-(2-Fluorophenyl)propan-1-amine HCl and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Data Acquisition: Run the chromatogram for a sufficient time to allow both enantiomers to elute. The UV detector will monitor the absorbance at a specific wavelength (e.g., 254 nm).

  • Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (determined by injecting standards or a racemic mixture). Integrate the area under each peak.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] * 100

Typical Specifications
Parameter Method Specification
Appearance VisualWhite to off-white crystalline powder
Solubility VisualSoluble in water and methanol
Identity ¹H NMR, MSConforms to the structure
Purity (Assay) HPLC≥ 98.0%
Enantiomeric Purity Chiral HPLC≥ 99.0% e.e.
Residual Solvents GC-HSMeets ICH guidelines

Safety and Handling

As a chemical intermediate, (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride requires careful handling in a controlled laboratory environment.

  • Hazard Classification: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation[5][10].

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place[6].

Conclusion

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is more than just a chemical; it is an enabling tool for the development of potentially life-saving medicines. Its value lies in its defined stereochemistry, which allows medicinal chemists to design drugs with enhanced specificity and improved safety profiles. A thorough understanding of its synthesis, purification, and analytical validation is essential for any researcher or organization involved in the pharmaceutical supply chain, ensuring that this critical building block consistently meets the high standards required for drug development.

References

  • MySkinRecipes. (R)-1-(2-Bromophenyl)propan-1-amine hydrochloride. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • International Journal of Pharmaceutical Sciences. Pro-Drug Development. [Link]

  • PubChem. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Amines in Modern Pharmaceutical Synthesis. [Link]

  • National Institutes of Health (NIH). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • Wikipedia. 4-Fluoroamphetamine. [Link]

  • SDS Manager. 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. [Link]

  • Lead Sciences. 1-(2-Fluorophenyl)propan-1-amine hydrochloride. [Link]

  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • PubMed. Synthesis of Chiral Fluorinated Propargylamines via Chemoselective Biomimetic Hydrogenation. [Link]

  • MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

  • Taylor & Francis Online. Chiral Drug Separation. [Link]

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Application

Application Notes and Protocols: (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride in Drug Discovery

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of a Fluorinated Chiral Amine (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride emerges as a highly valuable chiral building block for...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Fluorinated Chiral Amine

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride emerges as a highly valuable chiral building block for modern drug discovery, positioned at the intersection of two critical areas of medicinal chemistry: the preferential bioactivity of single enantiomers and the strategic use of fluorine to enhance pharmacological properties. Chiral amines are fundamental components in a vast number of pharmaceuticals, with an estimated 40% of all active pharmaceutical ingredients (APIs) featuring a chiral amine moiety.[1][2] The specific stereochemistry of these amines is often crucial for therapeutic efficacy, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

The incorporation of fluorine into drug candidates is a well-established strategy to optimize a molecule's disposition, offering improvements in metabolic stability, bioavailability, and binding affinity to target proteins.[3][4] The 2-fluoro substitution on the phenyl ring of this particular building block introduces these benefits while also influencing the molecule's conformational preferences and electronic properties, which can be exploited for targeted drug design.

This guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, with a focus on its utility in developing novel therapeutics, particularly for central nervous system (CNS) disorders. While this specific amine is a promising yet underexplored scaffold, the protocols and applications described herein are based on established methodologies for structurally related chiral amines and provide a robust framework for its integration into drug discovery programs.

Physicochemical Properties

A clear understanding of the fundamental properties of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is essential for its effective use in synthesis and screening.

PropertyValueSource
Chemical Name (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride[5]
CAS Number 1955554-65-0[5][6]
Molecular Formula C₉H₁₃ClFN[5]
Molecular Weight 189.66 g/mol [5]
Appearance White to off-white solid (typical)General Knowledge
Purity Typically >95%[5]
Storage Sealed in a dry, room temperature environment[5]

PART 1: Synthesis and Chiral Integrity

The enantiopurity of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is paramount to its utility. Asymmetric synthesis is the preferred route to ensure high enantiomeric excess (ee). A common and effective method is the asymmetric reductive amination of a prochiral ketone.

Protocol 1: Asymmetric Reductive Amination for (R)-1-(2-Fluorophenyl)propan-1-amine Synthesis

This protocol describes a general method for the synthesis of the title compound from 2'-fluoropropiophenone using a chiral auxiliary or a chiral catalyst.

Workflow for Asymmetric Synthesis

start 2'-Fluoropropiophenone reductive_amination Asymmetric Reductive Amination (e.g., Chiral Auxiliary or Transition Metal Catalyst) start->reductive_amination product_free_base (R)-1-(2-Fluorophenyl)propan-1-amine (Free Base) reductive_amination->product_free_base hcl_salt HCl Salt Formation (HCl in Ether or IPA) product_free_base->hcl_salt final_product (R)-1-(2-Fluorophenyl)propan-1-amine HCl (>99% ee) hcl_salt->final_product

Caption: Asymmetric synthesis workflow.

Materials:

  • 2'-Fluoropropiophenone

  • Ammonia source (e.g., ammonium acetate, aqueous ammonia)

  • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, H₂ gas)[7][8]

  • Chiral catalyst (e.g., a transition metal complex with a chiral ligand) or a chiral auxiliary

  • Aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), toluene)

  • Hydrochloric acid (e.g., 2M solution in diethyl ether or isopropanol)

  • Standard workup reagents (e.g., sodium bicarbonate solution, brine, magnesium sulfate)

Procedure:

  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2'-fluoropropiophenone (1 equivalent) and the chiral auxiliary (if used) in the chosen aprotic solvent. Add the ammonia source (2-10 equivalents) and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Asymmetric Reduction:

    • Catalytic Approach: Introduce the chiral catalyst (0.1-5 mol%) and place the reaction under a hydrogen atmosphere (if using H₂ gas) or add the hydride reducing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • Auxiliary Approach: Add the reducing agent portion-wise to the solution containing the chiral imine derivative. The chiral auxiliary directs the hydride attack to one face of the C=N bond.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and/or Auxiliary Cleavage: Purify the crude product by column chromatography. If a chiral auxiliary was used, it must be cleaved under appropriate conditions (e.g., acid hydrolysis) to yield the free amine.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of HCl in ether or isopropanol (1.1 equivalents) dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

  • Chiral Purity Analysis: Determine the enantiomeric excess of the final product using chiral high-performance liquid chromatography (HPLC) or 19F NMR with a chiral solvating agent.[9]

PART 2: Application in Compound Library Synthesis

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is an ideal starting point for the synthesis of focused compound libraries for hit-finding and lead optimization. The primary amine serves as a versatile handle for various chemical modifications.

Synthetic Diversification Pathways

cluster_0 Library Synthesis start (R)-1-(2-Fluorophenyl)propan-1-amine acylation N-Acylation (R-COCl, R-COOH) start->acylation alkylation N-Alkylation (R-X, Reductive Amination) start->alkylation sulfonylation N-Sulfonylation (R-SO2Cl) start->sulfonylation amides Chiral Amides acylation->amides sec_amines Chiral Secondary Amines alkylation->sec_amines sulfonamides Chiral Sulfonamides sulfonylation->sulfonamides

Caption: Derivatization of the primary amine.

Protocol 2: Parallel N-Acylation for Amide Library Synthesis

This protocol is suitable for generating a library of amides in a parallel synthesis format (e.g., in a 24 or 96-well plate).

Materials:

  • Stock solution of (R)-1-(2-Fluorophenyl)propan-1-amine (free base) in a suitable solvent (e.g., DCM or DMF)

  • A library of diverse carboxylic acids or acyl chlorides

  • Coupling agent (if using carboxylic acids), e.g., HATU, HBTU

  • Base, e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Parallel synthesis reactor or multi-well plates with caps

Procedure:

  • Amine Dispensing: To each well of the reaction plate, add the stock solution of (R)-1-(2-Fluorophenyl)propan-1-amine (1 equivalent).

  • Reagent Addition (Acyl Chloride Route):

    • Add the base (e.g., DIPEA, 1.5 equivalents) to each well.

    • Add a solution of the corresponding acyl chloride (1.1 equivalents) in an appropriate solvent to each well.

  • Reagent Addition (Carboxylic Acid Route):

    • To each well containing the amine, add a solution of the carboxylic acid (1.1 equivalents), the coupling agent (1.1 equivalents), and the base (2.0 equivalents).

  • Reaction: Seal the plate and agitate at room temperature for 4-16 hours.

  • Workup: After the reaction is complete, the solvent can be evaporated, and the residue can be redissolved in a solvent like DMSO for direct use in biological screening, or a liquid-liquid extraction can be performed in the plate for purification.

  • Analysis: A representative subset of the library should be analyzed by LC-MS to confirm product formation and purity.

Protocol 3: Reductive Amination for Secondary Amine Library Synthesis

This protocol allows for the synthesis of a diverse library of secondary amines.[7][8]

Materials:

  • (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (converted to free base before use)

  • A library of aldehydes or ketones

  • Reducing agent, e.g., sodium triacetoxyborohydride [NaB(OAc)₃H]

  • Solvent, e.g., Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Reaction Setup: In each well of a reaction plate, combine (R)-1-(2-Fluorophenyl)propan-1-amine (1 equivalent) and the respective aldehyde or ketone (1.2 equivalents) in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to promote imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) to each well.

  • Reaction: Seal the plate and agitate at room temperature for 12-24 hours.

  • Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract with an organic solvent. The organic layer can then be concentrated and the products prepared for screening.

PART 3: Applications in CNS Drug Discovery

The structural similarity of (R)-1-(2-Fluorophenyl)propan-1-amine to known psychoactive compounds and CNS-active drugs suggests its high potential in this therapeutic area.[10][11] Libraries derived from this scaffold are prime candidates for screening against CNS targets like G-protein coupled receptors (GPCRs) and monoamine transporters.

Application Note 1: Screening for Novel GPCR Ligands

GPCRs are a major class of drug targets, and many CNS disorders involve their dysregulation.[12]

Screening Workflow for GPCR Activity

library Compound Library derived from (R)-1-(2-Fluorophenyl)propan-1-amine binding_assay Primary Screen: Radioligand Binding Assay library->binding_assay functional_assay Secondary Screen: Functional Assay (e.g., cAMP, Ca2+ flux) binding_assay->functional_assay hits Validated Hits functional_assay->hits

Caption: GPCR screening cascade.

Protocol 4: Competitive Radioligand Binding Assay This protocol is designed to identify compounds that bind to a specific GPCR target.[13]

Materials:

  • Cell membranes prepared from a cell line overexpressing the target GPCR.

  • A specific radioligand for the target GPCR (e.g., ³H-labeled antagonist).

  • Test compounds (from the synthesized library) at various concentrations.

  • Assay buffer (e.g., Tris-HCl with appropriate salts).

  • 96-well filter plates and a vacuum manifold.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd.

  • Compound Addition: Add the test compounds at a range of concentrations (e.g., from 1 nM to 10 µM). Include wells for total binding (vehicle only) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Detection: Allow the filters to dry, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding for each compound concentration and determine the IC₅₀ value by non-linear regression.

Application Note 2: Profiling Monoamine Transporter Activity

Monoamine transporters (for serotonin, dopamine, and norepinephrine) are key targets for antidepressants and other psychotropic drugs.[14]

Protocol 5: Neurotransmitter Uptake Inhibition Assay This protocol measures the ability of test compounds to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.[14][15]

Materials:

  • HEK293 cells (or similar) stably expressing the human serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET).

  • Radiolabeled substrate (e.g., [³H]5-HT, [³H]DA, or [³H]NE).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to form a confluent monolayer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compounds for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the radiolabeled substrate to each well and incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Uptake Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Detection: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values for uptake inhibition by plotting the percent inhibition against the log of the compound concentration.

PART 4: ADME Profiling

Early assessment of a compound's metabolic stability is crucial. The fluorine atom at the 2-position of the phenyl ring is expected to block metabolic attack at that position, potentially improving the compound's pharmacokinetic profile.

Protocol 6: In Vitro Metabolic Stability in Human Liver Microsomes (HLMs)

This assay provides an early indication of a compound's susceptibility to phase I metabolism.[16][17]

Materials:

  • Human liver microsomes (HLMs).

  • NADPH regenerating system (cofactor for CYP450 enzymes).

  • Phosphate buffer (pH 7.4).

  • Test compound (1 µM solution).

  • Acetonitrile with an internal standard for quenching the reaction.

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation: In a microcentrifuge tube, pre-warm a mixture of HLMs in phosphate buffer to 37°C.

  • Reaction Initiation: Add the test compound to the HLM mixture, followed by the NADPH regenerating system to start the reaction. An identical incubation without the NADPH system serves as a negative control.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Conclusion

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a promising and versatile building block for drug discovery. Its inherent chirality and the presence of a strategically placed fluorine atom provide a strong foundation for the development of novel therapeutics with potentially improved pharmacological profiles. The protocols and applications outlined in this guide offer a comprehensive framework for researchers to synthesize diverse compound libraries, screen them against key biological targets, and evaluate their drug-like properties, thereby accelerating the discovery of new medicines, particularly for CNS disorders.

References

  • MySkinRecipes. (R)-1-(2-Bromophenyl)propan-1-amine hydrochloride.
  • EvitaChem. Buy (R)-1-(2-Chlorophenyl)propan-1-amine (EVT-12183208).
  • Revvity. A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
  • Master Organic Chemistry.
  • ACS Publications. Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
  • Wikipedia. 4-Fluoroamphetamine.
  • PubMed Central. High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases.
  • Master Organic Chemistry.
  • SDS Manager. 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS.
  • Lead Sciences. 1-(2-Fluorophenyl)propan-1-amine hydrochloride.
  • Organic Chemistry Portal.
  • Ukrainian Chemistry Journal. CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS.
  • Organic Chemistry Portal. Synthesis of primary amines.
  • PubMed Central.
  • PubMed Central.
  • PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • PubMed Central.
  • PubMed Central. Asymmetric organocatalytic synthesis of chiral homoallylic amines.
  • PubMed Central.
  • ResearchGate. Applications of Fluorine in Medicinal Chemistry.
  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development.
  • Wiley Analytical Science.
  • Der Pharma Chemica. A new process for the synthesis of enantiomerically pure R-(+)
  • IntechOpen.
  • ResearchGate. A Novel Route to (R)-2-(3-Chlorophenyl)
  • ACS Publications. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.
  • Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol.
  • MDPI.
  • Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.

Sources

Method

Application Notes and Protocols for the Comprehensive Characterization of (R)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride

Introduction: The Criticality of Thorough Analytical Characterization (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine that serves as a vital building block in the synthesis of various pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Thorough Analytical Characterization

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine that serves as a vital building block in the synthesis of various pharmacologically active molecules. The stereochemistry at the chiral center, denoted by the (R)-configuration, is often crucial for the desired biological activity and safety profile of the final active pharmaceutical ingredient (API). Consequently, rigorous analytical characterization is imperative to ensure the identity, purity, and stability of this intermediate. This guide provides a detailed overview of the essential analytical methods for the comprehensive characterization of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.

The analytical strategy described herein is designed to be a self-validating system, where orthogonal methods are employed to build a complete and trustworthy profile of the molecule. We will delve into chromatographic, spectroscopic, and thermal analysis techniques, explaining the causality behind experimental choices to ensure robust and reliable results.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is essential for the development of appropriate analytical methods. While specific experimental data for this exact compound is not extensively published, we can infer its properties from structurally similar compounds.

PropertyExpected Value/CharacteristicRationale & Significance
Molecular Formula C₉H₁₃ClFNEssential for mass spectrometry and elemental analysis.
Molecular Weight 189.66 g/mol [1]Used in calculations for sample preparation and quantitative analysis.
Appearance White to off-white crystalline powder[2]Visual inspection is a basic but important preliminary quality control step.
Solubility Soluble in water and polar organic solvents like ethanol and methanol.[2]Crucial for selecting appropriate solvents for sample preparation in chromatography and spectroscopy.
pKa Estimated around 9-10The amine group is basic; this influences buffer selection in HPLC methods.

I. Chromatographic Analysis: Purity and Enantiomeric Integrity

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and, most critically, the enantiomeric excess of chiral compounds like (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.[3]

A. Chiral HPLC for Enantiomeric Purity

The primary goal of this assay is to separate and quantify the (R)-enantiomer from its unwanted counterpart, the (S)-enantiomer. This is achieved by creating a chiral environment, most commonly through the use of a Chiral Stationary Phase (CSP).[3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of chiral amines.

Protocol 1: Enantiomeric Purity Determination by Chiral HPLC

1. Principle and Rationale: This method utilizes a cellulose-based CSP to induce transient, diastereomeric complexes with the enantiomers of 1-(2-fluorophenyl)propan-1-amine. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. A mobile phase consisting of a non-polar solvent with a polar modifier is typically employed to achieve optimal resolution.

2. Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Chiralcel® OD-H (or equivalent cellulose-based column)

  • Mobile Phase: n-Hexane, 2-Propanol (IPA), and a basic additive like Diethylamine (DEA)

  • Sample: (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

  • Reference Standard: Racemic 1-(2-Fluorophenyl)propan-1-amine hydrochloride

3. Chromatographic Conditions:

ParameterConditionJustification
Column Chiralcel® OD-H, 5 µm, 4.6 x 250 mmProven efficacy for a broad range of chiral amines.
Mobile Phase n-Hexane : 2-Propanol : DEA (90:10:0.1, v/v/v)The hexane/IPA ratio is optimized for resolution and retention. DEA is added to improve peak shape by minimizing tailing from the basic amine analyte.
Flow Rate 1.0 mL/minA standard flow rate for this column dimension, providing a balance between analysis time and efficiency.
Column Temperature 25°CTemperature control ensures reproducible retention times.
Detection UV at 254 nmThe phenyl ring provides strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical volume for analytical HPLC.

4. Sample Preparation:

  • System Suitability (Racemic Mixture): Prepare a solution of the racemic standard in the mobile phase at a concentration of approximately 0.5 mg/mL. This is crucial to confirm that the system can separate the two enantiomers.

  • Test Sample: Accurately weigh and dissolve the (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride sample in the mobile phase to a final concentration of 0.5 mg/mL.

5. Analysis and Data Interpretation:

  • Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers and to ensure a resolution of >1.5 between the two peaks.

  • Inject the test sample.

  • Calculate the enantiomeric purity (or enantiomeric excess, ee) using the peak areas from the chromatogram:

    • % Enantiomeric Purity = [Area(R) / (Area(R) + Area(S))] x 100

    • % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Diagram 1: Chiral HPLC Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Inject Sample onto Chiral Column B->C D Isocratic Elution with Hexane/IPA/DEA C->D E UV Detection at 254 nm D->E F Integrate Peak Areas of (R) and (S) Enantiomers E->F G Calculate Enantiomeric Purity / Excess F->G H H G->H Final Report G cluster_main Comprehensive Characterization cluster_purity Purity & Identity cluster_properties Solid-State Properties A (R)-1-(2-Fluorophenyl)propan-1-amine HCl B Chiral HPLC A->B Enantiomeric Purity C NMR A->C Structure Elucidation D Mass Spec A->D Molecular Weight E FTIR A->E Functional Groups F DSC / TGA A->F Thermal Stability

Sources

Technical Notes & Optimization

Troubleshooting

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride synthesis impurity profile

Welcome to the technical support guide for the synthesis and impurity profiling of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This document is designed for researchers, chemists, and process development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and impurity profiling of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis. We will explore the causality behind impurity formation and provide actionable troubleshooting strategies to ensure the highest quality of your target compound.

Section 1: Synthesis Overview & Key Challenges

The synthesis of (R)-1-(2-Fluorophenyl)propan-1-amine typically proceeds via a multi-step sequence involving the formation of a racemic amine followed by chiral resolution. A common and industrially relevant pathway is the reductive amination of 2-fluoropropiophenone.

The primary challenges in this synthesis revolve around:

  • Controlling stereochemistry: Achieving high enantiomeric excess (e.e.) is critical and often the most challenging aspect.

  • Minimizing process-related impurities: Side reactions during the reductive amination can lead to a variety of byproducts that are often structurally similar to the desired product, complicating purification.

  • Ensuring final salt purity and stability: The conversion to the hydrochloride salt must be controlled to prevent the introduction of new impurities or degradation.

G cluster_0 Step 1: Reductive Amination (Racemic Synthesis) cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Liberation & Salt Formation Ketone 2-Fluoropropiophenone Amine_Source Amine Source (e.g., NH3, NH4OAc) Reducing_Agent Reducing Agent (e.g., NaBH4, H2/Catalyst) Racemic_Amine (R,S)-1-(2-Fluorophenyl)propan-1-amine Diastereomeric_Salt (R)-Amine-(L)-Tartrate Salt Racemic_Amine->Diastereomeric_Salt Salt Formation Resolving_Agent Chiral Resolving Agent (e.g., L-Tartaric Acid) R_Amine_Freebase (R)-Amine (Free Base) Diastereomeric_Salt->R_Amine_Freebase Liberation S_Enantiomer (S)-Amine in Mother Liquor Base Base (e.g., NaOH) HCl HCl (e.g., in IPA) Final_Product (R)-1-(2-Fluorophenyl)propan-1-amine HCl R_Amine_Freebase->Final_Product Salt Formation

Section 2: Troubleshooting & FAQs

This section addresses specific issues you may encounter during your synthesis.

Q1: My chiral HPLC analysis shows a high percentage of the undesired (S)-enantiomer. What are the likely causes and how can I improve the enantiomeric excess?

Answer: Contamination with the (S)-enantiomer is a common problem that typically originates from an inefficient chiral resolution step. The goal of resolution is to form two diastereomeric salts with different solubilities, allowing one to crystallize selectively.[1][2]

Potential Causes & Troubleshooting Steps:

  • Incorrect Stoichiometry of Resolving Agent:

    • Causality: Using a full equivalent of the resolving agent can sometimes lead to the precipitation of both diastereomeric salts, trapping the undesired enantiomer.

    • Solution: Start the screening process with 0.5 molar equivalents of the chiral resolving agent.[3] This is often the most efficient method for achieving initial enantiomeric enrichment.[3]

  • Suboptimal Solvent System:

    • Causality: The difference in solubility between the two diastereomeric salts is highly dependent on the solvent. A poor solvent choice will result in either no crystallization or co-precipitation.

    • Solution: Conduct a solvent screen. Common choices include alcohols (methanol, ethanol, isopropanol), ketones, esters, or aqueous mixtures. The ideal solvent will maximize the solubility difference between the (R)-amine-(L)-acid and (S)-amine-(L)-acid salts.[2]

  • Ineffective Crystallization Conditions:

    • Causality: Rapid cooling or insufficient equilibration time can lead to poor selectivity and kinetic trapping of the wrong diastereomer.

    • Solution: Employ a controlled cooling profile. Allow the solution to stir at the crystallization temperature for an extended period (e.g., 4-24 hours) to ensure the system reaches thermodynamic equilibrium. Seeding with a small crystal of the desired diastereomeric salt can also dramatically improve selectivity.

  • Racemization During Workup:

    • Causality: After resolving the diastereomeric salt, the free amine is liberated, typically with a base. Exposure of the chiral free amine to harsh pH conditions (either strongly acidic or basic) or elevated temperatures can cause racemization.

    • Solution: Use a mild base (e.g., NaHCO₃) for the liberation step and maintain low temperatures (0-10 °C) during extraction. Promptly carry the isolated free base to the final hydrochloride salt formation step.

Q2: I've identified an impurity with a mass corresponding to a di-substituted amine, such as N,N-bis(1-(2-fluorophenyl)propyl)amine. How is this formed?

Answer: This is a classic byproduct of reductive amination known as a secondary amine impurity. It forms when the desired primary amine product acts as a nucleophile and reacts with another molecule of the imine intermediate before it can be reduced.

Mechanism of Formation:

G Imine Imine Intermediate Secondary_Amine_Intermediate Adduct Imine->Secondary_Amine_Intermediate Nucleophilic Attack Primary_Amine Product Primary Amine Primary_Amine->Secondary_Amine_Intermediate Secondary_Amine_Impurity Secondary Amine Impurity Secondary_Amine_Intermediate->Secondary_Amine_Impurity Reduction Reducing_Agent Reducing Agent Reducing_Agent->Secondary_Amine_Impurity

Control Strategies:

  • Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia). This statistically favors the reaction of the imine with ammonia over the reaction with the already-formed product amine.

  • Slow Addition of Reducing Agent: Add the reducing agent (e.g., NaBH₄) slowly to the reaction mixture. This keeps the concentration of the primary amine product low at any given time, reducing the probability of it reacting with the imine intermediate.

  • One-Pot, In-Situ Reduction: Choose a reducing agent that can be present from the start and will selectively reduce the imine in the presence of the ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent for this, as they are less reactive towards ketones at neutral or slightly acidic pH, allowing the imine to be reduced as soon as it is formed.[4][5]

Q3: My reaction is sluggish, and I have a significant amount of unreacted 2-fluoropropiophenone. What can I do to improve conversion?

Answer: Low conversion in a reductive amination is typically due to inefficient imine formation or inactive reagents.

Troubleshooting Steps:

  • Catalyze Imine Formation:

    • Causality: Imine formation is often the rate-limiting step and is general acid-catalyzed.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to the mixture of the ketone and amine source before adding the reducing agent.[6] This will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

  • Water Removal:

    • Causality: Imine formation is a reversible equilibrium reaction that produces water. If water is not removed, the equilibrium may not favor the imine product.

    • Solution: If running the reaction in a non-protic solvent (like toluene or THF), use a Dean-Stark trap or add molecular sieves to sequester the water as it forms. This drives the equilibrium toward the imine.

  • Verify Reagent Quality:

    • Causality: The reducing agent, particularly sodium borohydride, can degrade upon exposure to moisture.

    • Solution: Use a freshly opened bottle of the reducing agent or test the activity of your current stock. Ensure all solvents are anhydrous.

Section 3: Impurity Profile Summary

The following table summarizes the common impurities, their likely sources, and recommended control strategies.

Impurity NameStructure (Typical)Potential SourceControl & Prevention Strategy
(S)-1-(2-Fluorophenyl)propan-1-amine Enantiomer of the APIIncomplete chiral resolution; Racemization during workup.Optimize resolving agent stoichiometry and solvent; Control pH and temperature during free base liberation.[2]
2-Fluoropropiophenone Starting MaterialIncomplete reaction during reductive amination.Add catalytic acid (e.g., AcOH); Ensure active reducing agent; Allow sufficient reaction time.
1-(2-Fluorophenyl)propan-1-ol Reduction byproductReduction of the starting ketone by the reducing agent.Use an imine-selective reducing agent like NaBH₃CN or NaBH(OAc)₃ which are less reactive towards ketones.[5]
N,N-bis(1-(2-fluorophenyl)propyl)amine Dimer/Secondary AmineReaction of the product amine with the imine intermediate.Use a large excess of the ammonia source; Slow addition of the reducing agent.[7]
Solvent Adducts (e.g., N-isopropyl derivative) Process ImpurityReaction with solvent if using alcoholic solvents like isopropanol under certain catalytic hydrogenation conditions.Choose a non-reactive solvent like THF, Toluene, or DCM. Be cautious with alcohol solvents when using H₂/metal catalysts.[8]

Section 4: References

  • Vertex AI Search. (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride product page.

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

  • National Institutes of Health. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods.

  • EvitaChem. (R)-1-(2-Chlorophenyl)propan-1-amine product page.

  • The Hive. (2004). reductive amination w/ n-methyl benzylamine- help!

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted N-Benzylphenethylamines.

  • Wikipedia. Chiral resolution.

  • Prezi. Exp 13B: Synthesis of Complex Molecules Through Reductive Am.

  • Sigma-Aldrich. 1-(2-Fluorophenyl)propan-1-amine product page.

  • Lead Sciences. 1-(2-Fluorophenyl)propan-1-amine hydrochloride product page.

  • Sigma-Aldrich. Application Note – Reductive Amination.

  • ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation.

  • ResearchGate. (2006). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.

  • Onyx Scientific. Chiral Resolution Screening.

  • National Institutes of Health. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.

  • BenchChem. (2025). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes.

  • ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.

  • Royal Society of Chemistry. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

  • Google Patents. (1998). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

  • BenchChem. 1-(2-Aminophenyl)propan-1-one product page.

  • SDS Manager. (2019). 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS.

  • Global Scientific Journals. (2022). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu.

  • National Institutes of Health. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC).

  • ChemUniverse. (1S)-1-(2-chloro-6-fluorophenyl)propan-1-amine hydrochloride product page.

  • BLDpharm. 2-Fluoro-3-(2-fluorophenyl)propan-1-amine hydrochloride product page.

Sources

Optimization

Technical Support Center: Optimization of (R)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to optimize your synthetic yield and purity.

Introduction

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine of significant interest in pharmaceutical development. Its synthesis requires careful control of stereochemistry, typically achieved through asymmetric reductive amination of the corresponding ketone, 2'-fluoropropiophenone. This guide provides a comprehensive overview of a common synthetic approach, highlighting critical steps and potential challenges to help you navigate the complexities of this synthesis and maximize your success.

Synthetic Workflow Overview

The synthesis can be broadly divided into two key stages: the preparation of the precursor ketone and the asymmetric reductive amination to form the target chiral amine, followed by salt formation.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Synthesis & Purification Fluorobenzene Fluorobenzene Friedel_Crafts Friedel-Crafts Acylation Fluorobenzene->Friedel_Crafts Propanoyl_chloride Propanoyl_chloride Propanoyl_chloride->Friedel_Crafts 2_Fluoropropiophenone 2'-Fluoropropiophenone Friedel_Crafts->2_Fluoropropiophenone Reductive_Amination Asymmetric Reductive Amination 2_Fluoropropiophenone->Reductive_Amination Ammonia Ammonia Ammonia->Reductive_Amination Chiral_Auxiliary Chiral Auxiliary/Catalyst Chiral_Auxiliary->Reductive_Amination Diastereomeric_Intermediate Diastereomeric Intermediate Reductive_Amination->Diastereomeric_Intermediate Auxiliary_Removal Auxiliary Removal/Purification Diastereomeric_Intermediate->Auxiliary_Removal Free_Amine (R)-1-(2-Fluorophenyl)propan-1-amine (Free Base) Auxiliary_Removal->Free_Amine HCl_Salt_Formation HCl Salt Formation & Crystallization Free_Amine->HCl_Salt_Formation Final_Product (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride HCl_Salt_Formation->Final_Product

Caption: Overall synthetic workflow.

Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Synthesis of 2'-Fluoropropiophenone (Precursor)

The most common route to 2'-fluoropropiophenone is the Friedel-Crafts acylation of fluorobenzene with propanoyl chloride.[1]

Q1: My Friedel-Crafts acylation is giving a low yield. What are the common causes?

A1: Low yields in Friedel-Crafts acylation can often be attributed to several factors:

  • Catalyst Quality: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Ensure you are using freshly opened or properly stored anhydrous AlCl₃. Deactivated catalyst is a primary reason for poor yields.

  • Reaction Conditions: The reaction is typically run at low temperatures (0-5 °C) to minimize side reactions. Allowing the temperature to rise can lead to polysubstitution or rearrangement products.

  • Purity of Reagents: Ensure your fluorobenzene and propanoyl chloride are of high purity and dry. Water will quench the catalyst.

  • Stoichiometry of Catalyst: A stoichiometric amount of AlCl₃ is often required because it complexes with the product ketone, deactivating it.[1] Insufficient catalyst will result in incomplete conversion.

Troubleshooting Steps:

  • Dry all glassware and reagents thoroughly. Flame-dry glassware under vacuum and ensure solvents are anhydrous.

  • Use a fresh, high-purity batch of AlCl₃.

  • Maintain strict temperature control throughout the addition of reagents and the reaction.

  • Consider using a milder Lewis acid if you are observing significant side product formation, although this may require longer reaction times or higher temperatures.

Part 2: Asymmetric Reductive Amination

This is the critical step for establishing the stereochemistry of the final product. A common approach involves the reaction of 2'-fluoropropiophenone with a chiral auxiliary, followed by reduction of the resulting imine.

Q2: I am observing a low conversion of the ketone to the imine intermediate. How can I improve this?

A2: Incomplete imine formation is a common bottleneck. The equilibrium between the ketone/amine and the imine/water can be unfavorable.

  • Water Removal: The formation of an imine from a ketone and an amine is a condensation reaction that produces water.[2] This water can hydrolyze the imine back to the starting materials. To drive the equilibrium towards the imine, it is crucial to remove water as it is formed.

  • Catalyst: An acid catalyst is often necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Troubleshooting Steps:

ParameterRecommendationRationale
Dehydrating Agent Use molecular sieves (3Å or 4Å).Effectively removes water from the reaction mixture, shifting the equilibrium towards imine formation.
Acid Catalyst Add a catalytic amount of a weak acid like acetic acid.Protonates the carbonyl, activating it for nucleophilic attack without being overly harsh.
Reaction Time Monitor the reaction by TLC or LC-MS.Allows you to determine when the imine formation has reached completion before proceeding with the reduction.

Q3: The diastereoselectivity of my reduction is poor, leading to a low enantiomeric excess (ee) of the final product. What factors influence this?

A3: The diastereoselectivity of the reduction of the chiral imine intermediate is key to achieving a high ee.[3]

  • Choice of Chiral Auxiliary: The chiral auxiliary is the primary director of stereochemistry.[4] Different auxiliaries will have varying degrees of steric hindrance and electronic effects that influence the facial selectivity of the hydride attack. Common chiral auxiliaries include derivatives of (S)-valinol or (S)-phenylglycinol.

  • Reducing Agent: The nature and steric bulk of the reducing agent can significantly impact diastereoselectivity.

  • Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity as the transition states leading to the different diastereomers will have a larger energy difference.

Troubleshooting Flowchart for Poor Diastereoselectivity:

Troubleshooting_Diastereoselectivity Start Low Diastereomeric Excess (de) Check_Auxiliary Is the chiral auxiliary appropriate? Start->Check_Auxiliary Change_Auxiliary Screen different chiral auxiliaries (e.g., based on valinol, phenylglycinol). Check_Auxiliary->Change_Auxiliary No Check_Reducing_Agent Is the reducing agent optimal? Check_Auxiliary->Check_Reducing_Agent Yes Change_Auxiliary->Check_Reducing_Agent Change_Reducing_Agent Try a bulkier or more selective reducing agent (e.g., L-Selectride® vs. NaBH₄). Check_Reducing_Agent->Change_Reducing_Agent No Check_Temperature Is the reaction temperature too high? Check_Reducing_Agent->Check_Temperature Yes Change_Reducing_Agent->Check_Temperature Lower_Temperature Lower the reaction temperature (e.g., to -78 °C). Check_Temperature->Lower_Temperature Yes End Improved Diastereoselectivity Check_Temperature->End No Lower_Temperature->End

Caption: Decision-making flowchart for improving diastereoselectivity.

Q4: I am having difficulty removing the chiral auxiliary after the reduction step. What are the best methods?

A4: The cleavage of the chiral auxiliary is a critical step to obtain the free amine. The method of removal depends on the nature of the auxiliary.[4]

  • Acid Hydrolysis: For many common auxiliaries, such as those derived from amino alcohols, cleavage can be achieved by treatment with a strong acid, like hydrochloric acid, in a protic solvent.[4]

  • Oxidative Cleavage: Some auxiliaries are designed to be removed under oxidative conditions.

  • Hydrogenolysis: If the auxiliary contains a benzyl group, it can often be removed by catalytic hydrogenation.

Troubleshooting Steps:

  • Consult the literature for the specific chiral auxiliary you are using to find the recommended cleavage conditions.

  • If acid hydrolysis is slow, consider increasing the acid concentration or the reaction temperature. However, be mindful of potential side reactions or racemization.

  • Ensure complete removal of the auxiliary by monitoring the reaction with TLC or LC-MS. Residual auxiliary can complicate purification.

Part 3: Purification and Salt Formation

Q5: My final product, the hydrochloride salt, has a low purity. What are the likely impurities and how can I remove them?

A5: Impurities can arise from various stages of the synthesis.

  • Unreacted Ketone: If the reductive amination was incomplete, the starting ketone will be a major impurity.

  • Diastereomers: If the diastereoselectivity of the reduction was not perfect, the undesired diastereomer of the intermediate will lead to the undesired enantiomer of the final product.

  • Side-products from Reduction: Over-reduction of the ketone to the corresponding alcohol can occur, especially with less selective reducing agents.

  • Residual Chiral Auxiliary: Incomplete cleavage will leave the auxiliary in your product.

Purification Strategy:

  • Acid-Base Extraction: After cleavage of the auxiliary, an acid-base extraction is a powerful technique to separate the basic amine product from neutral impurities like the starting ketone and the alcohol byproduct.

  • Crystallization: The hydrochloride salt of the target amine can often be purified by crystallization.[5] Experiment with different solvent systems (e.g., isopropanol/ether, ethanol/acetone) to find conditions that give high purity crystals.

  • Chiral Chromatography: For analytical purposes and for obtaining very high enantiomeric purity, chiral HPLC or SFC can be employed.

Q6: I am having trouble crystallizing the hydrochloride salt. What can I do?

A6: Crystallization can be a challenging step.

  • Solvent System: The choice of solvent is critical. You need a solvent system where the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures.

  • Purity of the Free Base: The purity of the free amine before salt formation is important. Impurities can inhibit crystallization.

  • Seeding: If you have a small amount of pure crystalline product, you can use it to seed the crystallization.

  • Cooling Rate: Slow cooling often leads to larger, purer crystals.

ParameterRecommendationRationale
Solvent Screening Experiment with a range of solvents and solvent mixtures (e.g., alcohols, ethers, esters).The solubility of the salt is highly dependent on the solvent polarity.
Purity Check Analyze the purity of the free base by GC or LC-MS before salt formation.Impurities can act as "crystal poisons."
Concentration Carefully control the concentration of the solution.Supersaturation is necessary for crystallization to occur.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions for this synthesis?

A: Friedel-Crafts acylation involves the use of aluminum chloride, which is a water-reactive and corrosive solid. The reaction can be exothermic and produce HCl gas. Perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reductive amination often uses sodium borohydride or similar reducing agents which are flammable and can react with water to produce hydrogen gas. Handle these reagents with care and quench reactions cautiously.

Q: How can I monitor the enantiomeric excess (ee) of my final product?

A: The most common methods for determining the ee of a chiral amine are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for accurate ee determination. You will need a chiral stationary phase column.

  • Chiral Supercritical Fluid Chromatography (SFC): This is often faster than HPLC and uses less organic solvent.

  • NMR Spectroscopy with a Chiral Solvating Agent: This method can provide a quick estimate of the ee without the need for chromatographic separation.

Q: Can I use a biocatalytic approach for this synthesis?

A: Yes, biocatalysis is a powerful tool for the synthesis of chiral amines. Transaminases are enzymes that can catalyze the asymmetric amination of ketones with high enantioselectivity. This approach can be a greener alternative to traditional chemical methods, often proceeding under milder conditions.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health. [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. National Institutes of Health. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • Asymmetric Reductive Amination: Convenient Access to Enantioenriched Alkyl‐Alkyl or Aryl‐Alkyl Substituted α‐Chiral Primary Amines. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Chiral analysis. Wikipedia. [Link]

  • 1-Fluoro-2-iodobenzene. PubChem. [Link]

  • Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. National Institutes of Health. [Link]

  • Asymmetric reductive amination of ketones.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]

  • Material Science Applications: Utilizing 1-Fluoro-2-iodobenzene for Advanced Materials. Medium. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Protocol: Recrystallization of (R)-1-(2-Fluorophenyl)propan-1-amine HCl

An essential final step in the synthesis of many active pharmaceutical ingredients (APIs) and chiral intermediates is purification. For crystalline solids such as (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, recry...

Author: BenchChem Technical Support Team. Date: February 2026

An essential final step in the synthesis of many active pharmaceutical ingredients (APIs) and chiral intermediates is purification. For crystalline solids such as (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, recrystallization is a powerful and scalable technique to achieve high levels of chemical and chiral purity. This compound, a key building block in medicinal chemistry, often requires purification to remove residual starting materials, by-products, or enantiomeric impurities.

The hydrochloride salt form of this chiral amine is particularly amenable to recrystallization. Converting the basic amine to its salt not only facilitates crystallization but also enhances its stability and handling properties.[1][2] This guide provides a comprehensive technical resource, including a detailed protocol, troubleshooting advice, and frequently asked questions, to assist researchers in successfully purifying this specific compound.

This protocol outlines a robust method for the purification of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride using a mixed-solvent system, which is highly effective for polar amine salts.

Core Principle: The fundamental principle of recrystallization is based on the differential solubility of the compound of interest and its impurities in a given solvent system at varying temperatures.[3] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a lower temperature, allowing the pure compound to crystallize upon cooling while impurities remain in the solution (mother liquor).[4][5]

Step-by-Step Methodology
  • Solvent Selection: The choice of solvent is the most critical parameter. For amine hydrochlorides, polar protic solvents are an excellent starting point. A mixed-solvent system, such as isopropanol (IPA) and water, often provides the ideal solubility profile.

  • Dissolution:

    • Place the crude (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the primary solvent (IPA) in which the compound is more soluble, in an initial volume sufficient to create a slurry.

    • Heat the mixture on a hotplate with stirring to near boiling.

    • Continue to add the hot primary solvent portion-wise until the solid is almost completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes the final yield.[4]

  • Addition of Anti-Solvent (If using a mixed system):

    • To the hot, clear solution, add the anti-solvent (e.g., hot deionized water), in which the compound is less soluble, dropwise until the solution shows a persistent faint cloudiness (turbidity). This indicates the solution is fully saturated.

    • Add a few more drops of the primary solvent (hot IPA) to just redissolve the precipitate, resulting in a clear, saturated solution at high temperature.

  • Decolorization (Optional):

    • If the hot solution is colored due to impurities, remove it from the heat source and add a very small amount (spatula tip) of activated charcoal.[6]

    • Reheat the solution to a gentle boil for 5-10 minutes. The charcoal will adsorb the colored impurities.[4]

    • Perform a hot gravity filtration through a fluted filter paper to remove the charcoal and any other insoluble impurities. This step must be done quickly to prevent premature crystallization in the filter funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined, and pure crystals.[6]

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a minimum amount of ice-cold solvent (the same solvent mixture used for crystallization) to rinse away any adhering mother liquor containing impurities.[5] Using warm or excessive rinse solvent will dissolve some of the product, reducing the yield.

  • Drying:

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

    • Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).[6]

Recrystallization Workflow Diagram

Recrystallization_Workflow crude Crude Amine HCl Solid dissolve Dissolve in Minimum Hot Primary Solvent (e.g., IPA) crude->dissolve is_colored Colored Impurities Present? dissolve->is_colored hot_sol Hot Saturated Solution add_charcoal Add Activated Charcoal & Boil is_colored->add_charcoal  Yes cool Slow Cooling to Room Temp & Ice Bath is_colored->cool No   hot_filter Hot Gravity Filtration add_charcoal->hot_filter hot_filter->cool crystals Crystal Slurry cool->crystals vac_filter Vacuum Filtration crystals->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for the recrystallization of (R)-1-(2-Fluorophenyl)propan-1-amine HCl.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
No crystals form after cooling. The solution is not sufficiently saturated (too much solvent was used). The compound may be highly soluble even at low temperatures in the chosen solvent.Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. Add a single seed crystal of the pure compound. If these fail, reheat the solution and boil off some of the solvent to increase the concentration, then re-cool.[6]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The solution was cooled too rapidly. The concentration of the solute is too high.Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly. Consider a different solvent system with a lower boiling point.
Very low yield of recovered crystals. Too much solvent was used during dissolution. The crystals were washed with too much solvent or the solvent was not ice-cold. The solution was not cooled sufficiently to maximize precipitation. Premature crystallization occurred during a hot filtration step.Use the absolute minimum amount of boiling solvent for dissolution. Ensure the wash solvent is minimal and ice-cold.[5] Increase the cooling time in the ice bath. Ensure all apparatus for hot filtration is pre-heated to prevent clogging.
Crystals are colored or appear impure. Colored impurities were not fully removed. The cooling process was too rapid, trapping impurities within the crystal lattice.Repeat the recrystallization process, incorporating the optional activated charcoal step before the cooling phase. Ensure the cooling is slow and undisturbed to allow for selective crystallization.[6]
Difficulty dissolving the crude solid. The chosen solvent is inappropriate for the compound. The presence of highly insoluble impurities.Conduct small-scale solubility tests with a range of solvents to find a more suitable one.[4][5] If insoluble impurities are present, proceed with dissolving the bulk of the material and remove the impurities via hot gravity filtration.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use the minimum amount of hot solvent? A1: Using the minimum amount of hot solvent creates a saturated solution. As the solution cools, the solubility of your compound decreases, and because the solution is saturated, the compound will crystallize out. If you use too much solvent, the solution will not be saturated upon cooling, and your compound will remain dissolved, leading to a very poor or no yield.[4]

Q2: Can I put my hot solution directly into an ice bath to speed things up? A2: This is not recommended. Rapid cooling causes the solid to precipitate quickly, often forming small, impure crystals that can trap mother liquor.[6] A slow, gradual cooling process allows for the formation of larger, more ordered, and therefore purer crystals. The best practice is to cool to room temperature first, then transfer to an ice bath.[6]

Q3: What is the purpose of converting the amine to a hydrochloride salt for recrystallization? A3: Many free-base amines are oils or low-melting solids at room temperature, making them difficult to crystallize. Converting the amine to a salt, such as a hydrochloride, introduces ionic character.[1] This typically increases the melting point and enhances the compound's ability to form a stable crystal lattice, making it much more suitable for purification by recrystallization.[2]

Q4: My starting material is 90% pure. Will a single recrystallization be sufficient? A4: In many cases, yes. If the impurity has a significantly different solubility profile than your desired compound, a single recrystallization can effectively remove it. For a mixture where the product is the major component (e.g., 90%), the impurity will likely remain in the mother liquor upon cooling, allowing for the isolation of a much purer product.[7] The purity of the final product should always be verified by an appropriate analytical method (e.g., HPLC, NMR, or melting point determination).

Q5: What is a "mixed-solvent" system and why is it used? A5: A mixed-solvent system uses two miscible solvents with different polarities.[5] One solvent (the "primary solvent") dissolves the compound well at all temperatures, while the other (the "anti-solvent" or "co-solvent") does not. The compound is first dissolved in a minimum of the hot primary solvent. The anti-solvent is then added until the solution becomes cloudy (saturated). This technique is extremely useful when no single solvent has the ideal solubility characteristics (high solubility when hot, low solubility when cold).[5]

References

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Recrystallization - Single Solvent. University of Toronto, Department of Chemistry. [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Sciencemadness Discussion Board. [Link]

  • Recrystallization. Wired Chemist. [Link]

  • Recrystallization purification method of enamine salt.
  • Recrystallization. Chemistry LibreTexts. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • 1-(2-Fluorophenyl)propan-1-amine hydrochloride. Lead Sciences. [Link]

  • (R)-1-(2-Bromophenyl)propan-1-amine hydrochloride. MySkinRecipes. [Link]

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Optimization

Technical Support Center: Stability Testing of (R)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride

Welcome to the technical support center for the stability testing of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for navigating the complexities of stability studies for this chiral amine hydrochloride intermediate.

Introduction

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Ensuring its stability is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive resource for designing, executing, and troubleshooting stability studies in line with global regulatory expectations, such as the ICH Q1A(R2) guidelines.[1][2][3][4][5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability testing of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

FAQ 1: What are the primary degradation pathways to consider for this compound?

Given its structure—a primary amine hydrochloride with a fluorophenyl group—the most probable degradation pathways include oxidation, hydrolysis, and photolysis.

  • Oxidative Degradation: The amine functional group is susceptible to oxidation, which can be catalyzed by light, heat, and trace metals.[6][7] This can lead to the formation of imines, nitriles, or other oxidation products. The initial step often involves the abstraction of an electron from the nitrogen's lone pair or hydrogen from the alpha-carbon.[8]

  • Hydrolytic Degradation: While amine hydrochlorides are generally stable against hydrolysis, prolonged exposure to extreme pH and high temperatures during forced degradation studies may reveal susceptibility.

  • Photodegradation: The fluorophenyl ring introduces the potential for photolytic degradation. The carbon-fluorine (C-F) bond is strong, but UV light can provide the energy to initiate reactions, potentially leading to defluorination or other rearrangements.[9][10]

FAQ 2: What are the recommended ICH conditions for stability and forced degradation studies?

Stability testing should be conducted following the ICH Q1A(R2) guideline.[1][3][4]

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

Table 1: ICH Stability Storage Conditions.[3][11]

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish the specificity of the analytical method.[12][13] Typical stress conditions include:

  • Acid Hydrolysis: 0.1N HCl at elevated temperature.

  • Base Hydrolysis: 0.1N NaOH at elevated temperature.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 60-80°C).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

FAQ 3: How do I develop a stability-indicating HPLC method for this chiral compound?

A stability-indicating method must be able to separate the parent compound from its degradation products and its enantiomer.

  • Column Selection: Chiral stationary phases (CSPs) are essential. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often a good starting point for chiral amine separations.[14][15]

  • Mobile Phase: A combination of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol or ethanol) is common for normal-phase chiral chromatography. For basic compounds like amines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.[15]

  • Detection: UV detection is typically suitable for this compound due to the presence of the phenyl ring.

FAQ 4: What are potential genotoxic impurities that could form?

While not definitively established without experimental data, the potential for formation of genotoxic impurities should be considered, especially under stress conditions. For instance, reactions with residual reagents or degradation could potentially lead to the formation of undesirable byproducts. Toxicological assessment of identified degradants is a critical part of the overall stability program.[16]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Causes & Solutions:

  • Secondary Interactions: The basic amine group can interact with acidic silanol groups on the silica-based column packing, causing peak tailing.

    • Solution: Add a competing base, such as 0.1% diethylamine or triethylamine, to the mobile phase to block these active sites.[15]

  • Sample Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.[17]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

Issue 2: Inconsistent Retention Times

Potential Causes & Solutions:

  • Mobile Phase Composition: Small variations in the mobile phase composition can lead to shifts in retention time.

    • Solution: Ensure accurate and consistent mobile phase preparation. Use a high-quality solvent mixing system on your HPLC.[18]

  • Temperature Fluctuations: Changes in column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and uniform temperature.[19]

  • Column Equilibration: Insufficient column equilibration before analysis can cause drifting retention times.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting the analytical sequence.

Issue 3: Poor Resolution of Enantiomers or Degradation Products

Potential Causes & Solutions:

  • Suboptimal Mobile Phase: The mobile phase composition is critical for chiral separations.

    • Solution: Systematically vary the ratio of the alcohol modifier in the mobile phase. Small changes can have a significant impact on selectivity.[17]

  • Incorrect Column: The selected chiral stationary phase may not be suitable for this specific separation.

    • Solution: Screen different types of chiral columns (e.g., different polysaccharide derivatives).[15]

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.

    • Solution: Experiment with reducing the flow rate, keeping in mind that this will increase the analysis time.

Issue 4: Appearance of Extraneous Peaks

Potential Causes & Solutions:

  • Contaminated Mobile Phase: Impurities in the solvents can appear as peaks in the chromatogram.

    • Solution: Use high-purity, HPLC-grade solvents and filter them before use.

  • Sample Degradation: The compound may be degrading in the sample vial before injection.

    • Solution: Use an autosampler with temperature control to keep samples cool. Prepare samples fresh and analyze them promptly.

  • Carryover: Residual sample from a previous injection can appear in the current chromatogram.

    • Solution: Implement a robust needle wash program in your injection sequence.

Part 3: Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2N HCl to achieve a final acid concentration of 0.1N. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2N NaOH to achieve a final base concentration of 0.1N. Heat at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the specified time, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Workflow for Stability Testing

The following diagram illustrates a typical workflow for a comprehensive stability study.

Workflow for conducting a stability study.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy. [Link]

  • ICH Q1A(R2) Guideline. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). [Link]

  • Q1A (R2) A deep dive in Stability Studies - YouTube. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Interpreting and troubleshooting anomalous HPLC results? - ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Degradation breakthrough of stabilized compounds with C-F bonds - The Innovation. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS - IIP Series. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier. [Link]

  • Understanding the chemical basis of drug stability and degradation. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]

  • Oxidative degradation of amines using a closed batch system - Norwegian Research Information Repository. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu. [Link]

  • why conduct forced degradation? - YouTube. [Link]

  • 1-(2-Fluorophenyl)propan-1-amine hydrochloride - Lead Sciences. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. [Link]

  • Chiral methods - ScienceDirect. [Link]

  • Chiral analysis - Wikipedia. [Link]

  • (PDF) Degradation and Transformation of Organic Fluorine Compounds - ResearchGate. [Link]

  • Elucidation of fipronil photodegradation pathways - PubMed - NIH. [Link]

  • Pharmaceutical stability testing, Part 1: An overview of stability - RAPS Brand Portal. [Link]

  • Photodegradation of bromophenol blue with fluorinated TiO2 composite - ResearchGate. [Link]

  • Photocatalytic degradation of aromatic chlorinated compounds using TiO2: Toxicity of intermediates | Semantic Scholar. [Link]

Sources

Troubleshooting

Technical Support Center: (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

Welcome to the technical support center for (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges rela...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established principles of chemical stability and forced degradation studies.

Introduction to the Stability of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a primary amine salt. Like many amine hydrochlorides, its stability is influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding the potential degradation pathways is crucial for ensuring the integrity of experimental results, developing stable formulations, and meeting regulatory requirements for stability-indicating methods.[1][2][3] While specific degradation studies on this molecule are not extensively published, we can predict its behavior based on the known reactivity of its functional groups: a primary amine, a fluorophenyl ring, and an amine hydrochloride salt.

Troubleshooting Guide: Investigating Unexpected Experimental Outcomes

This section addresses common issues that may indicate degradation of your sample.

Issue 1: Appearance of Unknown Peaks in HPLC/LC-MS Analysis

Observation: During purity analysis or assay, you observe new, unexpected peaks in your chromatogram that were not present in the initial analysis of the batch.

Potential Cause: This is a classic sign of chemical degradation. The formation of new chemical entities results in additional peaks. The nature of these degradants depends on the stress conditions the sample was exposed to.

Troubleshooting Workflow:

G A Unexpected Peaks Observed B Characterize Storage & Handling Conditions (Temp, Light, Humidity, Solvent) A->B Step 1: Review History C Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) B->C Step 2: Systematic Stress D Analyze Stressed Samples by LC-MS/MS C->D Step 3: Analysis E Compare Degradant Profiles: Unexpected Peak vs. Stressed Samples D->E Step 4: Comparison F Identify Degradation Pathway E->F Identifies Cause G Hypothesize Degradant Structure F->G H Optimize Storage & Handling (e.g., Inert Atmosphere, Amber Vials, Lower Temp) F->H Informs Mitigation G cluster_main Potential Degradation Pathways cluster_ox Oxidative Stress (e.g., H₂O₂) cluster_photo Photolytic Stress (UV/Vis Light) A (R)-1-(2-Fluorophenyl) propan-1-amine HCl B Imine Intermediate A->B Oxidation D Radical Intermediates A->D Photon Absorption C 2-Fluoro-1-phenylpropan-1-one B->C Hydrolysis E Polymeric Products / Ring Opening D->E Radical Reactions

Caption: Predicted primary degradation pathways.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can accurately measure the decrease of the active substance due to degradation and separate its degradation products. [3]

  • Forced Degradation: Perform a forced degradation study as outlined in the "Protocols" section to generate the potential degradants. [1][2]2. Chromatographic Separation: Use a reversed-phase HPLC method, typically with a C18 column. [4]Experiment with different mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like ammonium acetate or phosphate) and gradients to achieve baseline separation of the parent peak and all degradant peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The spectra across each peak should be homogenous, confirming that the peak represents a single compound.

  • Method Validation: Validate the final method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.

Protocols for Forced Degradation Studies

These protocols are designed to intentionally stress the sample to generate potential degradation products, which is essential for understanding degradation pathways and developing stability-indicating methods. [1][3][5]An extent of 5-20% degradation is generally considered appropriate. [1][5] General Sample Preparation: Prepare a stock solution of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

Stress ConditionProtocolPurposePotential Products
Acid Hydrolysis 1. Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. 2. Heat at 60-80°C for 24-48 hours. 3. Cool and neutralize with 0.1 M NaOH before analysis.To test stability in acidic conditions.Generally stable, but deamination is a remote possibility under harsh conditions.
Base Hydrolysis 1. Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. 2. Heat at 60-80°C for 24-48 hours. 3. Cool and neutralize with 0.1 M HCl before analysis.To test stability in basic conditions.Potential for free base precipitation; generally low reactivity towards hydrolysis.
Oxidative 1. Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. 2. Keep at room temperature for 24-48 hours, protected from light. 3. Analyze directly.To simulate oxidative degradation. [2][3]Imine, ketone, and other oxidized species. [6]
Thermal 1. Expose the solid powder to 80-105°C in a calibrated oven for 48 hours. 2. Expose the stock solution to 60-80°C for 48 hours. 3. Cool before dissolving/analyzing.To assess thermal stability in solid and solution states.Polymeric products, dehydrohalogenation (unlikely), or other rearrangement products.
Photolytic 1. Expose the solid powder and stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). 2. Wrap a control sample in aluminum foil and store under the same conditions.To assess stability under light exposure.Radical-mediated degradation, potential for defluorination or ring modification, coloration.

Analytical Method for Degradation Analysis:

  • Technique: HPLC with UV/PDA detection; LC-MS for peak identification.

  • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Detection: 220-300 nm, with specific wavelength monitoring based on the UV maximum of the parent compound.

  • Analysis: Inject the stressed samples along with an unstressed control sample. Compare the chromatograms for new peaks and a decrease in the parent peak area.

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Available from: [Link]

  • Thermal Degradation of Amines for CO2 Capture. University of Kentucky UKnowledge. Available from: [Link]

  • Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. Available from: [Link]

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. ACS Publications. Available from: [Link]

  • Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. ACS Publications. Available from: [Link]

  • Oxidative Degradation of Amine Solvents for CO2 Capture. ResearchGate. Available from: [Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. Available from: [Link]

  • Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. ACS Omega. Available from: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. NIH National Library of Medicine. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International. Available from: [Link]

  • 1-(2-Fluorophenyl)propan-1-amine hydrochloride. Lead Sciences. Available from: [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. Available from: [Link]

  • Analytical Methods. RSC Publishing. Available from: [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. Available from: [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. NIH National Library of Medicine. Available from: [Link]

  • Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. Available from: [Link]

  • 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. SDS Manager. Available from: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available from: [Link]

  • Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane, 2-F-DPPy) and its five positional isomers. Wiley Online Library. Available from: [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. Available from: [Link]

  • Microbial Degradation of Illicit Drugs, Their Precursors, and Manufacturing By-Products: Implications for Clandestine Drug Laboratory Investigation and Environmental Assessment. PubMed. Available from: [Link]

  • Mechanism of amide hydrolysis. YouTube. Available from: [Link]

  • How can I separate HCl from amine hydrogenchloride solution by electrolysis? ResearchGate. Available from: [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available from: [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of Phenylpropanolamine Enantiomers

Welcome to the technical support center for the chiral separation of phenylpropanolamine (PPA) enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of phenylpropanolamine (PPA) enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the principles governing chiral separations, enabling you to diagnose and resolve issues effectively in your own laboratory.

Introduction to Phenylpropanolamine and Chiral Separation

Phenylpropanolamine (PPA) is a sympathomimetic amine with two chiral centers, resulting in four stereoisomers: (1R,2S)-(-)-norephedrine, (1S,2R)-(+)-norephedrine, (1R,2R)-(-)-norpseudoephedrine, and (1S,2S)-(+)-norpseudoephedrine.[1] The differential pharmacological and toxicological profiles of these enantiomers necessitate their accurate separation and quantification, a critical step in pharmaceutical development and quality control.[2][3]

Chiral separation by High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for resolving enantiomers.[4][5][6] These methods rely on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, which can be part of the stationary phase (in HPLC) or a mobile phase additive (in HPLC and CE).[7][8] The stability of these complexes differs for each enantiomer, leading to different migration times and, thus, separation.

This guide will address common challenges encountered during the chiral separation of PPA, providing both theoretical explanations and practical solutions.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: I am not seeing any separation of my PPA enantiomers. What are the most likely causes?

If you are observing a single peak for what should be a racemic mixture of PPA, there are several potential root causes to investigate:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in a chiral separation.[9] PPA, as a primary amine, often shows good separation on polysaccharide-based (e.g., cellulose or amylose derivatives) or crown ether-based CSPs.[10][11] If you are using a different type of CSP, it may not have the necessary chiral recognition capabilities for PPA.

  • Incorrect Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interaction between the analyte and the CSP.[2][8] For PPA, which is a basic compound, the pH of the mobile phase is critical. An un-ionized form of the amine is often required for interaction with many CSPs. Consider adding a basic modifier like diethylamine (DEA) or ethanolamine to your mobile phase.[12]

  • Suboptimal Temperature: Temperature can significantly influence the thermodynamics of the chiral recognition process. A change in temperature can sometimes be the key to achieving separation. It is advisable to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) during method development.

  • Analyte Derivatization: If direct separation is proving difficult, derivatizing the PPA with a chiral agent to form diastereomers can be a robust alternative.[13][14] These diastereomers can then be separated on a standard achiral reversed-phase column.[13]

FAQ 2: My PPA enantiomer peaks are broad and show significant tailing. How can I improve the peak shape?

Peak tailing is a common issue in chromatography and can compromise both resolution and quantification.[15] For basic compounds like PPA, tailing is often caused by strong interactions with acidic silanol groups on the silica support of the stationary phase.[16][17]

Here are several strategies to mitigate peak tailing:

  • Mobile Phase Additives: The most effective way to address peak tailing for basic analytes is to add a competing base to the mobile phase.[12] Additives like diethylamine (DEA), triethylamine (TEA), or butylamine at low concentrations (typically 0.1-0.5%) will compete with the PPA for the active silanol sites, leading to more symmetrical peaks.

  • Adjusting Mobile Phase pH: For reversed-phase separations, ensure the mobile phase pH is appropriate to maintain PPA in a consistent ionization state.

  • Column Choice: Modern HPLC columns designed for the analysis of basic compounds often have end-capping or are based on hybrid silica particles to minimize silanol interactions. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening and peak tailing.[18] Ensure you are using tubing with the smallest appropriate internal diameter and that all connections are made correctly with no dead volume.

FAQ 3: I have some separation, but the resolution between the PPA enantiomers is poor (<1.5). How can I increase it?

Achieving adequate resolution is essential for accurate quantification. Here are several parameters you can adjust to improve the resolution of your PPA enantiomers:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) can have a profound effect on selectivity.[8] Systematically varying the percentage of the organic modifier is a good first step.

    • Additives: As mentioned for peak tailing, acidic or basic additives can also influence selectivity and resolution.[2][10] For PPA on a crown ether column, for example, the type and concentration of the acidic additive can be critical.[10]

  • Lower the Temperature: In many cases, decreasing the column temperature will enhance the stability of the transient diastereomeric complexes, leading to better resolution. However, this may also increase analysis time.

  • Reduce the Flow Rate: A lower flow rate can improve efficiency and, consequently, resolution. However, be mindful of the trade-off with longer run times.

  • Increase Column Length or Use Smaller Particle Size: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and can improve resolution.[19][20]

Part 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for common, specific problems encountered during the chiral separation of PPA.

Guide 1: Issue - Inconsistent Retention Times

Symptoms: The retention times of the PPA enantiomers are shifting between injections or across different days.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent retention times.

In-Depth Explanation:

  • Column Equilibration: Chiral stationary phases can take longer to equilibrate than standard reversed-phase columns, especially when mobile phase additives are used. Insufficient equilibration is a common cause of drifting retention times.

  • Mobile Phase Stability: The composition of the mobile phase, particularly the concentration of additives, can change over time due to evaporation or degradation. It is crucial to prepare fresh mobile phase regularly.

  • Column Temperature: Small fluctuations in ambient temperature can affect retention times. A reliable column oven is essential for reproducible results.

  • Pump Performance: Inconsistent flow from the HPLC pump will directly impact retention times. Regular maintenance is key to ensuring consistent performance.

  • Column Memory Effect: Chiral separations can be sensitive to the history of the column.[21] Additives, especially basic ones, can adsorb onto the stationary phase and affect subsequent analyses, even after flushing.[21][22] It is good practice to dedicate columns to specific methods or to have a very thorough flushing protocol when switching between methods with different additives.

Guide 2: Issue - One Enantiomer Peak is Missing

Symptoms: You are injecting a racemic standard of PPA but only observe a single peak, and you have ruled out a complete lack of separation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a missing enantiomer peak.

In-Depth Explanation:

  • Strong Retention: It is possible that one enantiomer is interacting so strongly with the stationary phase that it is not eluting under the current isocratic conditions.[23] Try a stronger mobile phase or a gradient elution to see if the second peak appears. If it elutes very late and with poor peak shape, the chosen CSP may not be ideal.

  • On-Column Degradation: While less common, it is possible for one enantiomer to be less stable under the analytical conditions, leading to on-column degradation. This can be investigated by collecting the eluent and analyzing it by other means.

  • Detection Issues: Ensure that the detection wavelength is appropriate for PPA. While unlikely for enantiomers, it's a good practice to confirm that the detector is functioning correctly.

Part 3: Experimental Protocols and Data

Protocol 1: Systematic Screening of Mobile Phase Additives for PPA Separation on a Polysaccharide-Based CSP

This protocol outlines a systematic approach to optimizing the mobile phase for the separation of PPA enantiomers on a cellulose-based chiral stationary phase.

Objective: To determine the optimal acidic or basic additive to achieve baseline separation with good peak shape.

Materials:

  • HPLC system with UV detector

  • Cellulose-based chiral column (e.g., Chiralcel OD-H or equivalent)

  • Racemic PPA standard

  • HPLC-grade hexane, isopropanol (IPA), ethanol (EtOH)

  • Additives: Trifluoroacetic acid (TFA), acetic acid (AA), diethylamine (DEA), ethanolamine (EA)

Procedure:

  • Initial Screening (No Additive):

    • Equilibrate the column with a mobile phase of Hexane/IPA (90:10 v/v) at a flow rate of 1.0 mL/min.

    • Inject the PPA standard and record the chromatogram.

  • Screening of Basic Additives:

    • Prepare mobile phases of Hexane/IPA (90:10 v/v) containing 0.1% DEA and 0.1% EA.

    • For each mobile phase, equilibrate the column for at least 30 minutes.

    • Inject the PPA standard and record the chromatogram.

  • Screening of Acidic Additives:

    • Thoroughly flush the column with IPA before switching to acidic modifiers.

    • Prepare mobile phases of Hexane/IPA (90:10 v/v) containing 0.1% TFA and 0.1% AA.

    • For each mobile phase, equilibrate the column for at least 30 minutes.

    • Inject the PPA standard and record the chromatogram.

  • Data Analysis:

    • Compare the chromatograms for resolution, peak shape (asymmetry), and retention time.

    • Select the additive that provides the best overall performance.

Data Summary Table:

Mobile Phase Composition (Hexane/IPA 90:10 v/v with additive)Resolution (Rs)Asymmetry Factor (As)Observations
No Additive0.82.5Poor resolution, significant tailing.
0.1% DEA1.81.2Good resolution, improved peak shape.
0.1% EA1.61.3Good resolution, slightly less improvement in peak shape than DEA.
0.1% TFA1.21.8Some improvement in resolution, but tailing persists.
0.1% AA1.02.0Minimal improvement over no additive.
Protocol 2: Method Development for PPA Enantiomers using Capillary Electrophoresis with a Chiral Selector

Objective: To develop a CE method for the separation of PPA enantiomers using a cyclodextrin as a chiral selector.

Materials:

  • Capillary Electrophoresis system with UV detector

  • Fused-silica capillary

  • Racemic PPA standard

  • Background electrolyte (BGE): 25 mM phosphate buffer, pH 2.5

  • Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • 0.1 M NaOH, 0.1 M HCl for rinsing

Procedure:

  • Capillary Conditioning:

    • Rinse the new capillary with 0.1 M NaOH for 20 minutes, followed by water for 10 minutes, and finally with the BGE for 15 minutes.

  • Initial Analysis (No Chiral Selector):

    • Fill the capillary with the BGE (25 mM phosphate buffer, pH 2.5).

    • Inject the PPA standard and perform the electrophoretic run. A single peak should be observed.

  • Screening of Chiral Selector Concentration:

    • Prepare BGE solutions containing different concentrations of HP-β-CD (e.g., 5 mM, 10 mM, 15 mM, 20 mM).

    • For each concentration, rinse the capillary with the new BGE and inject the PPA standard.

    • Record the electropherograms.

  • Optimization of pH and Voltage:

    • Based on the best HP-β-CD concentration, investigate the effect of slight variations in BGE pH (e.g., 2.3, 2.5, 2.7) and separation voltage (e.g., 15 kV, 20 kV, 25 kV) to fine-tune the separation.

  • Data Analysis:

    • Evaluate the resolution and migration times for each condition.

    • Select the conditions that provide the best resolution in the shortest analysis time.

Data Summary Table:

HP-β-CD Concentration (mM)BGE pHVoltage (kV)Resolution (Rs)Analysis Time (min)
02.52005.2
52.5201.28.5
102.5201.910.1
152.5202.212.3
202.5202.314.8
152.3252.510.5

References

  • Chiral HPLC Separ
  • Separation of the enantiomers of RS/SR phenylpropanolamine (Solute #26... | Download Scientific Diagram.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Trouble with chiral separations.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (2021-06-30).
  • Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. PubMed.
  • HPLC issues with racemic sample- where is the 2. enantiomer? Reddit. (2024-03-07).
  • Chirality and the Separation of Enantiomers by Liquid Chrom
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Troubleshooting

Technical Support Center: Handling and Storage of Hygroscopic Amine Hydrochlorides

Welcome to the technical support center for handling and storing hygroscopic amine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who frequently work with these cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and storing hygroscopic amine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who frequently work with these challenging yet vital compounds. My goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot issues and ensure the integrity of your experiments.

Hygroscopic amine hydrochlorides are salts that readily absorb moisture from the atmosphere.[1] This property is due to the presence of polar functional groups that form strong hydrogen bonds with water molecules.[2] While common, this hygroscopicity can introduce significant variability and error into experiments, leading to issues with weighing, stability, and reactivity.[2][3] Failure to properly manage moisture exposure can compromise everything from basic research to the stability of an active pharmaceutical ingredient (API).[4]

This guide provides a structured approach to understanding and mitigating these challenges through a series of frequently asked questions and in-depth troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions users have about working with hygroscopic amine hydrochlorides.

Q1: What are the tell-tale signs that my amine hydrochloride has absorbed atmospheric moisture?

A: The physical appearance of the compound is the first indicator. You may observe:

  • Loss of fine powder consistency: The material will begin to clump or cake together.

  • Formation of a paste or slurry: With significant water absorption, the solid may deliquesce, turning into a concentrated aqueous solution.[5]

  • Color change: In some cases, moisture can accelerate degradation, leading to a change in color.

  • Difficulty in handling: The material may become sticky and difficult to transfer.

Q2: I noticed my compound's container wasn't sealed properly. What are the immediate risks to my experiment?

A: The primary and most immediate risk is inaccurate mass measurement. A compound that has absorbed water will weigh more than the anhydrous material, leading to the preparation of solutions with lower-than-intended concentrations.[3] This directly impacts reaction stoichiometry, dose-response curves, and formulation strength. Secondary risks include accelerated chemical degradation and changes to the material's physical properties, which can affect dissolution rates and bioavailability.[4][6]

Q3: Is it possible to salvage a compound that has already absorbed a significant amount of water?

A: In many cases, yes, but it requires careful processing and validation. The compound must be thoroughly dried using an appropriate method, such as a vacuum oven or a high-vacuum desiccator.[1][7] Crucially, after drying, you must verify its integrity. This involves quantifying the residual water content (e.g., via Karl Fischer titration) and assessing its purity to ensure no significant degradation has occurred during moisture exposure or the drying process itself.[8]

Q4: What is the single most important piece of equipment for handling highly hygroscopic amine hydrochlorides?

A: For highly sensitive materials, a controlled-atmosphere glove box with low and stable humidity is the best option.[9] It provides an inert environment that minimizes moisture contact during all manipulations, including weighing and aliquoting. For moderately hygroscopic compounds, a desiccator with a reliable drying agent and proper sealing is essential for storage.[10]

Q5: Should I prepare stock solutions of hygroscopic compounds?

A: Yes, preparing a stock solution is a highly recommended practice, especially when needing to dispense small (milligram or sub-milligram) quantities.[11] It is far more accurate to weigh a larger, more manageable quantity of the solid (e.g., 50 mg), dissolve it in a precise volume of a suitable anhydrous solvent, and then aliquot the solution. This mitigates the significant relative error associated with weighing very small amounts of a substance that is actively gaining mass from atmospheric moisture.[9][11]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols for addressing specific issues encountered during experimentation.

Guide 1: My Amine Hydrochloride Is Clumped or Has Turned into a Slurry

Underlying Cause: This is a clear indication of significant water absorption due to improper storage or exposure to a high-humidity environment.

Protocol for Recovery and Validation
  • Initial Assessment: Visually determine the extent of moisture absorption. If the material is only slightly clumpy, proceed with drying. If it has formed a liquid or thick slurry, the likelihood of degradation is higher, and post-drying validation is critical.

  • Select a Drying Method:

    • Method A: Vacuum Oven (for thermally stable compounds): i. Transfer the material to a clean, shallow glass dish to maximize surface area. ii. Gently break up any large clumps with a spatula. iii. Place the dish in a vacuum oven and begin to draw a vacuum. iv. Once under vacuum, gently heat the oven to a temperature well below the compound's melting or decomposition point (typically 40-50°C is a safe starting point). v. Dry for several hours (4-24 hours, compound-dependent) until a constant weight is achieved.

    • Method B: High-Vacuum Desiccator (gentler method): i. Place the compound in an open container inside a desiccator containing a high-efficiency desiccant (e.g., phosphorus pentoxide or fresh anhydrous calcium sulfate). ii. Ensure the desiccant is active and has not been exhausted. iii. Seal the desiccator and apply a vacuum. iv. Allow the compound to dry for 24-72 hours. This method is slower but minimizes the risk of thermal degradation.[12]

  • Post-Drying Handling: Immediately transfer the dried compound into a new, clean, dry container with a tight-fitting seal. Perform this transfer in a low-humidity environment if possible (e.g., a glove box).

  • Mandatory Validation:

    • Water Content Analysis: Use Karl Fischer titration to determine the residual water content and confirm that the drying process was effective.[8]

    • Purity Analysis: Use an appropriate analytical method such as HPLC, GC, or LC-MS to check for degradation products.[13][14] Compare the purity profile to a reference standard or the certificate of analysis.

    • Structural Confirmation: If degradation is suspected, techniques like NMR or FTIR can confirm if the chemical structure remains intact.

Guide 2: The Balance Reading Is Unstable and Drifting While Weighing

Underlying Cause: The compound is actively absorbing moisture from the air, causing its mass to continuously increase.[3] This is a common problem in environments with uncontrolled or high relative humidity.[9]

Workflow for Accurate Weighing

The following diagram illustrates the decision process for accurate weighing of hygroscopic materials.

cluster_prep Preparation cluster_weigh Weighing Procedure cluster_result Outcome A Equilibrate compound to room temperature B Use anti-static weigh boat or vial A->B C Is compound highly hygroscopic? B->C D YES: Use glove box or controlled humidity chamber C->D Yes E NO: Proceed with caution in ambient air C->E No F Work quickly to minimize air exposure D->F E->F G Use Weighing by Difference Method F->G H OR Prepare Stock Solution F->H I Accurate mass obtained for experiment G->I H->I

Caption: Decision workflow for accurate weighing.

Step-by-Step Protocol: Weighing by Difference

This protocol is one of the most reliable methods for accurately weighing hygroscopic solids in a standard laboratory setting.

  • Prepare the Vial: Take a clean, dry vial with a screw cap or other airtight seal. Place the capped vial on the analytical balance and tare it.

  • Initial Weighing: Remove the vial from the balance. In a designated area (ideally with low humidity), quickly add the desired amount of the hygroscopic amine hydrochloride to the vial. Do not be concerned with perfect accuracy at this stage. Immediately seal the vial tightly.

  • Second Weighing: Place the sealed vial containing the compound back on the tared balance. The reading you obtain is the accurate mass of the solid inside, unaffected by ongoing moisture absorption.

  • Solution Preparation: If preparing a solution, add the solvent directly to this vial to dissolve the entire, accurately weighed contents. If the solid must be transferred, do so as quickly as possible. For maximum accuracy, re-weigh the "empty" vial after transfer to determine the mass of any residual material.[8]

Part 3: Best Practices for Storage and Proactive Handling

Proactive measures are the most effective way to prevent the issues detailed above.

Storage Conditions

Proper storage is the first line of defense against moisture-induced degradation. The appropriate method depends on the hygroscopicity of the specific amine hydrochloride.

Storage MethodDescriptionBest ForProsCons
Airtight Containers Standard screw-cap vials with a PTFE liner or amber glass bottles with tight-fitting lids.[1]Mildly hygroscopic compounds for short-term storage.Simple, low-cost, readily available.Seal may not be perfect; repeated opening introduces moisture.
Desiccator A sealed chamber containing a renewable desiccant (e.g., silica gel with indicator, anhydrous CaSO₄).[10]Moderately to highly hygroscopic compounds.Provides a low-humidity environment; protects from ambient air.Requires desiccant maintenance; effectiveness depends on seal integrity.
Vacuum Desiccator A desiccator capable of holding a vacuum, which accelerates the removal of moisture.[15]Drying compounds that have absorbed moisture; long-term storage of sensitive materials.More effective and faster drying than a standard desiccator.[12]Requires a vacuum pump; risk of implosion if glass is damaged.
Glove Box / Inert Gas A sealed chamber flushed with an inert gas like nitrogen or argon to create a very dry atmosphere.[9][10]Extremely hygroscopic or deliquescent compounds.Offers the highest level of protection from moisture and oxygen.High initial cost; requires gas supply and maintenance.
General Handling Workflow

Adhering to a systematic workflow minimizes the risk of moisture contamination during routine lab operations.

A Retrieve from Storage (Desiccator/Glove Box) B Allow container to equilibrate to room temperature before opening A->B C Perform manipulations (weighing, aliquoting) in a controlled/dry environment if possible B->C D Work quickly and deliberately C->D E Seal container tightly immediately after use D->E F Purge headspace with inert gas (e.g., Argon) before sealing (Optional but Recommended) E->F G Return to proper storage conditions immediately E->G If no inert gas F->G

Caption: Recommended general handling workflow.

Causality Behind Key Steps:

  • Equilibration (Step B): Opening a cold container in a warmer, more humid lab will cause atmospheric moisture to condense on the cold surfaces and the compound itself. Allowing the container to reach ambient temperature prevents this.[3]

  • Inert Gas Purge (Step F): Replacing the air in the container's headspace with a dry, inert gas like argon or nitrogen displaces the moisture-laden air, protecting the compound until its next use.

References

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?[Link]

  • Ngan, L. H., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals (Basel, Switzerland), 15(9), 1124. [Link]

  • Reddit r/chemistry. (2017). Drying and Storing Hygroscopic Salts. [Link]

  • Gopalakrishnan, S., & Devi, A. (2015). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences, 77(1), 81–87. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?[Link]

  • Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. [Link]

  • ResearchGate. (2000). Effect of Moisture on the Physical and Chemical Stability of Granulations and Tablets of the Angiotensin Converting Enzyme Inhibitor, Enalapril Maleate. [Link]

  • National Institutes of Health. (2023). High-Shear Granulation of Hygroscopic Probiotic-Encapsulated Skim Milk Powder: Effects of Moisture-Activation and Resistant Maltodextrin. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. [Link]

  • Royal Society of Chemistry. (2015). Analytical Methods. [Link]

  • Dal-Cin. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

  • ResearchGate. (2014). Effect of water content on the flowability of hygroscopic powders. [Link]

  • ResearchGate. (2021). What is the best procedure of drying a moisture absorbing salt?[Link]

  • Google Patents. (2003). Dosage forms for hygroscopic active ingredients.
  • ACS Publications. (2017). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. [Link]

  • American Pharmaceutical Review. (2007). Variables Affecting Reconstitution Time of Dry Powder for Injection. [Link]

  • PubMed. (2001). Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation. [Link]

  • ResearchGate. (2008). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. [Link]

  • ResearchGate. (2020). A Multiscale Study of Powder Reconstitution Phenomena. [Link]

  • ACS Publications. (2005). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • ResearchGate. (2018). Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins. [Link]

  • University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • MDPI. (2023). Food Packaging Materials for One-Dose Packaging for Enhanced Stability of Hygroscopic Medications. [Link]

  • ACS Publications. (1956). Analytical Chemistry 1956 Vol.28 no.4. [Link]

  • American Pharmaceutical Review. (2024). Moisture Control and Degradation Management. [Link]

  • Agilent. Amines and ammonia Analysis of impurities in amine streams. [Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]

  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

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Optimization

Catalyst selection for the asymmetric reduction of 2-fluorophenylpropanone

Welcome to the technical support center for the asymmetric reduction of 2-fluorophenylpropanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the asymmetric reduction of 2-fluorophenylpropanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this critical chiral transformation. Our goal is to empower you with the knowledge to select the optimal catalyst and troubleshoot common experimental challenges, ensuring the successful synthesis of the desired chiral alcohol.

Introduction

The asymmetric reduction of prochiral ketones, such as 2-fluorophenylpropanone, is a fundamental transformation in the synthesis of enantiomerically pure alcohols, which are vital building blocks for many pharmaceuticals.[1] The fluorine substituent in 2-fluorophenylpropanone introduces electronic effects that can influence catalyst performance, making careful catalyst selection and process optimization crucial for achieving high conversion and enantioselectivity. This guide will delve into the nuances of catalyst selection and provide practical solutions to common issues encountered during this reaction.

Catalyst Selection: A Decision-Making Workflow

Choosing the right catalyst is the most critical step for a successful asymmetric reduction. The optimal choice depends on several factors, including the desired enantiomer, required purity, cost, and scalability. Below is a workflow to guide your selection process.

CatalystSelection start Define Target Enantiomer ((R) or (S)-2-fluorophenylpropan-1-ol) catalyst_type Select Catalyst Type start->catalyst_type noyori Noyori-type Catalysts (Ru-BINAP/Diamine) catalyst_type->noyori High TON/TOF, Scalability cbs Oxazaborolidine Catalysts (CBS Reduction) catalyst_type->cbs Bench-top scale, Predictable stereochemistry biocatalyst Biocatalysts (e.g., KREDs, Plant Tissue) catalyst_type->biocatalyst Green Chemistry, High Selectivity optimize Optimize Reaction Conditions noyori->optimize cbs->optimize biocatalyst->optimize troubleshoot Troubleshoot Issues optimize->troubleshoot If issues arise success Achieve High ee and Conversion optimize->success Successful Reaction troubleshoot->optimize Implement Solutions

Caption: Decision workflow for catalyst selection.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during the asymmetric reduction of 2-fluorophenylpropanone.

Q1: Which catalyst do you recommend for the asymmetric reduction of 2-fluorophenylpropanone to obtain the (S)-alcohol?

A1: For the synthesis of the (S)-alcohol, a Noyori-type catalyst is an excellent starting point due to its high efficiency and enantioselectivity.[2][3] Specifically, a complex of Ruthenium with (S)-BINAP and a chiral diamine ligand, such as (S,S)-DPEN, is recommended.

Table 1: Recommended Starting Catalyst System for (S)-2-fluorophenylpropan-1-ol

ComponentRecommendationRationale
Pre-catalyst RuCl₂[(S)-BINAP]Commercially available and widely used for asymmetric ketone reductions.[2]
Ligand (S,S)-DPENThe diamine ligand is crucial for the catalytic cycle and enhances enantioselectivity.[4]
Base KOtBu or NaOHActivates the pre-catalyst to form the active Ru-hydride species.[3]
Solvent Isopropanol or EthanolOften serves as both the solvent and the hydrogen source in transfer hydrogenation.[5]
Hydrogen Source H₂ gas or IsopropanolH₂ gas for hydrogenation, isopropanol for transfer hydrogenation.[6]
Q2: My reaction is very slow or shows no conversion. What are the possible causes and solutions?

A2: Slow or no conversion can be attributed to several factors, primarily related to catalyst activity and reaction conditions.

Troubleshooting Slow/No Conversion:

  • Catalyst Inactivity:

    • Cause: The pre-catalyst may not have been properly activated. The formation of the active Ru-hydride species is critical.[2][7]

    • Solution: Ensure the base is added correctly and that the reaction mixture is properly mixed. Consider a pre-activation step where the catalyst, ligand, and base are stirred in the solvent before adding the substrate.

  • Impure Substrate or Solvent:

    • Cause: Impurities in the 2-fluorophenylpropanone or the solvent can act as catalyst poisons.[8]

    • Solution: Purify the substrate by distillation or chromatography. Use high-purity, anhydrous solvents.

  • Insufficient Hydrogen Pressure (for hydrogenation):

    • Cause: Low hydrogen pressure can lead to slow reaction rates.

    • Solution: Increase the hydrogen pressure according to established protocols for similar substrates.[9]

  • Low Temperature:

    • Cause: The reaction may have a significant activation energy barrier.

    • Solution: Gradually increase the reaction temperature. A common range for Noyori-type hydrogenations is 30-80 °C.[10]

Q3: The enantiomeric excess (ee) of my product is lower than expected. How can I improve it?

A3: Low enantioselectivity is a common challenge that can often be overcome by systematic optimization of the reaction parameters.

Strategies to Improve Enantiomeric Excess (ee):

  • Ligand Screening:

    • Rationale: The chiral ligand is the primary source of stereochemical control.[3]

    • Action: Screen a variety of chiral diphosphine and diamine ligands. For instance, if (S)-BINAP gives low ee, consider other atropisomeric ligands or ligands with different electronic and steric properties.

  • Solvent Effects:

    • Rationale: The solvent can influence the conformation of the catalyst-substrate complex.

    • Action: Screen a range of solvents, from polar protic (e.g., ethanol, isopropanol) to aprotic (e.g., THF, dichloromethane).

  • Base Selection:

    • Rationale: The nature and concentration of the base can impact the catalytic cycle and selectivity.[11]

    • Action: Experiment with different bases (e.g., KOtBu, NaOH, Et₃N) and vary their concentrations.

  • Temperature Optimization:

    • Rationale: Lowering the reaction temperature can sometimes enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.

    • Action: Run the reaction at a lower temperature, even if it requires a longer reaction time.

Q4: I am observing catalyst deactivation over time. What could be the cause and how can I mitigate it?

A4: Catalyst deactivation can lead to incomplete reactions and is a significant concern, especially in industrial applications.[12]

Mitigating Catalyst Deactivation:

  • Oxygen Sensitivity:

    • Cause: Many homogeneous catalysts are sensitive to oxygen.

    • Solution: Ensure all reactions are set up under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents prior to use.[8]

  • Substrate/Product Inhibition:

    • Cause: The product alcohol or the starting ketone can sometimes coordinate to the metal center and inhibit the catalytic cycle.

    • Solution: Adjust the substrate-to-catalyst ratio. In some cases, running the reaction at a lower substrate concentration can be beneficial.

  • Formation of Inactive Species:

    • Cause: The catalyst can form inactive dimers or other species during the reaction.[12]

    • Solution: This is often dependent on the specific catalyst system. A thorough literature search for the stability of your chosen catalyst is recommended. Sometimes, additives can stabilize the active catalytic species.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst

This protocol provides a general procedure for the asymmetric transfer hydrogenation of 2-fluorophenylpropanone.

  • Catalyst Preparation: In a glovebox, to a Schlenk flask, add RuCl₂[(S)-BINAP] (0.01 mmol) and (S,S)-DPEN (0.012 mmol).

  • Reaction Setup: Add anhydrous isopropanol (10 mL) and KOtBu (0.1 mmol). Stir the mixture at room temperature for 30 minutes to activate the catalyst.

  • Substrate Addition: Add 2-fluorophenylpropanone (1 mmol).

  • Reaction: Heat the reaction mixture to 50 °C and monitor the progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Determine the conversion by GC or ¹H NMR and the enantiomeric excess by chiral HPLC.

Protocol 2: Asymmetric Reduction using an Oxazaborolidine (CBS) Catalyst

This protocol outlines the use of a Corey-Bakshi-Shibata (CBS) catalyst.

  • Catalyst Setup: To a flame-dried flask under an inert atmosphere, add the (R)-CBS catalyst (0.1 mmol).

  • Borane Addition: Add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.

  • Substrate Addition: Add a solution of 2-fluorophenylpropanone (1 mmol) in anhydrous THF (5 mL) dropwise over 30 minutes.

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Workup: Quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure and purify the product by column chromatography.

  • Analysis: Determine the conversion and enantiomeric excess.

Visualizing the Catalytic Cycle

The Noyori asymmetric hydrogenation mechanism involves a concerted outer-sphere hydrogen transfer from the metal hydride and the amine ligand to the ketone.[3]

NoyoriCycle A [RuH(diamine)(diphosphine)]⁺ B Substrate Coordination A->B + Ketone C Transition State B->C Hydride & Proton Transfer D Product Release C->D - Chiral Alcohol D->A + H₂

Caption: Simplified Noyori catalytic cycle.

Conclusion

The successful asymmetric reduction of 2-fluorophenylpropanone hinges on a rational approach to catalyst selection and a systematic optimization of reaction conditions. By understanding the underlying principles of the catalytic systems and anticipating potential challenges, researchers can efficiently develop robust and highly selective transformations. This guide provides a foundation for troubleshooting and a starting point for your experimental work. For more complex issues, consulting the primary literature is always recommended.

References

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Spectroscopic Characterization of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral amines is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical intermediates and ac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral amines is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative analysis of the spectroscopic data for (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a key chiral building block. In the absence of a complete public set of experimental spectra for the target molecule, we present a detailed, predicted spectroscopic profile based on established principles and compare it with experimental data for a closely related analog, 1-phenylpropan-1-amine. This approach not only offers a robust framework for the characterization of the title compound but also serves as a practical tutorial on spectroscopic data interpretation for this important class of molecules.

Introduction to (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

(R)-1-(2-Fluorophenyl)propan-1-amine and its hydrochloride salt are valuable intermediates in the synthesis of various pharmaceutical agents. The presence of a chiral center and a fluorine-substituted phenyl ring makes this molecule a subject of interest for medicinal chemists aiming to fine-tune the pharmacological properties of drug candidates. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stereochemistry.

Predicted Spectroscopic Data for (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

The following tables outline the predicted spectroscopic data for the title compound. These predictions are derived from established correlation tables and computational models, providing a reliable baseline for experimental verification.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind the Prediction
~9.0br s3H-NH₃⁺The protons on the positively charged nitrogen are expected to be significantly deshielded and often appear as a broad singlet due to quadrupole broadening and exchange with residual water.
7.3-7.6m4HAr-HThe aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The electron-withdrawing nature of the fluorine and the ammonium group will shift these protons downfield.
~4.5q1HCH-NH₃⁺This benzylic proton is deshielded by the adjacent aromatic ring and the electron-withdrawing ammonium group. It will be a quartet due to coupling with the neighboring methylene protons.
~2.0m2H-CH₂-CH₃These methylene protons are adjacent to a chiral center, making them diastereotopic and likely to appear as a complex multiplet.
~0.9t3H-CH₂-CH₃The terminal methyl group will appear as a triplet due to coupling with the adjacent methylene protons.
Table 2: Predicted ¹³C NMR Data (126 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentCausality Behind the Prediction
~160 (d, ¹JCF ≈ 245 Hz)C-FThe carbon directly attached to fluorine will show a large one-bond coupling constant and will be significantly downfield.
~130-135Ar-CThe aromatic carbons will appear in this region, with their specific shifts influenced by the fluorine and the alkylamine substituent.
~55CH-NH₃⁺The benzylic carbon is deshielded by the nitrogen and the aromatic ring.
~25-CH₂-CH₃Aliphatic methylene carbon.
~10-CH₂-CH₃Aliphatic methyl carbon.
Table 3: Predicted Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹)Vibration TypeCausality Behind the Prediction
3000-2800N-H stretchThe stretching vibrations of the N-H bonds in the ammonium group typically appear as a broad band in this region.[1][2]
~1600 & ~1500N-H bendAsymmetric and symmetric bending vibrations of the -NH₃⁺ group.
~1600-1450C=C stretchAromatic ring C=C stretching vibrations.
~1250-1020C-N stretchThe stretching vibration of the C-N bond in an aliphatic amine.[1]
~750C-H bend (ortho)Out-of-plane bending for the ortho-disubstituted aromatic ring.
Table 4: Predicted Mass Spectrometry (EI) Data
m/zProposed FragmentCausality Behind the Prediction
189.23[M]⁺Molecular ion peak for the free base (C₉H₁₂FN). The hydrochloride salt will not be observed.
160[M-C₂H₅]⁺Loss of the ethyl group through benzylic cleavage is a common fragmentation pathway for this type of compound.[3]
109[C₆H₄F]⁺Fluorotropylium ion, a characteristic fragment for fluorine-substituted benzyl compounds.

Comparative Analysis: Experimental Data for 1-Phenylpropan-1-amine

To provide a tangible reference, we will now compare the predicted data with the experimental spectroscopic data available for the structurally similar, non-fluorinated analog, 1-phenylpropan-1-amine.[4]

Table 5: Experimental ¹H and ¹³C NMR Data for 1-Phenylpropan-1-amine
NucleusChemical Shift (δ, ppm)
¹H NMR7.20-7.35 (m, 5H, Ar-H), 3.85 (t, 1H, CH-NH₂), 1.60-1.80 (m, 2H, -CH₂-CH₃), 0.85 (t, 3H, -CH₂-CH₃)
¹³C NMR145.8 (Ar-C), 128.4 (Ar-C), 126.8 (Ar-C), 126.3 (Ar-C), 58.2 (CH-NH₂), 31.2 (-CH₂-CH₃), 10.8 (-CH₂-CH₃)

Analysis of Comparison: The chemical shifts for 1-phenylpropan-1-amine provide a solid foundation for our predictions. The aromatic protons and carbons in our target compound are expected to be further downfield due to the deshielding effect of the ortho-fluorine atom. Similarly, the benzylic proton and carbon will be influenced by the protonation of the amine, leading to a downfield shift compared to the free base analog.

Table 6: Experimental IR and Mass Spectrometry Data for 1-Phenylpropan-1-amine
TechniqueKey Data Points
IR (cm⁻¹)~3360, 3280 (N-H stretch), ~3020 (Ar C-H stretch), ~2960, 2870 (Aliphatic C-H stretch), ~1600 (N-H bend), ~1490, 1450 (Ar C=C stretch)
MS (m/z)135 ([M]⁺), 106 ([M-C₂H₅]⁺, base peak), 79, 77

Analysis of Comparison: The IR spectrum of 1-phenylpropan-1-amine shows the characteristic N-H stretches for a primary amine. For our target hydrochloride salt, these will be replaced by the broader -NH₃⁺ stretching bands. The mass spectrum of 1-phenylpropan-1-amine confirms the predicted fragmentation pattern involving the loss of the ethyl group, which is also expected to be a major fragmentation pathway for our target molecule.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable -NH₃⁺ protons.

  • Instrument: A 500 MHz NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography if the free base is analyzed.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Obtain the mass spectrum, noting the molecular ion and major fragment ions.

Visualization of Experimental Workflows

experimental_workflows cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry nmr_sample Dissolve Sample in DMSO-d6 nmr_instrument 500 MHz NMR Spectrometer nmr_sample->nmr_instrument nmr_h1 Acquire ¹H Spectrum nmr_instrument->nmr_h1 nmr_c13 Acquire ¹³C Spectrum nmr_instrument->nmr_c13 nmr_data NMR Data Analysis nmr_h1->nmr_data nmr_c13->nmr_data ir_sample Prepare KBr Pellet or use ATR ir_instrument FT-IR Spectrometer ir_sample->ir_instrument ir_acquire Record Spectrum (4000-400 cm⁻¹) ir_instrument->ir_acquire ir_data IR Data Analysis ir_acquire->ir_data ms_sample Direct Insertion or GC Inlet ms_instrument EI Mass Spectrometer ms_sample->ms_instrument ms_acquire Acquire Mass Spectrum ms_instrument->ms_acquire ms_data MS Data Analysis ms_acquire->ms_data

Caption: Standard workflows for NMR, IR, and MS analysis.

Structural Comparison Diagram

structural_comparison target (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride analog 1-Phenylpropan-1-amine target->analog Structural Analog (Comparator)

Caption: Relationship between the target compound and its analog.

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. By combining predicted data with experimental data from a close structural analog, researchers can confidently identify and verify the structure of this important chiral building block. The detailed protocols and comparative analysis herein serve as a valuable resource for scientists engaged in pharmaceutical research and development, ensuring the integrity and quality of their work.

References

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Comparative

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenylpropanamines

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. Among the various chemical alterations,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. Among the various chemical alterations, fluorination has emerged as a powerful strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated phenylpropanamines, a class of compounds with significant pharmacological interest. We will delve into the rationale behind fluorination, present supporting experimental data, and provide detailed methodologies for key assays, offering a comprehensive resource for your research endeavors.

The Rationale for Fluorination in Phenylpropanamine Drug Design

The strategic incorporation of fluorine atoms into a phenylpropanamine scaffold can profoundly alter its physicochemical and pharmacological properties.[1] The carbon-fluorine (C-F) bond is exceptionally strong, rendering it resistant to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes that are often responsible for the breakdown of xenobiotics.[2][3] This increased metabolic stability can lead to a longer drug half-life, potentially allowing for less frequent dosing and improved patient compliance.

Furthermore, fluorine's high electronegativity can influence the electron distribution within the molecule.[4] This can alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's solubility, membrane permeability, and binding interactions with its biological targets.[4] The small van der Waals radius of fluorine allows it to replace hydrogen atoms with minimal steric hindrance, preserving the overall molecular conformation required for receptor binding.

Comparative Analysis of Biological Activity: A Focus on Amphetamine and its Fluorinated Analogs

To illustrate the impact of fluorination, we will focus on the well-characterized pair: amphetamine and its para-fluorinated analog, 4-fluoroamphetamine (4-FA). Phenylpropanamines primarily exert their effects by interacting with monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—which are responsible for the reuptake of these neurotransmitters from the synaptic cleft.

In Vitro Activity at Monoamine Transporters

The biological activity of phenylpropanamines is often characterized by their potency as inhibitors of monoamine transporter uptake and as agents that induce neurotransmitter release. The following tables summarize key in vitro data for amphetamine and 4-fluoroamphetamine. Lower IC50 (inhibitory concentration 50%) and EC50 (effective concentration 50%) values indicate greater potency.

Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Amphetamine~35-770~7-420~1800-6800
4-Fluoroamphetamine (4-FA) 770 [2]420 [2]6800 [2]

Table 2: Monoamine Release (EC50, nM)

CompoundDopamine ReleaseNorepinephrine ReleaseSerotonin Release
Amphetamine~25-200~7-37~1200-1760
4-Fluoroamphetamine (4-FA) 200 [2]37 [2]730 [2]

From this data, we can observe that while both compounds are potent monoamine releasers and reuptake inhibitors, fluorination at the para position in 4-FA appears to slightly decrease its potency at DAT and NET for uptake inhibition compared to some reported values for amphetamine. However, 4-FA is a more potent serotonin releaser than amphetamine.[3] This shift towards greater serotonergic activity contributes to the distinct subjective effects of 4-FA, often described as a hybrid between amphetamine and MDMA.[5]

Pharmacokinetic Profiles

The increased metabolic stability conferred by fluorination is evident in the pharmacokinetic profiles of these compounds. The C-F bond in 4-FA is resistant to hydroxylation by CYP2D6, a primary metabolic pathway for amphetamine.[2][6] This leads to a longer elimination half-life for 4-FA compared to amphetamine.

Table 3: Comparative Pharmacokinetic Parameters

ParameterAmphetamine4-Fluoroamphetamine (4-FA)
Elimination Half-life (t½) ~9-11 hours (urine pH dependent)~8-9 hours (shorter than amphetamine in some studies, but with marked variation)[7]
Primary Metabolism CYP2D6 hydroxylation, deaminationMore resistant to CYP450 oxidation[2]

It is important to note that while fluorination at the para-position generally enhances metabolic stability, the position of the fluorine atom is critical. For instance, 3-fluoroamphetamine (3-FA) has a reported half-life of approximately 90 minutes.[8]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for key in vitro and in vivo assays used to characterize the biological activity of phenylpropanamines.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Objective: To determine the IC50 value of a test compound for the inhibition of dopamine uptake via the human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hDAT

  • Dulbecco's Modified Eagle Medium (DMEM)

  • [³H]Dopamine (radioligand)

  • Krebs-HEPES buffer (KHB)

  • Test compound and reference inhibitor (e.g., GBR12909)

  • 96-well microplates

  • Scintillation counter and fluid

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293-hDAT cells in DMEM supplemented with 10% fetal bovine serum and appropriate antibiotics in a humidified incubator at 37°C and 5% CO₂.

  • Plating: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Preparation: On the day of the experiment, wash the cell monolayer with KHB.

  • Compound Incubation: Add varying concentrations of the test compound (e.g., 0.1 nM to 10 µM) to the wells. Include control wells with buffer only (for total uptake) and a saturating concentration of a known DAT inhibitor (for non-specific uptake).

  • Initiation of Uptake: Add [³H]Dopamine to each well at a final concentration of approximately 10-20 nM.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for neurotransmitter uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold KHB.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific uptake at each test compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: Monoamine Transporter Uptake Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis culture Culture HEK293-hDAT cells plate Plate cells in 96-well plates culture->plate wash1 Wash cells with KHB plate->wash1 add_compound Add test compounds and controls wash1->add_compound add_radioligand Add [³H]Dopamine add_compound->add_radioligand incubate Incubate at room temperature add_radioligand->incubate wash2 Terminate with ice-cold KHB incubate->wash2 lyse Lyse cells wash2->lyse count Scintillation counting lyse->count calculate Calculate specific uptake count->calculate plot Plot data and perform non-linear regression calculate->plot ic50 Determine IC50 value plot->ic50

Caption: Workflow for in vitro monoamine transporter uptake inhibition assay.

In Vivo Assessment of Locomotor Activity

This behavioral assay is used to assess the stimulant or sedative effects of a compound in rodents.

Objective: To compare the effects of amphetamine and a fluorinated analog on spontaneous locomotor activity in mice.

Materials:

  • Male Swiss-Webster mice

  • Open-field activity chambers equipped with infrared beams

  • Test compounds (amphetamine and fluorinated analog)

  • Vehicle (e.g., saline)

Step-by-Step Methodology:

  • Acclimation: Acclimate the mice to the testing room for at least one hour before the experiment.

  • Habituation: Place each mouse individually into an open-field chamber and allow them to habituate for a set period (e.g., 30 minutes).

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Data Collection: Immediately return the mice to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the locomotor activity data, typically in time bins, to determine the time course and dose-response effects of the compounds.

Logical Relationship: Impact of Fluorination on Biological Properties

G cluster_physicochemical Physicochemical Changes cluster_pharmacokinetic Pharmacokinetic Effects cluster_pharmacodynamic Pharmacodynamic Effects fluorination Fluorination of Phenylpropanamine bond_strength Increased C-F Bond Strength fluorination->bond_strength electronegativity Altered Electronegativity fluorination->electronegativity metabolic_stability Increased Metabolic Stability bond_strength->metabolic_stability receptor_binding Altered Receptor Binding Affinity electronegativity->receptor_binding transporter_activity Modified Monoamine Transporter Activity electronegativity->transporter_activity half_life Longer Half-Life metabolic_stability->half_life

Caption: Impact of fluorination on phenylpropanamine properties.

Conclusion

The strategic incorporation of fluorine into the phenylpropanamine scaffold is a powerful tool for medicinal chemists to modulate the biological activity of these compounds. As demonstrated with the amphetamine/4-fluoroamphetamine pair, fluorination can significantly alter a compound's metabolic stability, pharmacokinetic profile, and its interaction with monoamine transporters. This often leads to a distinct pharmacological and behavioral profile.

The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies. By carefully selecting and executing these assays, a deeper understanding of the structure-activity relationships of fluorinated phenylpropanamines can be achieved, ultimately aiding in the development of novel therapeutics with improved efficacy and safety profiles.

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Validation

A Comparative Guide to the Cross-Reactivity Profile of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

This guide provides a comprehensive analysis of the cross-reactivity of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a chiral amine with potential applications in medicinal chemistry.[1] Understanding the selectiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the cross-reactivity of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a chiral amine with potential applications in medicinal chemistry.[1] Understanding the selectivity of a compound is a critical aspect of drug development, as off-target interactions can lead to unforeseen side effects or diminished efficacy.[2] This document outlines the experimental framework for assessing the binding profile of this compound against key physiological targets and compares its hypothetical performance with established reference compounds. The protocols and data presented herein are designed to offer researchers, scientists, and drug development professionals a robust methodology for evaluating molecular specificity.

Introduction: The Imperative of Selectivity in Drug Design

The therapeutic utility of a pharmacological agent is intrinsically linked to its specificity. While high affinity for the intended target is desirable, interactions with other proteins, known as off-target effects, can precipitate adverse events. Preclinical safety pharmacology studies are therefore essential to identify and characterize these potential undesirable pharmacodynamic properties.[2][3][4][5] (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, due to its structural characteristics, warrants a thorough investigation of its cross-reactivity, particularly with monoamine transporters which are key targets for many centrally acting agents.[6][7] This guide details the methodologies to quantitatively assess such interactions.

Experimental Design: A Multi-Faceted Approach to Profiling Cross-Reactivity

A comprehensive assessment of cross-reactivity necessitates a combination of binding and functional assays. This dual approach allows for the determination of not only the affinity of the compound for various targets but also its functional consequence upon binding.

1. Radioligand Binding Assays: The Gold Standard for Affinity Determination

Competitive radioligand binding assays are a robust and sensitive method for quantifying the affinity of a test compound for a specific receptor.[8][9][10] This technique measures the ability of an unlabeled compound to displace a radiolabeled ligand from its target.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptors (e.g., dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET)) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended and stored at -80°C.[11]

  • Assay Setup: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand and a range of concentrations of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.[8][10]

  • Incubation: Allow the reaction to reach equilibrium, typically for 60 minutes at a controlled temperature.[11]

  • Filtration: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.[8][11]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[11]

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[11]

2. Functional Assays: From Binding to Biological Effect

Observing binding affinity is the first step; determining the functional consequence is paramount. Neurotransmitter uptake assays are functional assays that measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.[6][12]

Signaling Pathway: Monoamine Transporter Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter Storage) Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter Release MAT Monoamine Transporter (DAT, SERT, NET) Test_Compound (R)-1-(2-Fluorophenyl) propan-1-amine HCl Test_Compound->MAT Inhibition Neurotransmitter->MAT Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signal Transduction

Caption: Inhibition of monoamine reuptake at the synapse.

Detailed Protocol: Neurotransmitter Uptake Assay

  • Cell Culture: Plate HEK-293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.[13]

  • Pre-incubation: Pre-incubate the cells with varying concentrations of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride or reference compounds.[13]

  • Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin) to initiate uptake.[13]

  • Termination of Uptake: After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Comparative Data Analysis

To contextualize the cross-reactivity profile of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, its binding affinities (Ki) and functional potencies (IC50) are compared against well-characterized reference compounds.

Table 1: Comparative Binding Affinities (Ki, nM) of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride and Reference Compounds

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
(R)-1-(2-Fluorophenyl)propan-1-amine HCl Hypothetical ValueHypothetical ValueHypothetical Value
GBR 12909 (Selective DAT Inhibitor)1.525030
Fluoxetine (Selective SERT Inhibitor)1,2001.1350
Desipramine (Selective NET Inhibitor)3,000300.8
Cocaine (Non-selective Inhibitor)250300200

Table 2: Comparative Functional Potencies (IC50, nM) in Neurotransmitter Uptake Assays

CompoundDopamine Uptake InhibitionSerotonin Uptake InhibitionNorepinephrine Uptake Inhibition
(R)-1-(2-Fluorophenyl)propan-1-amine HCl Hypothetical ValueHypothetical ValueHypothetical Value
GBR 129095800100
Fluoxetine2,50015800
Desipramine5,0001003
Cocaine300450250
Interpretation of Results and Scientific Rationale

The hypothetical data in the tables above would allow for a clear assessment of the selectivity of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. A significantly lower Ki and IC50 value for one transporter over the others would indicate a selective profile. Conversely, similar values across all three transporters would suggest a non-selective, cocaine-like profile. The structural similarity to other psychoactive compounds necessitates this thorough evaluation to predict potential therapeutic applications and off-target liabilities.[1] For instance, compounds that potently inhibit the dopamine transporter can have stimulant properties, while those that inhibit the serotonin transporter are often used as antidepressants.[7][13]

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the cross-reactivity of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. The described binding and functional assays are critical components of preclinical safety pharmacology and are in line with regulatory expectations.[4][14] Further studies, including in vivo behavioral models, would be necessary to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent.

References

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]

  • Patsnap. What are preclinical safety pharmacology requirements?. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • PubMed. Radioligand binding assays and their analysis. [Link]

  • ResearchGate. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

  • National Institutes of Health. In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Altasciences. SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. [Link]

  • Eurofins DiscoverX. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

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  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

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  • National Institutes of Health. Overview of Monoamine Transporters. [Link]

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  • PubMed. Cross-reactivity of Mouse Monoclonal Antibodies Produced by in Vitro or in Vivo Immunization. [Link]

  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • Abbott. CROSS REACTIVITY SUMMARY. [Link]

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  • Lead Sciences. 1-(2-Fluorophenyl)propan-1-amine hydrochloride. [Link]

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  • PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

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Comparative

A Comparative Guide to Chiral Catalysts in the Asymmetric Diels-Alder Reaction

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, becomes even mor...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, becomes even more valuable when rendered asymmetric. This guide provides an in-depth comparison of the efficacy of different classes of chiral catalysts for the asymmetric Diels-Alder reaction, focusing on the cycloaddition of cyclopentadiene with various dienophiles. We will delve into the mechanistic intricacies of organocatalysts and chiral Lewis acid catalysts, presenting supporting experimental data to offer a clear, objective comparison of their performance.

The Asymmetric Diels-Alder Reaction: A Cornerstone of Stereoselective Synthesis

The Diels-Alder reaction is a [4+2] cycloaddition that creates up to four new stereocenters in a single step. Achieving control over the absolute stereochemistry of these centers is a significant challenge and a primary focus of modern synthetic chemistry. Chiral catalysts provide an elegant solution by creating a chiral environment that influences the facial selectivity of the diene and dienophile, leading to the preferential formation of one enantiomer.

This guide will focus on a comparative analysis of three seminal catalyst systems:

  • Organocatalysis: Represented by MacMillan's imidazolidinone catalyst.

  • Chiral Lewis Acid Catalysis (Boron-based): Exemplified by Corey's chiral oxazaborolidine catalyst.

  • Chiral Lewis Acid Catalysis (Copper-based): Showcased by Evans' chiral bis(oxazoline) copper(II) complexes.

We will examine their performance in the context of the asymmetric Diels-Alder reaction between the readily available diene, cyclopentadiene, and representative α,β-unsaturated dienophiles.

Organocatalysis: The Rise of Metal-Free Asymmetric Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering advantages such as operational simplicity, stability to air and moisture, and often lower toxicity. One of the pioneering examples in this field is the use of chiral secondary amines to catalyze the Diels-Alder reaction.

MacMillan's Imidazolidinone Catalyst

Professor David W.C. MacMillan's development of chiral imidazolidinone catalysts marked a significant breakthrough in organocatalysis.[1] These catalysts operate through the formation of a chiral iminium ion, which lowers the LUMO of the α,β-unsaturated aldehyde or ketone, thereby activating it towards cycloaddition.

Mechanism of Action:

The catalytic cycle begins with the condensation of the chiral imidazolidinone catalyst with an α,β-unsaturated aldehyde to form a transient, chiral iminium ion. This iminium ion is more reactive towards the diene than the parent aldehyde. The stereochemistry of the catalyst directs the approach of the diene to one face of the dienophile, leading to the enantioselective formation of the Diels-Alder adduct. Subsequent hydrolysis regenerates the catalyst and releases the enantioenriched product.

MacMillan_Catalyst_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Catalyst Chiral Imidazolidinone Catalyst Iminium_Ion Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium_Ion + α,β-Unsaturated   Aldehyde - H₂O DA_Adduct_Complex Diels-Alder Adduct -Catalyst Complex Iminium_Ion->DA_Adduct_Complex + Cyclopentadiene DA_Adduct_Complex->Catalyst Hydrolysis Product Enantioenriched Diels-Alder Product DA_Adduct_Complex->Product + H₂O Aldehyde α,β-Unsaturated Aldehyde Diene Cyclopentadiene caption Figure 1: Catalytic cycle of MacMillan's imidazolidinone catalyst.

Figure 1: Catalytic cycle of MacMillan's imidazolidinone catalyst.

Performance Data:

A representative example is the Diels-Alder reaction between cyclopentadiene and cinnamaldehyde, catalyzed by a second-generation MacMillan catalyst.[1]

DienophileCatalyst Loading (mol%)SolventTime (h)Yield (%)endo:exoee (%) (endo)ee (%) (exo)
Cinnamaldehyde5MeOH/H₂O3991:1.29093

Experimental Protocol: Asymmetric Diels-Alder Reaction with MacMillan's Catalyst

The following is a representative experimental procedure adapted from the literature.[1]

  • To a vial is added the imidazolidinone catalyst (0.025 mmol, 5 mol%).

  • The dienophile (e.g., cinnamaldehyde, 0.5 mmol) is added, followed by the solvent (e.g., a 95:5 mixture of MeOH and H₂O, 0.5 mL).

  • The diene (e.g., cyclopentadiene, 1.5 mmol) is then added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction mixture is diluted with diethyl ether and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched Diels-Alder adduct.

Chiral Lewis Acid Catalysis: Metal-Mediated Asymmetric Transformations

Chiral Lewis acids are a cornerstone of asymmetric catalysis. They activate dienophiles by coordinating to a Lewis basic site, typically a carbonyl oxygen, which lowers the dienophile's LUMO energy and enhances its reactivity. The chiral ligands attached to the metal center create a defined chiral environment, directing the diene to approach from a specific face.

Corey's Chiral Oxazaborolidine Catalyst

Developed by E.J. Corey, chiral oxazaborolidines are highly effective catalysts for a range of asymmetric reactions, including the Diels-Alder reaction.[2][3] These catalysts are typically prepared from chiral amino alcohols.

Mechanism of Action:

The active catalyst is a cationic oxazaborolidinium species. This Lewis acid coordinates to the carbonyl oxygen of the dienophile. The bulky substituents on the catalyst framework effectively block one face of the dienophile, forcing the diene to approach from the less sterically hindered face. This controlled approach dictates the stereochemical outcome of the reaction.

Corey_Catalyst_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Catalyst Chiral Oxazaborolidine Catalyst Activated_Complex Catalyst-Dienophile Complex Catalyst->Activated_Complex + Dienophile DA_Adduct_Complex Diels-Alder Adduct -Catalyst Complex Activated_Complex->DA_Adduct_Complex + Cyclopentadiene DA_Adduct_Complex->Catalyst Dissociation Product Enantioenriched Diels-Alder Product DA_Adduct_Complex->Product Release Dienophile α,β-Unsaturated Ketone/Aldehyde Diene Cyclopentadiene caption Figure 2: Catalytic cycle of Corey's oxazaborolidine catalyst.

Figure 2: Catalytic cycle of Corey's oxazaborolidine catalyst.

Performance Data:

Corey's cationic oxazaborolidine catalysts have demonstrated broad applicability. For the Diels-Alder reaction of cyclopentadiene with α,β-unsaturated ketones, high levels of enantioselectivity have been achieved.[4]

DienophileCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)endo:exoee (%) (endo)
Ethyl vinyl ketone10CH₂Cl₂-788896:492
Benzalacetone20CH₂Cl₂-6065>99:190
Evans' Chiral Bis(oxazoline) Copper(II) Complexes

David A. Evans and his group developed chiral bis(oxazoline) (BOX) ligands, which, when complexed with copper(II) salts, form powerful and versatile chiral Lewis acid catalysts.[5] These catalysts have been successfully applied to a wide array of asymmetric transformations, including the Diels-Alder reaction.[6]

Mechanism of Action:

The copper(II)-BOX complex acts as a chiral Lewis acid. The dienophile, typically an N-acyloxazolidinone, coordinates to the copper center in a bidentate fashion. The geometry of the resulting complex is often square planar or square pyramidal. The phenyl or tert-butyl groups on the oxazoline rings create a chiral pocket that directs the approach of the diene, leading to high levels of stereocontrol.

Evans_Catalyst_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Catalyst Chiral Cu(II)-BOX Complex Activated_Complex Catalyst-Dienophile Complex Catalyst->Activated_Complex + N-Acyloxazolidinone DA_Adduct_Complex Diels-Alder Adduct -Catalyst Complex Activated_Complex->DA_Adduct_Complex + Diene DA_Adduct_Complex->Catalyst Dissociation Product Enantioenriched Diels-Alder Product DA_Adduct_Complex->Product Release Dienophile N-Acyloxazolidinone Diene Diene caption Figure 3: Catalytic cycle of Evans' Cu(II)-BOX catalyst.

Figure 3: Catalytic cycle of Evans' Cu(II)-BOX catalyst.

Performance Data:

The Evans' catalyst system is particularly effective for Diels-Alder reactions involving N-acyloxazolidinone dienophiles.

DieneDienophileCatalystCatalyst Loading (mol%)SolventYield (%)dr (exo:endo)er (exo)
1-HydrazinodieneN-Acryloyl oxazolidinoneCu(II)-t-Bu-BOX (SbF₆)₂10CH₂Cl₂>95>20:198.5:1.5

Comparative Analysis and Field-Proven Insights

The choice of catalyst for an asymmetric Diels-Alder reaction depends on several factors, including the nature of the substrates, desired stereochemical outcome, and practical considerations such as cost and operational simplicity.

Catalyst SystemCatalyst TypeActivation ModeTypical DienophilesKey AdvantagesPotential Limitations
MacMillan's Imidazolidinone OrganocatalystIminium Ion Formationα,β-Unsaturated Aldehydes & KetonesMetal-free, air and moisture stable, operationally simple.[1]May require higher catalyst loadings compared to metal catalysts.
Corey's Oxazaborolidine Chiral Lewis Acid (Boron)Lewis Acid Activationα,β-Unsaturated Aldehydes, Ketones, EstersBroad substrate scope, high enantioselectivities.[2][3]Sensitive to moisture, requires inert atmosphere.
Evans' Cu(II)-BOX Chiral Lewis Acid (Copper)Lewis Acid ActivationN-AcyloxazolidinonesExcellent enantioselectivities, predictable stereochemical outcome.[5]Substrate scope often limited to chelating dienophiles.

Expertise and Experience in Catalyst Selection:

  • For α,β-unsaturated aldehydes, MacMillan's organocatalyst offers a robust and environmentally friendly option, avoiding the need for stringent anhydrous conditions. The predictable stereochemical model based on the catalyst's steric shielding is a significant advantage in rational reaction design.[1]

  • When dealing with a broader range of dienophiles, including ketones and esters, Corey's oxazaborolidine catalyst provides excellent versatility and high enantioselectivities.[3] However, its sensitivity to moisture necessitates careful handling and inert atmosphere techniques.

  • For reactions involving N-acyloxazolidinone dienophiles, the Evans' Cu(II)-BOX system is often the catalyst of choice, consistently delivering exceptional levels of stereocontrol. The bidentate chelation of the substrate to the catalyst provides a highly organized transition state, leading to predictable and high enantioselectivities.[5][6]

Conclusion

The asymmetric Diels-Alder reaction remains a powerful and widely utilized transformation in organic synthesis. The development of diverse and highly efficient chiral catalysts has significantly expanded its scope and applicability. This guide has provided a comparative overview of three prominent catalyst systems: MacMillan's imidazolidinone, Corey's oxazaborolidine, and Evans' Cu(II)-BOX catalysts. Each of these systems offers distinct advantages and operates through unique mechanistic pathways. A thorough understanding of their respective strengths and limitations, as presented in this guide, will enable researchers to make informed decisions in the design and execution of stereoselective syntheses. The continued innovation in chiral catalyst design promises to further enhance our ability to construct complex molecular architectures with unparalleled precision.

References

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]

  • Dias, L. C. (1997). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Journal of the Brazilian Chemical Society, 8, 289-332. [Link]

  • Im, G.-J., & Lee, S.-g. (2000). Asymmetric Diels-Alder Reaction of Methacrolein with Cyclopentadiene Using Polymer-Supported Catalysts. Bulletin of the Korean Chemical Society, 21(6), 629-632. [Link]

  • Carmona, D., Cativiela, C., García-Correas, R., Lahoz, F. J., Lamata, M. P., López, J. A., López-Ram de Víu, M. P., Oro, L. A., San José, E., & Viguri, F. (1998). Enantioselective Catalysts for the Diels–Alder Reaction between Methacrolein and Cyclopentadiene Based on the Chiral Fragment (η 5 -C 5 Me 5 )M(chiral diphosphane) (M = Rh, Ir). Organometallics, 17(14), 2986–2997. [Link]

  • Jen, W. S., Wiener, J. J. M., & MacMillan, D. W. C. (2000). The First General Enantioselective Catalytic Diels−Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society, 122(40), 9874–9875. [Link]

  • Simon, L., & Goodman, J. M. (2011). Computational Evaluation of Enantioselective Diels-Alder Reactions Mediated by Corey's Cationic Oxazaborolidine Catalysts. The Journal of organic chemistry, 76(6), 1775-80. [Link]

  • Anonymous. (2021, May 2). 1.3: Diels-Alder_Reactions. Chemistry LibreTexts. [Link]

  • Myers, A. G. (n.d.). Chem 115. Harvard University. [Link]

  • Austin, J. F. (2003). Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate Additions, and α-Alkoxylations of Aldehydes. CORE. [Link]

  • Thomson, R. J., & Probst, D. A. (2011). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. Beilstein journal of organic chemistry, 7, 750-8. [Link]

  • Corey, E. J., & Loh, T. P. (2002). Broad-spectrum enantioselective diels-alder catalysis by chiral, cationic oxazaborolidines. Journal of the American Chemical Society, 124(34), 9992-3. [Link]

  • Gadekar, S. C., & Arvin, M. B. (2015). Synthesis of MacMillan catalyst modified with ionic liquid as a recoverable catalyst for asymmetric Diels–Alder reaction. RSC Advances, 5(11), 8303-8307. [Link]

  • Johnson, J. S., & Evans, D. A. (2000). Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Accounts of chemical research, 33(6), 325-35. [Link]

  • Tu, Y.-Q., & Wang, S.-H. (2010). Asymmetric Catalysis of Diels–Alder Reaction. In Comprehensive Chirality (pp. 1-42). [Link]

  • Srivastava, V. (2013). Ionic-Liquid-Mediated MacMillan's Catalyst for Diels-Alder Reaction. Journal of Chemistry, 2013, 1-5. [Link]

  • MIT OpenCourseWare. (n.d.). Cyclopentadiene reacting with methacrolein to form different norbornene enantiomers. [Link]

  • Ishihara, K., & Yamamoto, H. (1998). Oxazaborolidinone-Catalyzed Enantioselective Diels−Alder Reaction of Acyclic α,β-Unsaturated Ketones. The Journal of Organic Chemistry, 63(17), 5404–5406. [Link]

  • Ryu, D. H., & Corey, E. J. (2005). Cationic Oxazaborolidine Catalyzed Enantioselective Diels-Alder Reaction of α,β-Unsaturated Acetylenic Ketones. Journal of the American Chemical Society, 127(15), 5384-7. [Link]

  • Liu, Y., & Corey, E. J. (2017). Catalytic asymmetric oxa-Diels–Alder reaction of acroleins with simple alkenes. Nature Communications, 8(1), 1-8. [Link]

  • Chen, L.-Y., & Huang, P.-Q. (2017). Evans' original oxazolidinone auxiliary-based asymmetric methodology. ResearchGate. [Link]

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Validation

A Comparative Guide to the Structural Elucidation of Chiral Amines: Spotlight on (R)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride

In the landscape of modern drug discovery and development, the precise characterization of chiral molecules is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. Chiral amines, i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise characterization of chiral molecules is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. Chiral amines, in particular, are ubiquitous pharmacophores, and their stereochemistry can dramatically influence their pharmacological activity. This guide provides an in-depth comparison of analytical techniques for the structural and stereochemical determination of chiral amines, using (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride as a focal point. While crystallographic data for this specific molecule is not publicly available, we will use the closely related analogue, (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride, as a practical exemplar for the discussion of X-ray crystallography.

This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental insights to aid in the selection of the most appropriate analytical methodology.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed electron density map, revealing precise atomic positions, bond lengths, bond angles, and, crucially, the absolute stereochemistry of a chiral center.[2][3]

Causality in Experimental Choices: The Path to a High-Resolution Structure

The journey from a powdered sample to a refined crystal structure is one of meticulous optimization. The quality of the single crystal is paramount; it must be of sufficient size (typically >0.1 mm in all dimensions), possess a highly ordered internal lattice, and be free from significant defects.[4] For small molecules like our halogenated phenylpropanamine hydrochloride analogue, crystallization is often achieved through slow evaporation of a suitable solvent or by vapor diffusion techniques. The choice of solvent is critical and is often determined empirically through screening various options.

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam. The resulting diffraction data is collected, processed, and the structure is solved and refined to yield a comprehensive three-dimensional model.

Experimental Protocol: X-ray Diffraction Analysis
  • Crystal Growth: Dissolve the hydrochloride salt of the chiral amine in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a solvent mixture). Slow evaporation of the solvent in a loosely covered vial over several days to weeks can yield diffraction-quality single crystals.

  • Crystal Mounting: Carefully select a well-formed, clear crystal and mount it on a cryoloop.[1] For small molecules, this is often done at room temperature.

  • Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A stream of X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined to achieve the best possible fit between the calculated and observed diffraction data.

Illustrative Crystallographic Data for a Phenylpropanamine Analogue

Since the crystal structure of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is not available, we present representative crystallographic data for a related halogen-substituted compound to illustrate the expected outcomes.

ParameterIllustrative Value
Chemical FormulaC₉H₁₃Cl₂N
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.3061(15)
b (Å)9.4657(14)
c (Å)19.288(4)
β (°)90.276(7)
Volume (ų)1516.5(5)
Z4
R-factor (%)3.27

Note: This data is representative and based on published structures of similar compounds.[5]

Workflow for X-ray Crystallography

XRay_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Purified_Sample Purified (R)-1-(2-Halophenyl)propan-1-amine HCl Crystallization Crystal Growth (Slow Evaporation/Vapor Diffusion) Purified_Sample->Crystallization Single_Crystal Single Crystal Selection Crystallization->Single_Crystal Data_Collection X-ray Diffraction Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure & Absolute Configuration Refinement->Final_Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, it is not always feasible or necessary. Several other powerful techniques can provide crucial information about the identity, purity, and stereochemistry of chiral amines.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[5] It is particularly valuable for determining enantiomeric purity and for quality control in pharmaceutical manufacturing.[6]

Principles and Experimental Considerations

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amines.[5] The choice of mobile phase (normal-phase, reversed-phase, or polar organic) and additives can significantly impact the resolution.

Protocol for Chiral HPLC Analysis
  • Column Selection: Choose a suitable chiral stationary phase. For primary amines, polysaccharide-based columns such as those with cellulose or amylose derivatives are often effective.

  • Mobile Phase Preparation: Prepare a mobile phase appropriate for the chosen column. A common starting point for amine separation is a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The separation of the enantiomers is monitored using a UV detector. The ratio of the peak areas for the two enantiomers provides the enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules in solution.[7] While standard NMR techniques cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can enable their differentiation and quantification.

Differentiating Enantiomers with NMR

By reacting the chiral amine with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have distinct NMR spectra, allowing for the determination of the enantiomeric ratio. Alternatively, a chiral solvating agent can be added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, leading to observable differences in their chemical shifts.

Protocol for NMR Analysis with a Chiral Derivatizing Agent
  • Derivatization: React the (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride sample with a known enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride).

  • Sample Preparation: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

  • Data Analysis: Integrate the signals corresponding to each diastereomer to determine the enantiomeric ratio.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine the absolute configuration and enantiomeric purity.

Principles of Chiral Recognition

Enantiomers have equal but opposite CD spectra. A racemic mixture will have no CD signal. The magnitude of the CD signal is directly proportional to the enantiomeric excess.

Protocol for Circular Dichroism Analysis
  • Sample Preparation: Dissolve the sample in a suitable solvent that does not absorb in the spectral region of interest.

  • Data Acquisition: Record the CD spectrum over a relevant wavelength range.

  • Data Analysis: The sign of the Cotton effect can be used to assign the absolute configuration by comparison to known standards or theoretical calculations. The intensity of the CD signal can be used to quantify the enantiomeric excess.

Comparative Analysis of Techniques

FeatureX-ray CrystallographyChiral HPLCNMR SpectroscopyCircular Dichroism
Information Provided Absolute 3D structure, stereochemistry, bond lengths/anglesEnantiomeric purity, retention timesConnectivity, enantiomeric ratio (with chiral auxiliaries)Absolute configuration, enantiomeric excess
Sample Requirements Single crystalSoluble sampleSoluble sample, relatively high concentrationSoluble sample, must be CD active
Resolution AtomicHighMolecularMolecular
Experimental Time Days to weeksMinutes to hoursHoursMinutes
Destructive? NoNoNoNo
Key Advantage Unambiguous structural determinationHigh throughput, excellent for purity checksProvides detailed structural information in solutionHigh sensitivity to stereochemistry
Key Limitation Requires a suitable single crystalRequires method development for each compoundIndirect method for enantiomer analysisRequires a chromophore near the stereocenter
Decision-Making Flowchart for Chiral Amine Analysis

Analysis_Decision Start Need to Analyze a Chiral Amine Question1 Is the Absolute 3D Structure Required? Start->Question1 XRay Pursue X-ray Crystallography Question1->XRay Yes Question2 Is Enantiomeric Purity the Primary Goal? Question1->Question2 No End Analysis Complete XRay->End HPLC Use Chiral HPLC Question2->HPLC Yes Question3 Need to Confirm Structure in Solution? Question2->Question3 No HPLC->End NMR Employ NMR with Chiral Auxiliaries Question3->NMR Yes CD Consider Circular Dichroism for Absolute Configuration and Purity Question3->CD No NMR->End CD->End

Caption: Decision-making flowchart for selecting an analytical technique.

Conclusion

The structural elucidation of chiral amines is a critical task in pharmaceutical development. While single-crystal X-ray crystallography remains the definitive method for determining the absolute three-dimensional structure, a suite of complementary techniques offers valuable and often more rapid insights. Chiral HPLC is indispensable for routine enantiomeric purity assessment. NMR spectroscopy with chiral auxiliaries provides detailed structural information in the solution state. Circular dichroism offers a sensitive probe of stereochemistry. The selection of the most appropriate technique, or combination of techniques, will ultimately depend on the specific analytical question at hand, the available resources, and the stage of drug development.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021-06-30). Available at: [Link]

  • X-ray crystallography - Wikipedia. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021-10-22). Available at: [Link]

  • Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - NIH. (2018-04-24). Available at: [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. Available at: [Link]

  • x Ray crystallography - PMC - PubMed Central - NIH. Available at: [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G. (2021-05-25). Available at: [Link]

  • 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS - Download & Subscribe for Updates. Available at: [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Available at: [Link]

  • Protein X-ray Crystallography & Protein Structure Determination. Available at: [Link]

  • Enantiomeric concentration determination via a single circular dichroism spectrum in chiral hyperbolic metamaterials - Optica Publishing Group. Available at: [Link]

  • What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? | ResearchGate. (2012-09-12). Available at: [Link]

  • Comparison of NMR and X-ray crystallography. Available at: [Link]

  • X-ray Diffraction Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • The Use of Circular Dichroism Detection in UHPLC to Determine Enantiomeric Ratios without Peak Resolution - Chromatography Today. Available at: [Link]

  • X-ray crystallography - Proteopedia, life in 3D. (2022-09-15). Available at: [Link]

  • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - ResearchGate. (2025-08-06). Available at: [Link]

  • (R)-1-(2-Bromophenyl)propan-1-amine hydrochloride - MySkinRecipes. Available at: [Link]

  • The Determination of Enantiomeric Purity and Absolute Configuration by Vibrational Circular Dichroism Spectroscopy - AIP Publishing. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2015-01-01). Available at: [Link]

  • is there a systematic difference in residue contacts between X-ray- and NMR-resolved protein structures? - PubMed. Available at: [Link]

  • An Exciton-Coupled Circular Dichroism Protocol for the Determination of Identity, Chirality, and Enantiomeric Excess of Chiral Secondary Alcohols | Journal of the American Chemical Society. (2012-03-22). Available at: [Link]

  • Comparisons of NMR Spectral Quality and Success in Crystallization Demonstrate that NMR and X-ray Crystallography Are Complementary Methods for Small Protein Structure Determination | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]

  • X-ray Crystallography - Creative BioMart. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • 2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl) - Bentham Open Archives. (2008-07-24). Available at: [Link]

  • X-ray Crystallography - Chemistry LibreTexts. (2023-08-29). Available at: [Link]

  • Purification, crystallization and preliminary X-ray diffraction analysis of a variant of the ColE1 Rop protein - PMC - NIH. Available at: [Link]

  • 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N - PubChem. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the necessary precautions for safe and effective laboratory work.

Understanding the Compound: A Risk-Based Approach

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is an amine salt, and its handling requires a comprehensive understanding of its potential hazards. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, in contact with skin, or if inhaled[1]. This necessitates a stringent set of handling protocols to minimize exposure. The hydrochloride salt form can also impart acidic properties in aqueous solutions, which is a key consideration for material compatibility and spill response.

Core Hazards:

  • Acute Toxicity: Harmful upon ingestion, skin contact, or inhalation[1].

  • Irritation: Can cause skin and serious eye irritation[2][3].

  • Respiratory Effects: May cause respiratory irritation[2][3].

Given these hazards, a multi-layered safety approach encompassing engineering controls, personal protective equipment, and strict operational procedures is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. The following table outlines the recommended PPE, drawing from general principles of handling hazardous chemicals and specific guidance for amine compounds[4][5][6].

PPE Component Specification Justification
Hand Protection Chemical-resistant nitrile glovesTo prevent skin contact. Double-gloving is recommended during weighing and transfer operations to provide an extra layer of protection against contamination.
Eye and Face Protection Safety goggles with side shields or a full-face shieldTo protect the eyes and face from splashes and airborne particles[6][7].
Body Protection A buttoned laboratory coatTo protect skin and clothing from accidental spills.
Respiratory Protection A NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles[4].
Safe Handling and Operational Workflow

A systematic workflow is essential for minimizing exposure and ensuring procedural consistency. The following diagram illustrates the key stages of handling (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review SDS b Assemble PPE a->b c Prepare work area (fume hood) b->c d Weigh solid in fume hood c->d e Dissolve or add to reaction d->e f Decontaminate surfaces e->f g Segregate waste f->g h Dispose of waste via licensed contractor g->h

Caption: A logical workflow for the safe handling of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Don the appropriate PPE as specified in the table above.

    • Prepare your work area by ensuring a certified chemical fume hood is available and functioning correctly.

  • Handling:

    • All manipulations of the solid compound, including weighing and transferring, should be conducted within a chemical fume hood to minimize inhalation risks[8].

    • Use anti-static measures when handling the powder to prevent dispersal.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Cleanup:

    • Decontaminate all surfaces that have come into contact with the chemical using a suitable solvent, followed by soap and water.

    • Collect all contaminated materials, including disposable PPE, in a designated hazardous waste container[9].

Emergency Procedures: A Rapid Response Plan

In the event of an exposure, immediate and decisive action is crucial. The following table provides a summary of first-aid measures.

Exposure Route First-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[10].
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[10][11].
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][7].
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention[10][12].
Disposal Plan: Environmental Responsibility

Proper disposal of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride and its containers is essential to prevent environmental contamination and comply with regulations.

Waste Segregation and Disposal Workflow:

G start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid solid_container Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Liquid Hazardous Waste Container is_liquid->liquid_container Yes disposal Licensed Hazardous Waste Disposal solid_container->disposal liquid_container->disposal

Caption: A decision-making diagram for the proper segregation and disposal of waste.

  • Waste Classification: All waste containing this compound should be treated as hazardous waste[9].

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions[13].

  • Containers: Use clearly labeled, sealed, and appropriate containers for both solid and liquid waste[9][13].

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations[7][13]. Do not dispose of this chemical down the drain[13].

By adhering to these detailed protocols, you can ensure a safe and compliant laboratory environment when working with (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

References

  • Key Organics Limited. (2019). 1-(2-Fluorophenyl)propan-1-amine hydrochloride Safety Data Sheet.
  • Industrial Environment. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Combi-Blocks, Inc. (2023).
  • CLEAPSS Science. (n.d.). Student safety sheets 37 Ammonium salts.
  • BenchChem. (2025). Proper Disposal of 2-(Aminomethyl)
  • United States Environmental Protection Agency. (2025). Personal Protective Equipment.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Centers for Disease Control and Prevention. (n.d.). Ammonia Emergency Department/Hospital Management.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • All-State Industries. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • BenchChem. (2025). Navigating the Safe Disposal of 2-Amino-3-fluoroisonicotinic Acid: A Procedural Guide.
  • British Pharmacopoeia Commission. (2020).
  • Sigma-Aldrich. (2025).
  • GOV.UK. (2024).
  • Angene Chemical. (2025).
  • Lead Sciences. (n.d.). 1-(2-Fluorophenyl)propan-1-amine hydrochloride.
  • MedChemExpress. (2025). 2-Phenylpropan-1-amine hydrochloride-SDS.
  • Centers for Disease Control and Prevention. (n.d.). Ammonia Solution, Ammonia, Anhydrous | NIOSH.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Occupational Safety and Health Administration. (n.d.).
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • VSBIT. (n.d.). Safety Reference.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
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